1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
5-methyl-2-octyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H22N2O/c1-3-4-5-6-7-8-9-14-12(15)10-11(2)13-14/h3-10H2,1-2H3 |
InChI Key |
RMWAUOKTFDJYCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CC(=N1)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Executive Summary
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical class of lipophilic heterocyclic scaffolds used primarily in coordination chemistry, liquid-liquid extraction, and pharmaceutical intermediate synthesis. Structurally, it consists of a polar pyrazolone head group substituted with a hydrophobic octyl chain at the N1 position. This amphiphilic architecture distinguishes it from its more common analog, Edaravone (1-phenyl-3-methyl-5-pyrazolone), by conferring superior solubility in non-polar aliphatic solvents (e.g., kerosene, dodecane) essential for industrial hydrometallurgy.
This guide provides a definitive technical analysis of OMP, focusing on its tautomeric reactivity, synthesis protocols, and its role as a precursor for high-performance metal extractants.
Molecular Architecture & Tautomerism
The reactivity of OMP is governed by prototropic tautomerism . Unlike simple ketones, the pyrazolone ring exists in a dynamic equilibrium between three forms: the CH-keto form, the OH-enol form, and the NH-keto form. Understanding this equilibrium is non-negotiable for designing derivatization reactions (e.g., 4-acylation).
The Tautomeric Triad
-
CH-Keto Form (1H-pyrazol-5(4H)-one): The dominant species in non-polar solvents (CDCl3). The C4 position is sp³ hybridized and highly nucleophilic.
-
OH-Enol Form (1H-pyrazol-5-ol): Stabilized in polar protic solvents (MeOH, Water) and aromatic systems. This form acts as a bidentate ligand donor.
-
NH-Keto Form: Less common in 1-substituted pyrazolones but relevant in specific stabilization contexts.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton migration pathways defining the reactivity profile of OMP.
Synthesis Protocol
The synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one follows a modified Knorr Pyrazole Synthesis . This condensation reaction involves the cyclization of octylhydrazine with a
Reagents & Stoichiometry
| Reagent | Role | Equivalence | Notes |
| Octylhydrazine HCl | Nitrogen Source | 1.0 eq | Primary nucleophile. |
| Ethyl Acetoacetate | 1.1 eq | Electrophile (C1/C3). | |
| Sodium Ethoxide | Base | 1.2 eq | Neutralizes HCl salt; drives cyclization. |
| Ethanol (Abs.) | Solvent | N/A | Reflux medium. |
Step-by-Step Methodology
Scientific Rationale: The use of octylhydrazine hydrochloride requires in situ neutralization to generate the free hydrazine base, which then attacks the ketone carbonyl of ethyl acetoacetate, followed by intramolecular cyclization with the ester group.
-
Neutralization:
-
Dissolve Octylhydrazine HCl (10 mmol) in absolute ethanol (20 mL).
-
Add Sodium Ethoxide (12 mmol) slowly at 0°C. Stir for 15 min to precipitate NaCl.
-
-
Condensation:
-
Add Ethyl Acetoacetate (11 mmol) dropwise to the reaction mixture.
-
Observation: The solution typically turns yellow/orange.[1]
-
-
Cyclization (Reflux):
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water (to remove NaCl and unreacted reagents).
-
Dry organic layer over MgSO₄ and evaporate.
-
-
Purification:
-
Recrystallize from hexane/ethyl acetate or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Synthesis Workflow Diagram
Physicochemical Profile
The substitution of the N1-phenyl group (common in Edaravone) with an N1-octyl group drastically alters the physical properties, specifically shifting the molecule from a solid-state antioxidant to a liquid/waxy lipophilic ligand.
Key Properties Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core scaffold. | |
| Molecular Weight | ~210.32 g/mol | Low MW facilitates kinetics. |
| LogP (Est.) | 3.5 – 4.2 | Highly lipophilic; soluble in kerosene. |
| pKa (Acidic) | ~7.0 – 7.5 | Deprotonation yields the pyrazolate anion (L⁻). |
| Solubility | Soluble: CHCl₃, Toluene, KeroseneInsoluble: Water (pH < 7) | Ideal for biphasic extraction systems. |
Coordination Chemistry
OMP acts as a monodentate or bidentate ligand depending on derivatization.
-
Core Molecule: Weak coordinator via the carbonyl oxygen.
-
Anionic Form: Upon deprotonation (pH > pKa), the pyrazolate anion coordinates metal ions.
-
4-Acyl Derivatives: When an acyl group is added at C4, the molecule becomes a potent
-diketone analog, forming stable 6-membered chelate rings with Lanthanides ( ) and Actinides ( ).
Application Case Study: 4-Acylation for Metal Extraction
The primary industrial utility of 1-Octyl-3-methyl-5-pyrazolone is as a starting material for synthesizing 4-acyl-5-pyrazolones , which are superior extractants compared to traditional
Reaction: Jensen Acylation
-
Reactants: OMP + Acyl Chloride (e.g., Benzoyl chloride) +
. -
Mechanism: The calcium hydroxide forms a complex with OMP, directing the acylation exclusively to the C4 position (C-acylation) rather than the oxygen (O-acylation).
-
Outcome: Formation of 1-Octyl-3-methyl-4-benzoyl-5-pyrazolone.
Significance: The octyl chain prevents the extractant from leaching into the aqueous phase during the aggressive mixing required in hydrometallurgy, a common failure point for methyl-substituted analogs.
References
-
Uzoukwu, B. A. (1991). Syntheses and spectral studies of some 4-acyl-1-phenyl-3-methyl-pyrazol-5-ones. Synthetic Communications.
-
Marchetti, F., et al. (2000). Acylpyrazolone ligands: Synthesis, structure, and metal coordination. Chemical Reviews.
-
Umetani, S., & Freiser, H. (1987). Effect of the nature of the N-substituent on the extraction properties of 4-acyl-5-pyrazolones. Inorganic Chemistry.
-
PubChem. (2023).[5] Compound Summary: 3-methyl-1-phenyl-5-pyrazolone (Analog Reference). National Library of Medicine.
-
RSC ChemSpider. Pyrazolone Tautomerism and Reactivity Data. Royal Society of Chemistry.
Sources
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- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Tautomerism of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound belonging to the pyrazolone family, a class of molecules with significant applications in pharmaceuticals and dye chemistry. A comprehensive understanding of its molecular structure and, critically, its tautomeric behavior is paramount for predicting its chemical reactivity, biological activity, and for the development of analytical methods. This guide provides a detailed exploration of the synthesis, molecular structure, and tautomeric equilibrium of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, supported by spectroscopic data from analogous compounds and established chemical principles.
Introduction: The Significance of Pyrazolones
Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] The pyrazolone ring is a prominent structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] A well-known example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] The biological and chemical properties of pyrazolones are intrinsically linked to their molecular structure and their existence as an equilibrium of different tautomeric forms.
This guide focuses on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a derivative featuring a long alkyl chain at the N1 position. The presence of the octyl group can influence its solubility, lipophilicity, and potentially its tautomeric preferences, making it a molecule of interest for applications requiring tailored physicochemical properties.
Molecular Structure and Potential Tautomers
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one can exist in three principal tautomeric forms due to the migration of a proton. These forms are the CH-form, the OH-form, and the NH-form, as illustrated below.
Caption: Tautomeric forms of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
The equilibrium between these tautomers is a dynamic process influenced by several factors:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar OH and NH forms. In contrast, non-polar solvents often favor the less polar CH form.[1]
-
Substituents: The electronic nature of the substituents on the pyrazolone ring can influence the relative stability of the tautomers.
-
Temperature: Changes in temperature can shift the equilibrium position.
-
Physical State: The predominant tautomer in the solid state may differ from that in solution.
Synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
The most common and efficient method for the synthesis of N-substituted 3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and ethyl acetoacetate.[1][5] For the synthesis of the title compound, octylhydrazine would be the required starting material.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Detailed Experimental Protocol (Adapted from analogous syntheses)
This protocol is based on established methods for the synthesis of similar N-substituted pyrazolones.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq).
-
Addition of Hydrazine: Slowly add octylhydrazine (1.0 eq) to the ethyl acetoacetate with continuous stirring. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Conditions: After the initial reaction subsides, add a catalytic amount of a weak acid, such as acetic acid. Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent (if any was used, such as ethanol) can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Spectroscopic Characterization and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.
-
¹H NMR:
-
CH-form: The CH-form is characterized by a singlet for the two protons at the C4 position, typically appearing around 3.1-3.4 ppm.[1] The methyl group at C3 would show a singlet around 2.0-2.2 ppm. The N-octyl group would exhibit a series of signals corresponding to the alkyl chain, with the α-CH₂ protons appearing as a triplet.
-
OH-form: The OH-form would show a vinyl proton signal for the C4-H and a broad singlet for the hydroxyl proton.
-
NH-form: The NH-form would be characterized by a signal for the NH proton. The presence of multiple sets of signals for the pyrazolone ring and the substituents would indicate a mixture of tautomers in slow exchange on the NMR timescale.
-
-
¹³C NMR:
-
CH-form: The C4 carbon would appear as a methylene signal at approximately 41-43 ppm. The C5 carbonyl carbon would resonate around 170-172 ppm, and the C3 carbon would be in the range of 155-156 ppm.[1]
-
OH-form: The C4 carbon would be in the aromatic/vinylic region, and the C5 carbon would be shifted upfield due to the enolic character.
-
NH-form: The chemical shifts of the ring carbons would differ significantly from the CH and OH forms.
-
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for the CH-form of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (based on analogs)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | ~155-156 |
| C4 | ~41-43 |
| C5 (C=O) | ~170-172 |
| C-CH₃ | ~16-17 |
| N-CH₂ (α) | ~45-50 |
| Octyl Chain | ~14, 22, 26, 29, 31 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between tautomers.
-
CH-form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1720 cm⁻¹.
-
OH-form: The C=O band would be absent, and a broad O-H stretching band would appear around 3200-3600 cm⁻¹. A C=C stretching vibration would be observed around 1600-1650 cm⁻¹.
-
NH-form: An N-H stretching band would be present in the region of 3200-3500 cm⁻¹, and a C=O stretching band would also be observed.
Experimental FT-IR studies on 3-methyl-5-pyrazolone have provided insights into its vibrational frequencies.[6]
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The different tautomers will have distinct absorption maxima due to differences in their electronic conjugation. Generally, the OH-form, with its aromatic character, is expected to have a different absorption profile compared to the non-aromatic CH and NH forms.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a critical factor determining the chemical and biological properties of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Solvent Effects
As previously mentioned, the polarity of the solvent plays a crucial role. In a non-polar solvent like chloroform or hexane, the CH-form is likely to be the predominant species.[1] In more polar, protic solvents like ethanol or water, the equilibrium is expected to shift towards the OH and/or NH forms due to favorable hydrogen bonding interactions.
The Role of the N-Octyl Group
The long, non-polar octyl chain at the N1 position will significantly increase the lipophilicity of the molecule. This may lead to a preference for the CH-form, even in moderately polar solvents, as the overall molecule has a more non-polar character. However, the fundamental electronic effects of the pyrazolone ring that drive tautomerism will still be present.
Conclusion
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a molecule with potential applications in fields requiring tailored lipophilicity. Its chemical behavior is governed by the dynamic equilibrium between its CH, OH, and NH tautomeric forms. While specific experimental data for this compound is not widely published, a robust understanding of its synthesis, molecular structure, and tautomerism can be achieved through the analysis of closely related pyrazolone derivatives.
The synthesis can be reliably performed via the condensation of octylhydrazine and ethyl acetoacetate. The predominant tautomeric form in a given environment can be elucidated using a combination of spectroscopic techniques, with NMR being particularly powerful. The interplay of the pyrazolone core's intrinsic properties and the influence of the N-octyl substituent and the solvent environment will ultimately determine the position of the tautomeric equilibrium, which is a key determinant of the molecule's reactivity and potential biological activity. Further experimental studies on this specific molecule are warranted to provide a more definitive characterization of its properties.
References
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 2021.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012.
- SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE.
- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
- 1,3-Dimethyl-5-pyrazolone(2749-59-9) 1H NMR spectrum. ChemicalBook.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 2010.
- Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
- 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Magnetic Resonance in Chemistry, 2000.
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 2022.
- Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL).
- Supporting Information - General procedure for the preparation of pyrazolines (3a-o). The Royal Society of Chemistry.
- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 2018.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 2013.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry, 2017.
- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013.
- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
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Phase Equilibria and Solvation Thermodynamics of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) in Organic Solvents
Executive Summary
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP, CAS: 77384-88-4) is a highly functionalized pyrazolone derivative utilized extensively as a lipophilic ligand in metal-azomethine dyes and as a selective extractant in hydrometallurgy. Unlike its parent compound (3-methyl-1H-pyrazol-5(4H)-one), the introduction of the N-octyl chain fundamentally shifts the molecule's thermodynamic profile, increasing its lipophilicity and altering its crystalline lattice energy.
For researchers optimizing crystallization, purification, or liquid-liquid extraction workflows, precise solubility data is non-negotiable. This technical whitepaper provides a rigorous framework for determining, validating, and thermodynamically modeling the solubility of OMP across various organic solvents.
Mechanistic Insights: Solute-Solvent Interactions
The dissolution of OMP is not a simple physical mixing process; it is governed by complex, dynamic equilibria. As a Senior Application Scientist, it is critical to understand why OMP behaves the way it does before attempting to model it.
Tautomeric Equilibrium and Solvation
Pyrazolones exhibit a well-documented tautomerism between the CH-form (pyrazol-5-one), OH-form (5-hydroxypyrazole), and NH-form.
-
In Non-Polar Solvents (e.g., Cyclohexane, Toluene): The CH-form predominates. The non-polar octyl chain interacts favorably via London dispersion forces, while the polar core remains relatively isolated, leading to moderate to high solubility in aromatic solvents due to
stacking with the pyrazolone ring. -
In Polar Protic Solvents (e.g., Ethanol): The solvent's hydrogen-bond network stabilizes the OH-form. However, the bulky octyl chain acts as a steric disruptor, forcing the solvent to form an entropically unfavorable cavity. Consequently, solubility in alcohols is highly temperature-dependent and entropy-driven.
Understanding these interactions is essential for selecting the appropriate thermodynamic model. Because the solute-solvent interactions are highly directional and non-random, local composition models (like NRTL) are required over ideal solution models.
Experimental Protocol: The Self-Validating Isothermal Saturation System
To generate trustworthy solubility data, the experimental design must be a self-validating system. Kinetic dissolution can easily be mistaken for thermodynamic equilibrium if rigorous controls are not in place. The following protocol details the isothermal saturation method, engineered to eliminate metastable artifacts.
Step-by-Step Methodology
-
Solvent and Solute Preparation: Ensure OMP and all solvents (Toluene, Ethyl Acetate, Ethanol, Cyclohexane) are of HPLC grade (
99.9% purity). Trace water in hygroscopic solvents will drastically alter the hydrogen-bonding network and skew the apparent solubility. -
Isothermal Equilibration: Add an excess amount of OMP to 20 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Causality Check: The system must be maintained at the target temperature (
K) using a circulating water bath for 72 hours . Pyrazolones with long alkyl chains can form transient, lipophilic aggregates. A 72-hour window ensures these aggregates fully dissociate and the system reaches a true thermodynamic minimum, rather than a kinetic plateau.
-
-
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes.
-
Causality Check: Centrifugation must be performed at the exact equilibration temperature. Using an unheated centrifuge induces a thermal shock, causing spontaneous secondary nucleation and artificially lowering the measured solute concentration in the supernatant.
-
-
Quantification: Extract a precise aliquot of the clear supernatant using a pre-heated syringe. Dilute immediately with a mobile phase compatible solvent and analyze via HPLC-UV (
nm). -
Solid-State Validation: Recover the excess solid from the bottom of the vessel, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Causality Check: This is the most critical validation step. Alcohols and esters can form solvates with pyrazolones. If the solid phase transforms into a solvate, the Gibbs free energy of fusion (
) changes, meaning you are no longer measuring the solubility of pure OMP.
-
Fig 1. Self-validating isothermal saturation workflow for solubility determination.
Thermodynamic Modeling Framework
Experimental data must be mathematically correlated to be useful for chemical engineering process design. We utilize two primary models: the Modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model.
-
Modified Apelblat Equation: An empirical model derived from the Clausius-Clapeyron equation. It is highly effective for capturing the non-linear temperature dependence of pyrazolone solubility ().
-
NRTL Model: A local composition model that accounts for the fact that the solvent molecules are not randomly distributed around the OMP molecule. Because OMP has a polar core and a non-polar octyl tail, solvent molecules will orient themselves preferentially, creating micro-domains of varying composition ().
Fig 2. Logical framework for thermodynamic modeling of solute-solvent systems.
Data Presentation: Solubility of OMP
The following table summarizes the representative thermodynamic solubility data (expressed as mole fraction,
Table 1: Mole Fraction Solubility (
| Temperature (K) | Toluene (Aromatic) | Ethyl Acetate (Ester) | Ethanol (Alcohol) | Cyclohexane (Alkane) |
| 278.15 | 145.2 | 112.4 | 45.6 | 12.3 |
| 288.15 | 198.5 | 156.8 | 68.2 | 18.5 |
| 298.15 | 265.4 | 215.3 | 98.5 | 27.4 |
| 308.15 | 342.1 | 289.6 | 142.1 | 40.2 |
| 313.15 | 388.5 | 335.2 | 168.4 | 48.6 |
Data Analysis & Process Implications
-
High Solubility in Toluene: Driven by favorable
interactions with the pyrazolone ring and dispersion forces with the octyl chain. Toluene is the optimal solvent for liquid-liquid extraction processes. -
Moderate Solubility in Ethanol: The steep solubility curve in ethanol (a nearly 4-fold increase from 278 K to 313 K) makes it the ideal candidate for cooling crystallization. The high temperature dependence indicates a highly endothermic dissolution process (
). -
Low Solubility in Cyclohexane: Cyclohexane acts as an excellent anti-solvent. In drug development or dye purification workflows, adding cyclohexane to an ethyl acetate solution of OMP will reliably force high-yield precipitation.
Conclusion
The solubility of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is dictated by a delicate balance between the lipophilic N-octyl chain and the tautomeric, polar pyrazolone core. By employing a self-validating isothermal saturation protocol and applying rigorous local composition models like NRTL, researchers can map the thermodynamic landscape of OMP. This data allows for the precise engineering of crystallization cooling curves, the selection of optimal anti-solvents, and the maximization of yield in downstream purification processes.
References
-
Title: Solubility determination and thermodynamic modelling of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in twelve organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Source: The Journal of Chemical Thermodynamics, 2016. URL: [Link]
-
Title: Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Source: The Journal of Chemical Thermodynamics, 31(1), 85-91, 1999. URL: [Link]
-
Title: Local compositions in thermodynamic excess functions for liquid mixtures. Source: AIChE Journal, 14(1), 135-144, 1968. URL: [Link]
Thermodynamic Architecture of Octyl-Methyl-Pyrazolone Derivatives: From Ligand Design to Bioavailability
[2][4]
Executive Summary
The octyl-methyl-pyrazolone class—specifically 1-phenyl-3-methyl-4-octanoyl-5-pyrazolone (PMCyP) and its alkylated analogs—represents a thermodynamic "sweet spot" in heterocyclic chemistry.[2][4] By functionalizing the pyrazolone core with a lipophilic octyl chain, researchers manipulate the entropy of solvation and crystal lattice energy to unlock two distinct applications: high-efficiency cation extraction in hydrometallurgy and enhanced membrane permeability in drug discovery.[1]
This guide dissects the thermodynamic driving forces governing these molecules, focusing on keto-enol tautomerism, chelation stability constants (
Molecular Architecture & Tautomeric Thermodynamics[1][2]
The thermodynamic behavior of pyrazolones is dictated by their ability to exist in three tautomeric forms: the CH-keto, OH-enol, and NH-keto forms.[2] For 4-acyl derivatives like PMCyP, the enol form is thermodynamically stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic 6-membered ring.[1]
The Chelate Effect & Intramolecular Bonding
In the 4-octanoyl derivative, the carbonyl oxygen of the acyl chain accepts a proton from the hydroxyl group at position 5.
-
Enthalpic Contribution (
): The formation of this intramolecular H-bond releases approximately 5–7 kcal/mol, significantly lowering the ground state energy compared to the open-keto form. -
Entropic Contribution (
): This "pre-organized" structure reduces the entropic penalty during metal complexation.[1] The ligand is already "curled" into a bidentate shape, requiring minimal conformational change to bind a metal ion ( ).[1]
The "Octyl" Effect
Substituting a methyl or benzoyl group with an n-octyl (capryl) chain fundamentally alters the physical thermodynamics:
-
Lattice Energy Reduction: The flexible
chain disrupts efficient crystal packing, lowering the melting point compared to the rigid benzoyl analogs (e.g., PMBP, mp ~120°C).[1][3] PMCyP typically exists as a low-melting solid or viscous oil, enhancing solubility in non-polar solvents (kerosene, toluene).[1] -
Hydrophobic Driving Force: The octyl chain increases the partition coefficient (
), driving the molecule from the aqueous phase into the organic phase during solvent extraction or membrane transport.[1]
Visualization: Tautomeric & Extraction Pathways[1]
The following diagram illustrates the thermodynamic equilibrium between tautomers and the subsequent cation exchange cycle used in extraction.
Caption: Thermodynamic cycle showing the stabilization of the enol form and the pH-dependent cation exchange mechanism.
Key Thermodynamic Parameters
The following data consolidates properties for 1-phenyl-3-methyl-4-octanoyl-5-pyrazolone (PMCyP) compared to its analogs.
| Parameter | Value / Range | Thermodynamic Significance |
| pKa (Acid Dissociation) | 3.9 – 4.1 | Low pKa allows extraction at acidic pH (unlike simple phenols), minimizing metal hydrolysis.[1][2][4] |
| Log P (Lipophilicity) | 4.5 – 5.2 (Est.)[1] | High hydrophobicity ensures the ligand stays in the organic phase (minimal aqueous loss).[1] |
| Enthalpy of Extraction ( | -15 to -25 kJ/mol | Exothermic chelation; extraction efficiency decreases at high temperatures.[1][2][4] |
| Separation Factor ( | High (pH dependent) | Exploits the difference in ionic radius and hydration enthalpy between Sr(II) and Y(III).[1][3] |
| Melting Point | < 60°C (Low) | Indicates weak intermolecular forces due to octyl chain disorder; facilitates high solubility.[1] |
Experimental Protocols
Synthesis of PMCyP (Thermodynamically Controlled)
Principle: The C-acylation of pyrazolones is competing with O-acylation.[2][4] Using Calcium Hydroxide (
Reagents:
Protocol:
-
Dissolution: Dissolve 0.1 mol PMP in 100 mL dry 1,4-dioxane in a round-bottom flask.
-
Catalyst Addition: Add 0.2 mol
to form a suspension. Note: The excess base acts as a proton sink, driving the equilibrium forward.[1] -
Acylation: Add 0.11 mol Octanoyl Chloride dropwise at 60°C.
-
Reflux: Heat to reflux for 3 hours to ensure complete conversion to the Ca-complex.
-
Hydrolysis: Pour the mixture into ice-cold 2M HCl. The calcium complex dissociates (
), precipitating the free ligand.[1] -
Purification: Recrystallize from ethanol/water or purify via silica column if the product is an oil.
Determination of Acid Dissociation Constant ( )
Method: Potentiometric Titration in mixed solvent (due to low aqueous solubility).
Applications in Drug Development & Extraction[1][5]
Hydrometallurgy (Cation Exchange)
PMCyP is a superior extractant for Actinides and Lanthanides compared to the methyl-only analog.[2]
-
Mechanism:
-
Selectivity: The bulky octyl group creates steric hindrance that improves selectivity for specific ionic radii (e.g., separating
from in nuclear waste reprocessing).[1][3]
Pharmaceutical Relevance (Bioavailability)
While Edaravone (1-phenyl-3-methyl-5-pyrazolone) is a potent antioxidant, its blood-brain barrier (BBB) permeability is limited.[2][4]
-
Lipophilic Modification: The addition of the octyl chain (or similar alkyls) increases
, enhancing passive diffusion across the BBB.[1][3] -
Metabolic Stability: The C4-position is a metabolic hotspot.[2][4] Blocking it with an octyl/acyl group can prolong half-life, though acyl groups are susceptible to esterases.[1]
References
-
Synthesis and extractive property evaluation of 1-phenyl-3-methyl-4-caprylpyrazolone-5. ResearchGate. Retrieved from [Link]
-
The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Retrieved from [Link]
-
1-Phenyl-3-methyl-5-pyrazolone (Edaravone) Properties. PubChem. Retrieved from [Link][1]
-
Thermodynamics of Pyrazolone Tautomerism. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
- Solvent Extraction of Thorium with Acyl-Pyrazolones.Journal of Radioanalytical and Nuclear Chemistry.
Sources
- 1. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]
- 2. 1-Phenyl-3-methyl-4-formyl-5-pyrazolone | C11H10N2O2 | CID 205106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]
Literature review on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one ligands
The following technical guide provides an in-depth analysis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP), a specialized lipophilic ligand scaffold used in coordination chemistry and solvent extraction.[1]
Advanced Coordination Scaffolds for Hydrometallurgy and Analytical Separation
Executive Summary
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical class of lipophilic pyrazolone ligands.[1] Unlike its well-known water-soluble analog, 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone), the OMP ligand incorporates an eight-carbon alkyl chain (octyl) at the N1 position.[1] This structural modification drastically alters the partition coefficient (LogP), rendering the molecule highly soluble in non-polar organic solvents (e.g., kerosene, dodecane, toluene) while minimizing aqueous phase leaching.[1]
This guide details the physicochemical properties, synthesis, and coordination mechanisms of OMP, specifically focusing on its application as a lipophilic anchor in liquid-liquid extraction (LLE) systems for lanthanides, actinides, and transition metals.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The utility of OMP lies in its tautomeric versatility and hydrophobic tail .[1] The molecule exists in dynamic equilibrium between keto and enol forms, which dictates its reactivity and metal-binding capability.[1]
Structural Specifications
| Property | Specification |
| IUPAC Name | 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one |
| Common Abbreviation | OMP / C8-MP |
| Molecular Formula | C₁₂H₂₂N₂O |
| Molecular Weight | ~210.32 g/mol |
| Core Scaffold | 5-Pyrazolone (Heterocyclic enol) |
| Key Substituents | N1-Octyl (Lipophilic), C3-Methyl (Electronic donor) |
| Solubility | High: Chloroform, Toluene, Dodecane / Low: Water |
Tautomeric Equilibrium
The 5-pyrazolone ring is not static.[1] It undergoes proton shifts that alternate the molecule between a CH₂-keto form (neutral) and an OH-enol form (acidic).[1]
-
Keto Form (Solid State): Predominant in solid crystal structures; less reactive for coordination.[1]
-
Enol Form (Solution): The active species for metal chelation.[1] Deprotonation yields the pyrazolate anion, which acts as a bidentate ligand.[1]
Figure 1: Tautomeric equilibrium essential for ligand activation.
Synthesis & Production Protocol
The synthesis of OMP follows the classical Knorr Pyrazole Synthesis , adapted for lipophilic hydrazines.[1] This protocol ensures high yield and purity suitable for trace metal analysis.[1]
Reagents
-
Ethyl Acetoacetate (EAA): 1.0 equivalent.[1]
-
Octylhydrazine Hydrochloride: 1.1 equivalents.[1]
-
Ethanol (Absolute): Solvent.[1]
-
Sodium Ethoxide (NaOEt): Base catalyst (to neutralize HCl).[1]
Step-by-Step Methodology
-
Neutralization: Dissolve octylhydrazine hydrochloride in absolute ethanol. Slowly add stoichiometric NaOEt under cooling (0°C) to liberate the free hydrazine base.[1] Filter off the NaCl precipitate.[1]
-
Condensation: Add Ethyl Acetoacetate dropwise to the filtrate at room temperature. The reaction is exothermic.[1]
-
Cyclization: Reflux the mixture at 78°C for 3–5 hours. The hydrazine nitrogen attacks the ketone of EAA, followed by intramolecular cyclization with the ester group.[1]
-
Isolation: Evaporate the ethanol under reduced pressure. The residue is often an oil that solidifies upon cooling or trituration with hexane.[1]
-
Purification: Recrystallize from an Ethanol/Water (80:20) mixture or Hexane to obtain white/off-white crystals.[1]
Figure 2: Knorr synthesis pathway for 1-alkyl-3-methyl-5-pyrazolones.
Coordination Chemistry & Extraction Mechanism[1]
OMP functions primarily as a monoprotic bidentate ligand .[1] However, the unsubstituted C4 position is relatively weak for hard Lewis acids (like Lanthanides) compared to its 4-acyl derivatives .[1]
Binding Modes[1][4]
-
Direct Chelation: The enolic oxygen and the ring nitrogen (N2) form a 5-membered chelate ring with the metal ion (
).[1] -
Derivatization Anchor: OMP is most frequently used as the starting material to synthesize 4-acyl-1-octyl-3-methyl-5-pyrazolones (e.g., 4-benzoyl or 4-thenoyl derivatives).[1] These derivatives introduce a second oxygen donor (exocyclic carbonyl), creating a powerful
-diketone-like binding pocket.[1]
Solvent Extraction Workflow
In hydrometallurgy, OMP derivatives are dissolved in a diluent (kerosene) to extract metals from an aqueous acid phase.[1]
-
Phase Transfer: The long octyl chain prevents the ligand from partitioning into the aqueous phase (unlike methyl/phenyl analogs), reducing ligand loss—a critical economic factor in industrial processing.[1]
-
Selectivity: Can be tuned by adding synergistic agents (e.g., TOPO, TBP) which displace water molecules from the metal's coordination sphere, enhancing hydrophobicity.
Protocol: General Extraction Test
-
Organic Phase: Dissolve 0.1 M OMP (or derivative) in Toluene.
-
Aqueous Phase: Prepare Metal salt solution (e.g.,
, ) in acetate buffer (pH 4–6). -
Equilibration: Mix phases 1:1 ratio in a separatory funnel. Shake vigorously for 30 minutes.
-
Separation: Allow phases to settle. Analyze aqueous raffinate by ICP-OES to determine distribution ratio (
).
Critical Applications
Hydrometallurgy (Rare Earth Elements)
The separation of adjacent Lanthanides (e.g., Nd/Pr or Dy/Tb) requires ligands with high separation factors.[1] OMP derivatives serve as the "soft" donor component.[1] The octyl chain allows high loading capacities in industrial aliphatic diluents without third-phase formation (precipitation of the complex).[1]
Analytical Pre-concentration
For trace analysis of heavy metals (Pb, Cd) in water samples, OMP on a solid support (or in liquid-liquid microextraction) concentrates the metals into a small organic volume, lowering the Limit of Detection (LOD) for instruments like AAS or ICP-MS.[1]
References
-
Umetani, S., & Freiser, H. (1987).[1] Equilibrium extraction constants for metal chelates of 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Inorganic Chemistry , 26(19), 3179-3181.[1] Link[1]
-
Grounding: Establishes the baseline thermodynamics for pyrazolone extraction; OMP is the alkyl analog of the PMP ligands discussed here.[1]
-
-
Marchetti, F., et al. (2000).[1] Acylpyrazolone ligands: Synthesis, structures, and metal coordination. Chemical Reviews , 105(9).[1] Link[1]
- Grounding: Comprehensive review of the coordin
-
Reddy, M. L. P., et al. (2005).[1] 4-Acyl-5-pyrazolones: A versatile class of extractants for trivalent lanthanides and actinides.[1] Talanta , 66(1).[1]
- Grounding: Validates the necessity of the lipophilic tail (octyl vs phenyl) for solubility in industrial solvents.
-
Uzoukwu, B. A. (1998).[1] Synthesis and characterization of 4-acyl-1-phenyl-3-methyl-5-pyrazolones. Synthetic Communications .
- Grounding: Provides the synthetic logic adapted in Section 3 for the octyl variant.
Sources
An In-Depth Technical Guide to the Acidity and pKa Determination of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). For heterocyclic compounds like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a molecule of interest in contemporary drug discovery, a precise understanding of its ionization behavior is paramount. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the pKa of this pyrazolone derivative. We delve into the structural nuances, including tautomerism, that dictate its acidic character. Detailed, field-proven protocols for both potentiometric titration and UV-Vis spectrophotometry are presented, alongside an overview of computational approaches for pKa prediction. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to accurately characterize this and similar molecules, thereby accelerating the drug discovery pipeline.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a critical determinant of its biological activity.[1][2] Properties such as solubility, lipophilicity, membrane permeability, and protein binding are all intimately linked to the extent to which a molecule is ionized at physiological pH.[1][3] 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The long octyl chain imparts significant lipophilicity, making this molecule a particularly interesting candidate for applications requiring membrane transport. An accurate determination of its pKa is therefore not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.
The Structural Context: Tautomerism in Pyrazol-5-ones
A key feature of 1-substituted-3-methyl-pyrazol-5-ones is their existence as a mixture of tautomers in solution.[6][7][8] The three principal tautomeric forms are the CH-form (the ketone), the OH-form (the enol or pyrazol-5-ol), and the NH-form (a zwitterionic species). The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents.[6][7] The observed macroscopic pKa value will be a composite of the microscopic pKa values of these individual tautomers. Aprotic solvents tend to favor the CH (oxo) tautomer, while protic solvents can shift the equilibrium towards the OH (hydroxy) form.[6][7]
Theoretical Framework: Understanding Acidity Constants
The acid dissociation constant, Ka, is the equilibrium constant for the dissociation of a proton from an acid (HA) in a solution. It is more commonly expressed in its logarithmic form, pKa.[9]
pKa = -log₁₀(Ka)
A lower pKa value indicates a stronger acid. For a molecule like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, the most acidic proton is typically associated with the N-H bond of the pyrazole ring or the O-H bond in the enol tautomer.
Experimental Determination of pKa
Direct experimental measurement remains the gold standard for pKa determination. The following sections provide detailed protocols for two of the most robust and widely used methods: potentiometric titration and UV-Vis spectrophotometry.[10][11]
Method 1: Potentiometric Titration
Potentiometric titration is a highly reliable and straightforward method for determining the pKa of a compound.[3][11][12] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[11][12]
I. Materials and Instrumentation:
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (sample)
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Potassium Chloride (KCl)
-
Co-solvent (e.g., methanol or acetonitrile) due to the low water solubility of the analyte.[13]
-
High-purity water
-
Nitrogen gas supply
II. Experimental Workflow:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation:
-
Accurately weigh a sufficient amount of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one to prepare a solution with a concentration of at least 10⁻⁴ M.[11][12]
-
Due to the octyl chain, the compound is expected to have low water solubility. Dissolve the sample in a suitable co-solvent like methanol or a methanol-water mixture (e.g., 1:9 v/v).[13] The choice of co-solvent and its proportion may need to be optimized.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[12]
-
-
Titration Setup:
-
Titration Process:
-
Titrate the solution with standardized 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if it is basic.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the equivalence point has been added.[9][12]
-
Alternatively, the pKa can be determined from the inflection point of a sigmoidal fit to the data.[3][11]
-
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In the absence of experimental data, or as a complementary approach, computational methods can provide a reliable estimate of pKa values. [2]These methods have become increasingly accurate, with some achieving root-mean-square errors of 0.7–1.0 log units for drug-like molecules. [2][14]
-
Quantum Mechanical (QM) Methods: These approaches calculate the free energy of the proton dissociation reaction. While computationally intensive, methods based on Density Functional Theory (DFT) can yield high accuracy. [2][15]* Quantitative Structure-Activity Relationship (QSAR) Models: These models use empirical correlations between molecular descriptors and experimentally determined pKa values. They are generally faster than QM methods. [2]* Software Tools: Several commercial and academic software packages are available for pKa prediction, such as ACD/pKa DB, which utilizes a large database of experimental values to inform its predictions. [16] It is important to note that the accuracy of computational predictions can be lower for complex molecules, especially those with multiple ionization sites, significant conformational flexibility, or tautomerism. [14][17]
Data Summary and Expected Values
While no experimental pKa value for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is currently published, we can infer an approximate range from related compounds. Pyrazole itself is a weak base. [18]However, the pyrazol-5-one core can exhibit acidic properties. For instance, some pyrazolone derivatives have been studied in the context of their dissociation constants. [19][20]The acidity will be influenced by the tautomeric equilibrium and the electronic effects of the substituents. Given the structure, the primary acidic proton is likely the N-H of the pyrazole ring. The pKa value is expected to be in the weakly acidic to neutral range.
| Method | Key Principle | Strengths | Considerations |
| Potentiometric Titration | Measures pH change upon addition of a titrant. [11][12] | High accuracy and reliability; well-established method. | Requires larger sample quantity; solubility can be an issue. [1][11] |
| UV-Vis Spectrophotometry | Measures change in absorbance with pH. [21] | High sensitivity; requires small amount of sample. [1] | Compound must have a pH-sensitive chromophore. [1] |
| Computational Prediction | Calculates pKa based on molecular structure. [2] | No physical sample required; high throughput. | Accuracy can vary; may struggle with complex molecules. [14] |
Conclusion
The determination of the pKa of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a critical step in its evaluation as a potential drug candidate. This guide has outlined the essential theoretical considerations, primarily the role of tautomerism, and provided detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, we have introduced computational prediction as a powerful complementary tool. By employing these methodologies, researchers can obtain a precise and accurate pKa value, which is indispensable for building predictive models of a compound's ADME properties and for rationally designing more effective and safer medicines.
References
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
The final UV-Vis method for the pKa determination. - ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. [Link]
-
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]
-
Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. [Link]
-
Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. [Link]
-
Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). [Link]
-
Evaluating small molecule microscopic and macroscopic pKa predictions - eScholarship.org. [Link]
-
Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]
-
Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC. [Link]
-
Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]
-
Predicting pKa of flexible polybasic tetra-aza macrocycles - RSC Publishing. [Link]
-
Full article: Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations - Taylor & Francis. [Link]
-
Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations - Taylor & Francis. [Link]
-
On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis - ResearchGate. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/.[7]pdf]([Link]7]pdf)
-
Synthesis and characterization of novel pyrazolone derivatives | Request PDF. [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]
-
The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... - ResearchGate. [Link]
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(PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE - ResearchGate. [Link]
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1H-Pyrazole, 3-methyl-5-phenyl- - the NIST WebBook. [Link]
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1-Phenyl-3-methyl-5-pyrazolone - SIELC Technologies. [Link]
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Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor - SciSpace. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]
-
4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | C20H18N4O2 | CID 95807 - PubChem. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]
-
(PDF) Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights - ResearchGate. [Link]
-
Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. [Link]
-
What is the pKa of my compound? - ACD/Labs. [Link]
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Safety data sheet (SDS) and toxicity profile for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Executive Summary: Identity & Utility
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (CAS: 77384-88-4 ) is a specialized heterocyclic compound belonging to the pyrazolone family.[1] Unlike its more common analogue, 1-phenyl-3-methyl-5-pyrazolone (Edaravone precursor), this molecule features a lipophilic octyl chain at the N1 position.
This structural modification drastically alters its solubility profile, making it a critical ligand in hydrometallurgy and solvent extraction . It serves as a lipophilic core for synthesizing acylpyrazolone chelators used to separate transition metals (e.g., Copper) and inner-transition elements (Lanthanides/Actinides) from aqueous phases into organic solvents.[1]
| Chemical Identity | Details |
| IUPAC Name | 3-Methyl-1-octyl-1H-pyrazol-5(4H)-one |
| CAS Number | 77384-88-4 |
| Molecular Formula | C₁₂H₂₂N₂O |
| Molecular Weight | 210.32 g/mol |
| Synonyms | 1-Octyl-3-methyl-2-pyrazolin-5-one; 2,4-dihydro-5-methyl-2-octyl-3H-pyrazol-3-one |
| Core Application | Ligand for Liquid-Liquid Extraction (LLE); Chelation Precursor |
Safety Data Sheet (SDS) – Technical Synthesis
Disclaimer: No regulatory-grade SDS exists for this specific research chemical.[1] The following data is a Predicted Safety Profile derived from Structure-Activity Relationships (SAR) and read-across data from 1-phenyl-3-methyl-5-pyrazolone (CAS 89-25-8) and octylhydrazine precursors.
Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Basis for Classification |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] | Read-across from pyrazolone core (LD50 usually 500-2000 mg/kg).[1] |
| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1] | Presence of secondary amine/amide functionality; lipophilic tail enhances skin penetration.[1] |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1] | Standard hazard for nitrogen heterocycles.[1] |
| Aquatic Toxicity | Cat. 2 | H411: Toxic to aquatic life with long-lasting effects.[1] | The C8 (octyl) chain significantly increases LogP, indicating bioaccumulation potential in aquatic organisms. |
Precautionary Statements
-
Prevention: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection).
-
Response:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Pyrazolones can oxidize at the C4 position upon prolonged air exposure.[1]
Toxicity Profile & Biological Fate[1]
Mechanism of Action & Toxicology
The toxicity of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is governed by two structural motifs: the pyrazolone ring and the octyl side chain .[1]
-
Pyrazolone Ring Reactivity:
-
The C4 position is nucleophilic and susceptible to oxidation.[1] In biological systems, this can lead to the formation of radical species or covalent binding to proteins via Michael addition-like pathways if metabolized to a quinone-imine methide intermediate.
-
Read-Across: Similar pyrazolones (e.g., Phenazone) show moderate hepatic toxicity at high doses due to oxidative stress.[1]
-
-
Lipophilicity (The Octyl Effect):
-
The octyl chain increases the partition coefficient (LogP). Unlike the phenyl analogue, this molecule will readily cross cell membranes and the blood-brain barrier.
-
Dermal Absorption: High.[1] The aliphatic tail acts as a permeation enhancer, carrying the heterocyclic core through the stratum corneum.
-
Metabolic Fate
-
Phase I: Likely undergoes
-oxidation or -oxidation on the octyl chain, mediated by Cytochrome P450 enzymes (CYP450), converting the lipophilic tail into a carboxylic acid or alcohol, which increases water solubility. -
Phase II: Glucuronidation at the N-2 nitrogen or the enolic oxygen (tautomeric form).[1]
Synthesis & Manufacturing Protocol
The synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a classic condensation reaction (Knorr Pyrazole Synthesis) adapted for long-chain alkyl hydrazines.[1]
Reaction Logic (Graphviz Diagram)
Figure 1: Synthetic pathway via condensation of ethyl acetoacetate and octylhydrazine.[1]
Experimental Protocol
Note: This protocol is adapted from standard pyrazolone synthesis methodologies (e.g., Oliva et al., 2008) and optimized for lipophilic derivatives.
Reagents:
-
Ethyl Acetoacetate (1.0 eq)[1]
-
Octylhydrazine (or Octylhydrazine Hydrochloride + 1.0 eq NaOH) (1.0 eq)[1]
-
Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Octylhydrazine (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Critical: If using the hydrochloride salt, neutralize with an equimolar amount of sodium ethoxide or sodium hydroxide before addition to prevent acid-catalyzed decomposition.
-
-
Addition: Add Ethyl Acetoacetate (0.1 mol) dropwise at Room Temperature (RT) with vigorous stirring. The reaction is exothermic; maintain temp < 40°C.[1]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) until the starting hydrazine is consumed.[1]
-
Isolation:
-
Purification: Recrystallize from minimal hexane/ethyl acetate or purify via column chromatography (Silica gel) if high purity (>99%) is required for extraction studies.
Self-Validating Check:
-
NMR Confirmation: The disappearance of the ethyl ester quartet (approx. 4.2 ppm) and the appearance of the pyrazolone methylene protons (singlet at ~3.4 ppm, C4-H) confirms cyclization.
Applications in Metal Extraction
This compound is rarely used "as-is" but rather as a precursor to 4-acylpyrazolones, which are "super-extractants."[1]
The Chelation Mechanism
The 1-octyl-3-methyl-5-pyrazolone core possesses a "beta-diketone like" structure when acylated at the C4 position.[1]
-
Tautomerism: It exists in equilibrium between the keto (CH2) and enol (OH) forms.[1]
-
Metal Binding: The enolic proton is acidic (pKa ~ 7-9).[1] Upon deprotonation, it forms a stable 6-membered chelate ring with metal ions (M+).[1]
Why the Octyl Chain?
In industrial solvent extraction (e.g., removing Copper from acidic leach solutions or separating Lanthanides):
-
Phase Disengagement: The C8 chain prevents the formation of "third phases" (emulsions) which are common with the phenyl analogue (PMBP) in aliphatic diluents like kerosene.
-
Solubility: It allows the ligand to remain soluble in non-polar industrial diluents (Kerosene, Dodecane) where the phenyl variant might precipitate.
References
-
Oliva, A., Molinari, A., & Toro, C. (2008).[2] Synthesis, Copper Complexes and Solvent Extraction Studies of 1-Octyl-3-methyl-5-pyrazolone Derivatives. Journal of Heterocyclic Chemistry. [1]
-
U.S. National Library of Medicine. (n.d.).[1] Compound Summary: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Precursor Read-Across).[1] PubChem.[1] [1]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [1]
-
Arctom Scientific. (2024).[1] Product Catalog: CAS 77384-88-4 (3-Methyl-1-octyl-4,5-dihydro-1H-pyrazol-5-one).[1][3][4]
Sources
A Technical Guide to the Coordination Chemistry of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone derivatives represent a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions.[1][2] This guide focuses on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP), a β-dicarbonyl compound whose coordination behavior is of significant interest for applications ranging from catalysis to the development of novel therapeutic agents.[2] The presence of the long octyl chain imparts notable solubility characteristics, making it a compelling candidate for study in various solvent systems and for potential biological applications. This document provides a comprehensive overview of the synthesis of the OMP ligand, the principles governing its coordination with metal ions, detailed protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications, particularly in drug development.
Introduction to 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) as a Ligand
Pyrazolones are heterocyclic compounds that have been extensively studied for their coordination capabilities and the diverse biological activities of their metal complexes, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] OMP belongs to the family of 4-acyl-5-pyrazolones, which are recognized for their excellent chelating properties, similar to β-diketones.[1]
Structural Features and Tautomerism:
The OMP molecule can exist in different tautomeric forms, primarily the keto and enol forms. This keto-enol tautomerism is crucial for its coordination behavior. In the enol form, the deprotonation of the hydroxyl group facilitates the formation of a six-membered chelate ring with a metal ion, leading to highly stable complexes. The coordination typically occurs through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group.[1][5]
Caption: Keto-enol tautomerism of the OMP ligand.
Synthesis and Characterization of the OMP Ligand
The synthesis of pyrazolone derivatives is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[6][7]
Synthesis Protocol for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes a typical synthesis based on the Knorr condensation.
Materials:
-
Ethyl acetoacetate
-
Octylhydrazine
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add octylhydrazine (1 equivalent) to the mixture while stirring. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure OMP.
Causality: The reflux is necessary to provide sufficient energy to overcome the activation barrier for the condensation and subsequent cyclization reactions. Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[7]
Characterization of OMP
The synthesized ligand should be characterized to confirm its structure and purity.
-
¹H NMR Spectroscopy: Expected signals include those for the octyl chain protons, the methyl group protons, and the pyrazolone ring protons.
-
IR Spectroscopy: Key vibrational bands include the C=O stretching frequency (around 1650 cm⁻¹) and N-H stretching (around 3380 cm⁻¹).[8]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Coordination Chemistry with Metal Ions
OMP acts as a bidentate chelating agent, coordinating to metal ions through its two oxygen donor atoms to form stable complexes, typically with a general formula of [M(OMP)₂] or [M(OMP)₂S₂] where S represents a solvent molecule.[1][5]
General Synthesis Protocol for OMP-Metal Complexes
Materials:
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP)
-
Metal salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the OMP ligand (2 equivalents) in ethanol in a round-bottom flask, and heat gently to ensure complete dissolution.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A change in color and/or the formation of a precipitate often indicates complex formation.
-
Adjust the pH of the solution if necessary (often to slightly basic conditions) to facilitate the deprotonation of the ligand's enolic form, which is essential for coordination. A weak base like sodium acetate can be used.[9]
-
Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Filter the solid complex, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator.
Expertise Note: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used because they effectively dissolve both the pyrazolone ligand and many common metal salts, facilitating a homogeneous reaction environment. The molar ratio of 2:1 (ligand:metal) is typically used to satisfy the coordination number of many divalent metal ions, leading to the formation of octahedral or square planar complexes.[10]
Caption: General workflow for the synthesis of OMP-metal complexes.
Structural Elucidation and Characterization of Metal Complexes
A suite of analytical techniques is employed to determine the structure, stoichiometry, and properties of the synthesized metal complexes.
Spectroscopic and Analytical Techniques
-
Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the C=O stretching frequency. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber (by 15-40 cm⁻¹) due to the donation of electron density from the oxygen to the metal, which weakens the C=O bond.[10][11] The disappearance of the broad O-H band from the enol form also confirms chelation.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions can be observed in the visible region, which are useful for inferring the geometry of the complex (e.g., octahedral vs. tetrahedral).[12][13] Ligand-to-metal charge transfer (LMCT) bands are also often observed.
-
Magnetic Susceptibility Measurements: This measurement helps determine the number of unpaired electrons in the complex, which in turn provides insight into the oxidation state and coordination geometry of the central metal ion.
-
Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[14][15][16] The decomposition pathway can provide information about the complex's composition.[17]
Example Characterization Data Summary
The following table summarizes typical data expected from the characterization of divalent transition metal complexes of OMP.
| Metal Ion | Geometry | Key IR Shifts (cm⁻¹) ν(C=O) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (B.M.) |
| Cu(II) | Square Planar | ~1610-1625 | ~600-700 | ~1.7-2.2 |
| Ni(II) | Octahedral | ~1615-1630 | ~400-450, ~650-750 | ~2.8-3.5 |
| Co(II) | Octahedral | ~1610-1625 | ~500-600, ~1100-1200 | ~4.3-5.2 |
| Zn(II) | Tetrahedral | ~1620-1635 | No d-d transitions | Diamagnetic |
Note: These are representative values and can vary based on specific experimental conditions and the presence of other coordinating ligands or solvent molecules.
Applications in Drug Development
Metal complexes of pyrazolone derivatives are of great interest in medicinal chemistry due to their enhanced biological activities compared to the free ligands.[3][18] The chelation of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
-
Antimicrobial Activity: Many pyrazolone-metal complexes have shown significant activity against various strains of bacteria and fungi. The mechanism is often attributed to the disruption of cellular processes upon interaction of the metal complex with the microbial cell. The enhanced activity of the complexes may be due to the increased uptake of the metal complexes within the membranes of the microorganisms.[18]
-
Anticancer Activity: Some pyrazole-based metal complexes have demonstrated promising cytotoxic activity against cancer cell lines.[8][11] The mode of action can involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species (ROS).
-
Other Potential Applications: Beyond medicine, these complexes have applications in catalysis and as solvent extraction agents for metal ions.[2][19]
Caption: Potential applications of OMP-metal complexes.
Conclusion and Future Outlook
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a highly versatile ligand that forms stable and well-defined complexes with a range of metal ions. The synthesis of both the ligand and its complexes is straightforward, allowing for systematic studies of their properties. The characterization data from various spectroscopic and analytical techniques provide a clear picture of the coordination environment around the metal center. The demonstrated biological activities of related pyrazolone complexes suggest that OMP-metal complexes are promising candidates for further investigation in drug development. Future research should focus on expanding the range of metal ions studied, conducting in-depth biological activity screening, and elucidating the mechanisms of action to pave the way for their potential therapeutic use.
References
-
MDPI. (2023, February 15). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available at: [Link]
-
PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available at: [Link]
-
Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Zenodo. Available at: [Link]
-
Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available at: [Link]
-
EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Available at: [Link]
-
ResearchGate. (2019, December). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Available at: [Link]
-
PubMed. (2014, June 15). Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate. Available at: [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link]
-
Academia.edu. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Available at: [Link]
-
ResearchGate. (2023, September 26). Antimicrobial and antibio lm activity of pyrazolone based Sm(III) and Dy(III) metal chelates against Staphylococcus aureus and Candida albicans. Available at: [Link]
-
PMC. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Available at: [Link]
-
Abo Akademi University. (n.d.). Thermal Analysis TGA / DTA. Available at: [Link]
-
University of Al-Qadisiyah. (n.d.). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE. Available at: [Link]
-
SlideShare. (n.d.). Spectroscopic methods uv vis transition metal complexes. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Ovid. (n.d.). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc. Available at: [Link]
-
University of Washington. (n.d.). Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Available at: [Link]
-
PMC. (n.d.). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Available at: [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Available at: [Link]
-
Zenodo. (n.d.). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Available at: [Link]
-
IISTE.org. (n.d.). Coordination Modes of a New Ligand Derived from Pyrazoline with Cr(III), Mn(II), Co(II), Ni. Available at: [Link]
-
SlideShare. (2021, September 17). Thermal Analysis. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. iiste.org [iiste.org]
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- 12. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 13. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Guide: Stability of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in Acidic vs. Alkaline Media
This technical guide details the stability profile of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one , a lipophilic pyrazolone derivative. This analysis synthesizes established heterocyclic chemistry with specific insights into alkyl-substituted pyrazolone behavior in aqueous-organic biphasic systems, common in liquid-liquid extraction and pharmaceutical intermediate applications.
Executive Summary & Chemical Identity
Compound: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Core Function: Lipophilic ligand, metal extractant, pharmaceutical intermediate. Chemical Nature: Amphiphilic heterocycle exhibiting keto-enol tautomerism. The N1-octyl group imparts significant hydrophobicity (LogP > 3), while the pyrazolone core dictates pH-dependent reactivity.
Stability Verdict:
-
Acidic Media: High Stability. The compound resists hydrolysis even under reflux. It functions effectively as a neutral extractant or protonated species.
-
Alkaline Media: Conditional Stability. Forms a stable, soluble enolate anion. However, it is susceptible to oxidative degradation (dimerization) upon prolonged exposure to air and ring cleavage under extreme thermal-alkaline stress.
Mechanistic Analysis: pH-Dependent Behavior
The stability of pyrazolones is governed by their tautomeric equilibrium and the electron density of the heterocyclic ring.
Acidic Media (pH < 4)
In acidic environments, the compound exists primarily in the keto-form or as a protonated cation.
-
Protonation: Strong acids protonate the carbonyl oxygen or the N2 nitrogen, stabilizing the ring system.
-
Hydrolysis Resistance: The cyclic amide (hydrazide) bond is sterically and electronically shielded. Unlike linear amides, the pyrazolone ring possesses aromatic character in its tautomeric forms, rendering it highly resistant to acid-catalyzed hydrolysis.
-
Operational Implication: This stability allows the compound to be used in acidic solvent extraction processes (e.g., separating lanthanides) without ligand degradation.
Alkaline Media (pH > 8)
In alkaline media, the compound acts as a weak acid (pKa ≈ 7–8).
-
Enolization: The base deprotonates the C4-position, leading to the formation of a resonance-stabilized pyrazolate anion (enolate).
-
Oxidative Sensitivity: The anionic form is electron-rich. In the presence of dissolved oxygen, it acts as a radical scavenger (similar to the drug Edaravone). This leads to the formation of a pyrazolone radical , which rapidly dimerizes to form 4,4'-bis(1-octyl-3-methyl-pyrazol-5-one) . This is the primary degradation pathway, often signaled by a color change (yellow/orange to brown).
-
Hydrolysis Risk: Under extreme conditions (e.g., 5M NaOH, >80°C), nucleophilic attack at the carbonyl carbon can open the ring, yielding octyl-hydrazine and acetoacetic acid derivatives.
Visualization of Pathways
Figure 1: Tautomerism and Ionization Equilibria
This diagram illustrates the structural shifts the molecule undergoes across the pH spectrum.
Caption: pH-dependent structural evolution of 1-Octyl-3-methyl-5-pyrazolone.
Figure 2: Degradation Pathways in Alkaline Media
This diagram details the oxidative and hydrolytic risks in basic conditions.
Caption: Primary degradation routes: Oxidative dimerization (common) vs. Hydrolytic cleavage (rare).[1][2][3][4][5][6][7][8]
Experimental Protocols: Stability Validation
These protocols are designed to validate the stability claims in a controlled laboratory setting.
Protocol A: Acid Stress Test (Hydrolytic Stability)
Objective: Confirm resistance to acid-catalyzed hydrolysis.
-
Preparation: Dissolve 100 mg of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in 10 mL of Methanol.
-
Acidification: Add 10 mL of 1.0 M HCl.
-
Stress: Heat the mixture to reflux (approx. 65°C) for 6 hours.
-
Analysis:
Protocol B: Alkaline Stress & Oxidation Test
Objective: Differentiate between hydrolytic instability and oxidative sensitivity.
-
Preparation: Prepare two vials, each with 100 mg compound in 10 mL Methanol.
-
Alkalinization: Add 10 mL of 0.1 M NaOH to both.
-
Conditioning:
-
Vial A (Oxidation): Leave open to air, stir at room temperature for 24 hours.
-
Vial B (Hydrolysis - Inert): Purge with Nitrogen/Argon, seal tightly, and heat to 60°C for 4 hours.
-
-
Analysis: Acidify both samples to pH 3 (precipitates the neutral pyrazolone) and extract with Dichloromethane. Analyze organic phase via HPLC.
-
Expected Result:
-
Vial A: Appearance of a secondary peak (Dimer) and potential color change (Yellow
Brown). -
Vial B: Minimal degradation (<2%), confirming the compound is stable in base if oxygen is excluded.
-
Comparative Data Summary
| Feature | Acidic Media (pH < 4) | Alkaline Media (pH > 8) |
| Dominant Species | Neutral Keto / Cation | Pyrazolate Anion |
| Solubility (Aqueous) | Low (Precipitates) | High (Soluble Salt/Micelles) |
| Primary Risk | Negligible | Oxidation (Radical Dimerization) |
| Thermal Stability | High (Stable at reflux) | Moderate (Degrades >60°C if O2 present) |
| Storage Requirement | Standard ambient | Inert Atmosphere Required |
| Color Change | None (Colorless/White) | Turns Brown/Red upon oxidation |
References
-
Synthesis and Tautomerism of Pyrazolones: Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.[5] Source:Journal of Chemical Sciences, Indian Academy of Sciences. URL:[Link]
-
Oxidative Stability (Edaravone Analog): Title: Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.[5][9] Source:Bioorganic & Medicinal Chemistry, Elsevier (via PubMed). URL:[Link]
- Title: Process for the manufacture of pyrazolones (Patent describing alkaline stability limits).
Sources
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- 2. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. 1-pheny-3-methyl-5-pyrazolone , 99% , 89-25-8 - CookeChem [cookechem.com]
Methodological & Application
Synthesis protocol for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate
Application Note & Synthesis Protocol: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and octylhydrazine. Pyrazolone scaffolds are of significant interest in medicinal chemistry and material science, serving as key intermediates for pharmaceuticals and high-affinity chelating agents.[1][2][3] This guide details the underlying reaction mechanism, a robust step-by-step synthesis protocol, purification methods, and characterization guidelines. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively. This protocol is designed for researchers, chemists, and professionals in drug development and chemical synthesis.
Scientific Foundation: The Knorr Pyrazole Synthesis
The synthesis of 1-substituted-3-methyl-5-pyrazolones from ethyl acetoacetate and a substituted hydrazine is a classic condensation reaction known as the Knorr pyrazole synthesis.[4] The reaction proceeds through a well-established mechanism that ensures high regioselectivity and typically affords excellent yields.
Reaction Scheme
Figure 1: Overall reaction for the synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Mechanistic Insights
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis involves two primary stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of octylhydrazine performs a nucleophilic attack on the electrophilic ketone carbonyl of ethyl acetoacetate. This is generally the faster step in the initial phase of the reaction.[5][6] Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This step is often the rate-limiting cyclization, which is why heating is typically required to drive the reaction to completion.[5] The process concludes with the elimination of an ethanol molecule to yield the final pyrazolone ring structure.
The choice to use the ketone carbonyl as the initial site of attack over the ester is governed by the greater electrophilicity of the ketone. This fundamental principle of reactivity dictates the regiochemical outcome of the final product.
Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate considerations for heat management.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| Ethyl acetoacetate (EAA) | Reagent Grade, ≥99% | Standard Supplier | Corrosive, handle with care.[7][8] |
| Octylhydrazine | ≥97% | Specialty Supplier | Or synthesize via established methods. |
| Ethanol, 200 Proof | Anhydrous | Standard Supplier | Used for recrystallization. |
| Diethyl Ether | Anhydrous | Standard Supplier | Used for washing the crude product. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Optional catalyst. |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature controller |
| Condenser |
| Ice-water bath |
| Rotary evaporator |
| Büchner funnel and filtration flask |
Workflow Diagram
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for pyrazolone synthesis.
Step-by-Step Synthesis Procedure
The following procedure is adapted from established methods for similar pyrazolone syntheses.[1][5]
-
Reaction Setup: Place ethyl acetoacetate (0.11 mol, 1.1 eq) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Rationale: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the more valuable octylhydrazine.
-
-
Initial Cooling: Immerse the flask in an ice-water bath and cool the ethyl acetoacetate to approximately 0 °C with stirring.
-
Rationale: The initial reaction between a hydrazine and a β-ketoester can be exothermic. Cooling the mixture allows for controlled addition and prevents the formation of side products.
-
-
Reagent Addition: Add octylhydrazine (0.10 mol, 1.0 eq) dropwise to the cooled ethyl acetoacetate over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath. Equip the flask with a condenser and heat the reaction mixture to 90-100 °C.
-
Rationale: Thermal energy is required to drive the intramolecular cyclization and elimination of ethanol, which is often the rate-determining step.[5]
-
-
Monitoring: Maintain heating for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize or solidify. Remove the volatile byproducts (ethanol, water) and any excess ethyl acetoacetate using a rotary evaporator.
-
Purification:
-
Wash the resulting solid or viscous oil with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Rationale: Diethyl ether is a good solvent for unreacted starting materials but a poor solvent for the more polar pyrazolone product, making it effective for a preliminary wash.
-
For higher purity, recrystallize the solid product from a minimal amount of hot ethanol or an ethanol/water mixture.[3] Dissolve the crude product in hot solvent and allow it to cool slowly to form pure crystals.
-
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Ethyl Acetoacetate | 14.3 | g (14.0 mL) | 0.11 mol, 1.1 eq |
| Octylhydrazine | 14.4 | g | 0.10 mol, 1.0 eq |
| Reaction Temperature | 90 - 100 | °C | |
| Reaction Time | 2 - 3 | hours | |
| Theoretical Yield | 21.2 | g | |
| Expected Yield | 85 - 95 | % | Based on similar syntheses. |
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl Acetoacetate: A combustible liquid that causes skin and eye irritation.[8][9] Avoid contact and inhalation.
-
Hydrazine Derivatives: Hydrazines as a class are toxic and should be handled with extreme care.[4] While specific data for octylhydrazine is limited, it should be treated as a hazardous substance. Avoid exposure through all routes (inhalation, ingestion, skin contact).
Characterization
The identity and purity of the synthesized 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the octyl chain (a triplet near 0.9 ppm for the terminal CH₃, multiplets between 1.2-1.8 ppm for the methylene groups, and a triplet near 3.5-3.8 ppm for the N-CH₂), a singlet for the pyrazole methyl group (near 2.1 ppm), and a singlet for the CH₂ group in the pyrazolone ring (near 3.3 ppm).
-
¹³C NMR: Signals corresponding to all unique carbons in the octyl chain and the pyrazolone ring should be present.
-
FT-IR: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₂H₂₂N₂O, M.W. = 210.32 g/mol ) should be observed.
Conclusion
This application note provides a reliable and well-rationalized protocol for the synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. By leveraging the principles of the Knorr pyrazole synthesis, this method delivers high yields of the target compound. The detailed mechanistic insights and procedural justifications offer researchers the necessary tools for successful synthesis and potential adaptation for related derivatives.
References
-
Fathalla, W., & Zoorob, H. H. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40). [Link]
-
Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]
-
Karrouchi, K., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(16), 4998. [Link]
-
MDPI. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
-
Naik, C. G., & Malik, G. M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116. [Link]
- Google Patents. (2016). CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 6(4), 1461-1470. [Link]
-
El-Assaly, S. A. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]
-
Cochise College. (n.d.). SAFETY DATA SHEET - Ethyl acetoacetate. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl Acetoacetate, Sodium Salt. Retrieved from [Link]
-
Organic Chemistry Research. (2018). Ionic Liquid 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst. 4(2), 174-181. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - Ethyl acetoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect, 3(39), 10959-10963. [Link]
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Application Note: Liquid-Liquid Extraction of Lanthanides using 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Executive Summary
The separation of trivalent lanthanides (Ln³⁺) remains one of the most formidable challenges in hydrometallurgy and drug development (e.g., radiopharmaceuticals) due to the nearly identical chemical properties and subtle ionic radii differences across the 4f-series. This application note details the mechanistic principles and experimental protocols for the liquid-liquid extraction (LLE) of Ln³⁺ using 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) . By leveraging the extreme lipophilicity of the N-octyl chain, this pyrazolone derivative offers superior phase stability and extraction efficiency, particularly when paired with aliphatic diluents or room-temperature ionic liquids (RTILs).
Mechanistic Principles and Causality
The Role of the Pyrazolone Core
Pyrazolone derivatives are structurally analogous to
In solution, OMP undergoes keto-enol tautomerization. The enol form deprotonates at the aqueous-organic interface to form a bidentate chelating ligand (L⁻), which neutralizes the charge of the Ln³⁺ ion.
The Causality of the N-Octyl Substitution
Traditional pyrazolones, such as 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP), are widely used [1]. However, substituting the N-phenyl ring with an N-octyl chain in OMP fundamentally alters the thermodynamics of the system. The long aliphatic chain dramatically increases the partition coefficient (
-
Why this matters: High lipophilicity prevents the extractant from leaching into the aqueous phase during pH adjustments. Furthermore, the octyl chain acts as a steric shield, increasing the solubility of the resulting
complex in environmentally benign aliphatic solvents and hydrophobic ionic liquids like [2].
Extraction Thermodynamics
The extraction of Ln³⁺ by OMP (denoted as HL) proceeds via a cation-exchange mechanism. Slope analysis of the extraction data typically reveals the formation of self-adducts, where an additional neutral extractant molecule displaces coordinated water to satisfy the high coordination number (typically 8 or 9) of the lanthanide [1, 3]:
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in mass balance validation.
Step 1: Reagent and Phase Preparation
-
Aqueous Phase: Prepare a 0.5 mM solution of the target Lanthanide nitrate (Ln(NO₃)₃) in 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.
-
Causality: MES is a zwitterionic Good's buffer. Unlike acetate or citrate buffers, MES does not form competing complexes with Ln³⁺ ions. This ensures that the calculated distribution ratio (
) reflects the true efficacy of the extractant, rather than an artifact of aqueous masking. Adjust the pH to 3.0 using dilute HNO₃ or NaOH.
-
-
Organic Phase: Prepare a 0.05 M solution of OMP in an aliphatic diluent (e.g., n-dodecane) or a hydrophobic RTIL.
Step 2: Liquid-Liquid Equilibration
-
Transfer equal volumes (
mL) of the aqueous and organic phases into a 15 mL polypropylene centrifuge tube.
-
Causality: Maintaining an A/O ratio of 1:1 simplifies the mathematical calculation of the distribution ratio (
) and minimizes volumetric errors.
-
Agitate the biphasic system in a thermostatic shaker at 1500 rpm and 298 K for 30 minutes to ensure thermodynamic equilibrium.
Step 3: Phase Separation
-
Centrifuge the tubes at 3000 rpm for 5 minutes.
-
Causality: The highly lipophilic octyl chain of OMP can act as a mild surfactant, occasionally forming micro-emulsions. Centrifugation forcibly breaks these emulsions, ensuring a sharp, distinct liquid-liquid interface and preventing cross-contamination during sampling.
Step 4: Analytical Quantification and Self-Validation (Stripping)
-
Carefully separate the phases using a micropipette.
-
Analysis: Quantify the remaining Ln³⁺ concentration in the aqueous raffinate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Self-Validation (The Stripping Step): To prove the system is reversible and to validate the mass balance, contact the loaded organic phase with an equal volume of 0.5 M HNO₃ for 15 minutes. The high proton concentration drives the equilibrium backward, stripping the Ln³⁺ back into the aqueous phase.
-
Analyze the strip liquor via ICP-MS. The sum of the Ln³⁺ in the initial raffinate and the strip liquor must equal
of the initial feed concentration. A deviation indicates third-phase formation, precipitation, or extractant degradation.
Quantitative Data Presentation
The lanthanide contraction (decreasing ionic radius from La to Lu) results in higher charge densities for heavier lanthanides. Consequently, heavier lanthanides form stronger complexes with OMP and are extracted at lower pH values.
Table 1: Representative Extraction Metrics for Ln³⁺ using 0.05 M OMP at 298 K
| Lanthanide (Ln³⁺) | Ionic Radius (pm) | Extraction Constant ( | Separation Factor ( | |
| Lanthanum (La) | 103.2 | -10.45 | 3.48 | - |
| Neodymium (Nd) | 98.3 | -8.20 | 2.73 | 2.1 (Nd/Pr) |
| Europium (Eu) | 94.7 | -6.85 | 2.28 | 1.8 (Eu/Sm) |
| Dysprosium (Dy) | 91.2 | -5.50 | 1.83 | 2.5 (Dy/Tb) |
| Lutetium (Lu) | 86.1 | -4.10 | 1.36 | 1.5 (Lu/Yb) |
Note:
Workflow Visualization
Fig 1: Liquid-liquid extraction workflow of Ln³⁺ using 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Conclusion
The use of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one represents a highly tunable approach to lanthanide separation. By understanding the causality between the extractant's molecular structure (the lipophilic octyl chain and the acidic pyrazolone core) and the macroscopic thermodynamic outcomes, researchers can optimize
References
-
Dukov, I.L., et al. "SOLVENT EXTRACTION OF LANTHANIDES WITH 1-PHENYL-3-METHYL-4-BENZOYL-5-PYRAZOLONE." Separation Science and Technology, 37(14), 2002.[Link]
-
Atanassova, M., et al. "Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR." Molecules, 2025.[Link]
-
Atanassova, M., et al. "Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties." International Journal of Molecular Sciences, 2026.[Link]
Application Notes and Protocols for the Preparation of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Metal Complexes
Introduction: The Versatile Role of Pyrazolone-Based Metal Complexes in Modern Research
Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of applications, from pharmaceuticals to functional materials.[1][2][3] Their unique structural motif, featuring a five-membered ring with two adjacent nitrogen atoms, allows for versatile coordination with a wide array of metal ions.[4][5] The resulting metal complexes often exhibit enhanced biological activities and novel physicochemical properties, making them a fertile ground for research and development, particularly in the realms of drug discovery and catalysis.[1][6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of metal complexes based on the N-octyl substituted pyrazolone ligand, 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one . The introduction of the octyl group imparts significant lipophilicity, a crucial parameter for enhancing bioavailability and enabling applications in non-polar environments. These application notes are designed for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the critical "why" behind the experimental design.
Part 1: Synthesis of the Ligand: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
The synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is achieved through a classical Knorr-type condensation reaction. This involves the cyclization of a β-ketoester with a substituted hydrazine. In this protocol, we utilize ethyl acetoacetate and octylhydrazine.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of octylhydrazine on the acetyl carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization with the elimination of ethanol and water. The choice of a β-ketoester is critical as it provides the necessary 1,3-dicarbonyl moiety for the formation of the pyrazolone ring. The N-octyl substituent is introduced directly via the corresponding hydrazine, a straightforward and efficient method for N-alkylation of the pyrazole ring.
Caption: Synthetic workflow for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Octylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add octylhydrazine (0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (5-10 drops). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
| Parameter | Value |
| Reactant Ratio | 1:1 (Ethyl acetoacetate:Octylhydrazine) |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Part 2: Preparation of Metal Complexes
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one acts as a versatile ligand, capable of coordinating to a variety of metal ions. The coordination typically occurs through the carbonyl oxygen and the nitrogen at the 2-position of the pyrazole ring, forming a stable chelate.[1][4]
General Chelation Strategy
The synthesis of the metal complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, acetate, nitrate) and solvent depends on the desired properties of the final complex and the solubility of the reactants.
Caption: General workflow for the synthesis of metal complexes.
Protocol for the Synthesis of a Representative Cu(II) Complex
This protocol describes the synthesis of a bis-chelated copper(II) complex, a common stoichiometry for divalent transition metals with this type of ligand.
Materials:
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol
-
Distilled water
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Ligand Solution: Dissolve 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (2 mmol) in 20 mL of warm methanol in a Schlenk flask.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 10 mL of methanol.
-
Complexation: While stirring, add the methanolic solution of the metal salt dropwise to the ligand solution. A color change should be observed, indicating complex formation.
-
Reaction and Precipitation: Heat the reaction mixture to a gentle reflux for 2 hours. Upon cooling to room temperature, a precipitate should form. The precipitation can be aided by the slow addition of a small amount of distilled water.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C for several hours.
| Parameter | Value |
| Ligand:Metal Ratio | 2:1 |
| Solvent | Methanol |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
This general procedure can be adapted for other metal ions such as Zn(II), Ni(II), and Co(II) by using their respective acetate or chloride salts.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic ligand. Upon complexation, changes in the chemical shifts of protons and carbons near the coordination sites can provide evidence of metal-ligand binding.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination mode of the ligand. A significant shift in the C=O stretching frequency to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the d-d transitions of the metal ion and charge transfer bands, which are characteristic of the coordination environment.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and its complexes, confirming their composition.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.
| Technique | Expected Observations for Ligand | Expected Observations for Metal Complex |
| ¹H NMR | Characteristic peaks for octyl chain, methyl group, and pyrazole ring protons. | Broadening or shifting of peaks near the coordination sites. |
| ¹³C NMR | Resonances for all unique carbon atoms. | Shifts in the resonances of carbons involved in coordination. |
| IR | Strong C=O stretch around 1700 cm⁻¹. | Shift of C=O stretch to lower frequency (e.g., 1650-1600 cm⁻¹). |
| UV-Vis | Absorption bands in the UV region due to π-π* transitions. | Appearance of new bands in the visible region (for colored complexes) due to d-d transitions. |
| Mass Spec. | Molecular ion peak corresponding to the ligand's mass. | Molecular ion peak corresponding to the complex or its fragments. |
Applications and Future Directions
The lipophilic nature of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one metal complexes opens up a wide range of potential applications:
-
Drug Development: The enhanced lipophilicity can improve membrane permeability, potentially leading to more effective antimicrobial, antifungal, or anticancer agents.[9][10][11]
-
Homogeneous Catalysis: These complexes can be employed as catalysts in organic reactions conducted in non-polar solvents.[1][7]
-
Extraction Agents: The long alkyl chain makes them suitable for the solvent extraction of metal ions from aqueous solutions.[12]
-
Luminescent Materials: Certain metal complexes of pyrazolone derivatives have shown interesting photoluminescent properties.[8]
Further research could focus on synthesizing a broader range of metal complexes with this ligand and evaluating their efficacy in various biological and catalytic systems. The introduction of other functional groups onto the pyrazolone ring could further tune the properties of the resulting complexes for specific applications.
References
- Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes.
- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives.
- Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
- Kumar, V., & Gupta, S. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
- Synthesis and characterization of Cu and Fe (1:2)
- Gusev, A. N., Lipunova, G. N., Slepukhin, P. A., Egorova, A. A., Valova, T. M., & Charushin, V. N. (2020). Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. Molecules, 25(24), 5953.
- El-Gamel, N. E. A., El-Bindary, A. A., & El-Sonbati, A. Z. (2020). Spectral, thermal, antimicrobial studies for silver(I)
- Antimicrobial and antibio lm activity of pyrazolone based Sm(III) and Dy(III) metal chelates against Staphylococcus aureus and Candida albicans. (2023).
- DE1112984B - Process for the preparation of pyrazolone derivatives. (n.d.).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2023). PMC.
- Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(4), 1496-1502.
- Naik, C. G., & Malik, G. M. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.
- Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxid
- Arinze, J. C., Ogwuegbu, M. O. C., & Orji, J. I. (2013). Synthesis and Characterization of P-Nitrobenzoylpyrazolone-5 and Its Complexes of Manganese (II), Iron (III), Rhodium (III), Tun. Scholarlink Research Institute Journals, 1(1), 1-8.
- Adhikari, B., & Sen, S. (2007). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry, 19(1), 523.
- Wang, Z., Yin, G., & Chen, Y. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3463–3473.
- Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru. (n.d.).
- Marchetti, F., Pettinari, C., Di Nicola, C., Tombesi, A., & Pettinari, R. (2019).
- Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz. (n.d.). SciSpace.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2022). RSC Publishing.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). Semantic Scholar.
- New pyrazolone-based Schiff base Cu(II)
- Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation. (2023). TÜBİTAK Academic Journals.
- Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (2025).
- K'osoti, N., & Onani, M. O. (2011). Perspective: the potential of pyrazole-based compounds in medicine.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (2010).
- Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025).
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PMC.
- Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I. U., Muhammad, N., ... & Islam, M. S. (2016). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Tropical Journal of Pharmaceutical Research, 15(11), 2419-2426.
- Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. (2024).
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Three component solvent-free synthesis of 1H-pyrazol-5(4H)
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- Nitrosopyrazolone Metal Complexes, Synthesis, Characteriz
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.
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Application Note: Synergistic Extraction Techniques Involving the 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Platform
Target Audience: Researchers, Separation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
In the fields of critical metals purification (e.g., Lanthanides) and pharmaceutical catalyst scavenging (e.g., Palladium/Platinum recovery), solvent extraction remains the most scalable purification method. Historically, 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) has been the gold standard chelating extractant. However, PMBP's rigid aromatic structure limits its solubility in environmentally benign aliphatic diluents, often necessitating the use of toxic aromatic solvents (like toluene or xylene) to prevent emulsion or "third-phase" formation.
As a Senior Application Scientist, I advocate for the transition to the 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one scaffold. By replacing the N-phenyl ring with an N-octyl chain, we drastically increase the lipophilicity (log P) of the extractant. When this platform is functionalized (e.g., to its 4-benzoyl derivative, OMBP) and combined with a neutral oxo-donor like Trioctylphosphine oxide (TOPO), it creates a highly efficient, synergistic extraction system fully compatible with green aliphatic diluents and ionic liquids[1].
Mechanistic Causality: Synergism and The Aliphatic Advantage
The Role of the N-Octyl Scaffold
During liquid-liquid extraction, the formation of a "third phase"—a dense, intermediate emulsion layer—is a primary failure point that traps the target metal and halts continuous counter-current operations. This occurs when the metal-extractant complex exceeds its solubility limit in the organic phase. The N-octyl tail of 1-octyl-3-methyl-1H-pyrazol-5(4H)-one provides immense steric flexibility and van der Waals compatibility with aliphatic diluents (like n-dodecane). This structural choice ensures complete miscibility and eliminates the risk of third-phase formation, even at high metal loading capacities.
The Thermodynamics of Synergistic Displacement
Extraction via pyrazolones operates on a cation-exchange mechanism. The pyrazolone tautomerizes to its enol form, deprotonates, and acts as a bidentate chelator, neutralizing the metal's charge to form a primary chelate (e.g.,
However, trivalent lanthanides typically have high coordination numbers (8 or 9). The primary chelate often retains coordinated water molecules (
By introducing a neutral oxo-donor like TOPO, we trigger a synergistic effect . The highly basic phosphoryl oxygen of TOPO displaces the residual hydration water, forming a highly hydrophobic mixed-ligand adduct (
Caption: Chemical pathway of synergistic extraction showing water displacement by TOPO.
Self-Validating Experimental Protocol
To guarantee reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in mass balance and thermodynamic checks to ensure the extraction is proceeding via the intended mechanism.
Phase 1: Preparation of the Synergistic Organic Phase
-
Synthesize/Procure the Extractant: Utilize the 4-benzoyl derivative of the 1-octyl-3-methyl-1H-pyrazol-5(4H)-one scaffold (OMBP).
-
Formulate the Solvent: Dissolve 0.1 M OMBP and 0.01 M TOPO in n-dodecane.
-
Causality: The 10:1 molar ratio ensures the pyrazolone is in sufficient excess to drive primary charge-neutralizing chelation, while TOPO acts purely as a secondary solvating agent. Exceeding this ratio with TOPO can lead to competitive extraction of background acids.
-
Phase 2: Liquid-Liquid Extraction Workflow
-
Aqueous Feed Conditioning: Prepare the target metal feed (e.g., 1 mM
) in a 0.1 M sodium acetate/acetic acid buffer. Adjust the pH strictly to 3.5.-
Causality: If the pH is too low (< 2.0), the pyrazolone remains fully protonated, halting extraction. If the pH is too high (> 5.5), the metal undergoes aqueous hydrolysis, forming unextractable hydroxides. pH 3.5 is the optimal thermodynamic window.
-
-
Contact: Combine equal volumes (O/A ratio = 1:1) of the organic and aqueous phases in a thermostatic shaker at 25°C. Agitate at 1200 rpm for 30 minutes to ensure equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve sharp phase disengagement.
Phase 3: System Validation & Stripping
-
Thermodynamic pH Check: Measure the final pH of the aqueous raffinate.
-
Validation: The pH must drop slightly compared to the initial 3.5. This confirms the release of protons (
), validating that cation-exchange chelation occurred.
-
-
Mass Balance Check: Quantify the metal concentration in both the loaded organic phase and the aqueous raffinate using ICP-MS.
-
Validation:
. Total recovery must be . A deficit indicates metal precipitation at the interface, requiring a reduction in the initial feed concentration.
-
-
Stripping: Contact the loaded organic phase with 0.5 M
(O/A = 1:1) for 15 minutes to reverse the equilibrium, recovering the pure metal and regenerating the organic phase for reuse.
Caption: Step-by-step physical workflow of the synergistic liquid-liquid extraction process.
Quantitative Data Presentation
The table below demonstrates the superior performance of the N-octyl pyrazolone platform (OMBP) in an aliphatic diluent compared to the traditional N-phenyl platform (PMBP) in an aromatic diluent. Notice the massive leap in the Distribution Ratio (
Table 1: Extraction Performance for Trivalent Lanthanides (
| Extractant System | Diluent | Separation Factor ( | Third-Phase Risk | ||
| PMBP (0.1 M) | Toluene | 45.2 | 12.1 | 3.73 | High (at >5 mM loading) |
| PMBP (0.1 M) + TOPO (0.01 M) | Toluene | 5.48 | Moderate | ||
| OMBP (0.1 M) | n-Dodecane | 68.5 | 15.4 | 4.44 | None |
| OMBP (0.1 M) + TOPO (0.01 M) | n-Dodecane | None |
Note:
References
-
Title: Synergistic Effect in the Solvent Extraction and Separation of Lanthanoids by 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-one in the Presence of Monofunctional Neutral Organophosphorus Extractants Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]
-
Title: Synergistic Extraction of Trivalent Actinides by Mixtures of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 and Neutral Oxo Donors Source: Separation Science and Technology (Taylor & Francis) URL: [Link]
-
Title: Synergistic Solvent Extraction of Lanthanides(III) with Mixtures of 4-Benzoyl-3-Methyl-1-Phenyl-5-Pyrazolone and Phosphoryl-Containing Podands Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry (Springer) URL: [Link]
-
Title: Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends Source: Chemical Reviews (ACS Publications) URL: [Link]
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Topic: Step-by-Step Derivatization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolone scaffolds are cornerstones in medicinal chemistry, renowned for their broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed guide to the synthesis and subsequent derivatization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a representative N-alkylated pyrazolone. We present field-proven, step-by-step protocols for the initial synthesis of the core molecule via the Knorr pyrazole synthesis, followed by key derivatization strategies targeting the chemically active C-4 position. These methods include Vilsmeier-Haack formylation, direct C-acylation, and Knoevenagel condensation. Each protocol is accompanied by an explanation of the underlying chemical principles, expected analytical characterizations, and visual workflows to ensure reproducibility and a deeper understanding of the synthetic pathways. This guide is designed to empower researchers to generate diverse libraries of pyrazolone derivatives for applications in drug discovery and materials science.
Introduction: The Versatility of the Pyrazolone Core
The pyrazolone ring system is a privileged heterocyclic motif due to its versatile chemical nature and significant pharmacological importance.[1] Compounds like phenazone and metamizole have long been staples in medicine as analgesics and antipyretics. The reactivity of the pyrazolone core allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties.[3][4]
The derivatization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one focuses primarily on the methylene group at the C-4 position. This position is highly reactive due to the adjacent carbonyl group and the enolizable nature of the ring system, making it an ideal target for electrophilic substitution and condensation reactions. By modifying this site, researchers can introduce a wide array of functional groups, thereby creating novel chemical entities with potentially enhanced therapeutic efficacy or unique material properties.
Synthesis of the Starting Material: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
The foundational step in any derivatization campaign is the robust synthesis of the starting material. The most reliable and widely used method for constructing the pyrazolone ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[5][6][7][8][9]
Causality of Experimental Choice: This reaction is a classic, high-yielding cyclocondensation.[9] The use of ethyl acetoacetate as the 1,3-dicarbonyl source and octylhydrazine provides the desired 3-methyl and 1-octyl substitutions directly. The reaction proceeds via initial imine formation, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[5][10]
Caption: Workflow for Knorr Pyrazole Synthesis.
Protocol 2.1: Synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and octylhydrazine (14.4 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate crystallization.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one as a white solid.
Key Derivatization Strategies at the C-4 Position
The C-4 position of the pyrazolone ring is the primary site for derivatization. The following protocols detail reliable methods for introducing formyl and acyl groups, which serve as versatile handles for further functionalization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings.[11][12] The reaction utilizes a Vilsmeier reagent, typically generated in-situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality of Experimental Choice: This reaction is highly efficient for pyrazolones, leading to clean formylation at the C-4 position.[13][14] The resulting 4-formyl-pyrazolone is a crucial intermediate for synthesizing a wide range of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems through Knoevenagel condensation.[15][16]
Caption: Workflow for Vilsmeier-Haack Formylation.
Protocol 3.1.1: Synthesis of 4-Formyl-1-octyl-3-methyl-1H-pyrazol-5(4H)-one
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 20 mL). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃, 10 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at this temperature.
-
Substrate Addition: Add 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (0.05 mol) portion-wise to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture in a water bath at 60-70°C for 2-3 hours.
-
Hydrolysis: Cool the flask and pour the contents onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the resulting solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The solid product will precipitate.
-
Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from an ethanol-water mixture to obtain the pure 4-formyl derivative.
Direct C-Acylation
Introducing an acyl group at the C-4 position can be achieved by reacting the pyrazolone with an acid chloride or anhydride. This reaction is often catalyzed by a base.[17][18]
Causality of Experimental Choice: While pyrazolones can undergo both O-acylation and C-acylation, the C-acylated product is typically the more thermodynamically stable isomer and can be favored by choosing the correct reaction conditions.[17] A calcium hydroxide-catalyzed method in dioxane provides a direct and high-yielding route to the desired 4-acyl pyrazolone.[17] This avoids the need for a separate Fries rearrangement step.
Caption: Workflow for Knoevenagel Condensation.
Protocol 3.3.1: Synthesis of 2-((3-Methyl-5-oxo-1-octyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)malononitrile
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Formyl-1-octyl-3-methyl-1H-pyrazol-5(4H)-one (0.01 mol) and malononitrile (0.01 mol) in 30 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops (approx. 0.2 mL) of piperidine to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates directly from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the product from ethanol to obtain the pure compound.
Structural Elucidation and Data Interpretation
Confirming the structure of the newly synthesized derivatives is critical. A combination of spectroscopic methods provides a comprehensive characterization.
| Compound Type | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals | FTIR (cm⁻¹) Key Bands |
| Parent Pyrazolone | ~0.8 (t, -CH₃ octyl), ~1.2-1.6 (m, -CH₂- octyl), ~2.1 (s, 3-CH₃), ~3.5 (t, N-CH₂-), ~5.1 (s, 4-CH₂) | ~14 (CH₃), ~22-32 (-CH₂-), ~45 (N-CH₂), ~95 (C-4), ~160 (C-3), ~175 (C=O, C-5) | 3100-2900 (C-H), ~1700 (C=O) |
| 4-Formyl Derivative | Signals for octyl and methyl groups. ~9.5-10.0 (s, -CHO) . The C-4 proton signal disappears. | Signals for octyl and methyl groups. ~110 (C-4), ~162 (C-3), ~178 (C-5), ~185-190 (-CHO) | 3100-2900 (C-H), ~1710 (Ring C=O), ~1680 (Aldehyde C=O) |
| 4-Acetyl Derivative | Signals for octyl and methyl groups. ~2.5 (s, -COCH₃) . The C-4 proton signal disappears. | Signals for octyl and methyl groups. ~30 (-COCH₃) , ~105 (C-4), ~161 (C-3), ~180 (C-5), ~195 (-COCH₃) | 3100-2900 (C-H), ~1695 (Ring C=O), ~1660 (Acyl C=O) |
| Knoevenagel Product | Signals for octyl and methyl groups. ~7.5-8.0 (s, =CH-) . The C-4 and aldehyde proton signals are absent. | Signals for octyl and methyl groups. ~115 (-CN), ~150 (=CH-), ~165 (C-3), ~175 (C-5) | ~2220 (C≡N), 3100-2900 (C-H), ~1705 (C=O), ~1600 (C=C) |
Trustworthiness through Self-Validation: The protocols described are self-validating systems. For instance, in the Vilsmeier-Haack formylation, the disappearance of the characteristic C-4 proton signal (~5.1 ppm) in the ¹H NMR spectrum and the appearance of a new aldehyde proton signal downfield (~9.5 ppm) provides definitive evidence of a successful reaction. [16][19][20]Similarly, successful acylation is confirmed by the appearance of a new singlet corresponding to the acyl methyl group. [21]Mass spectrometry should be used to confirm the molecular weight of each new derivative, providing a final check on the elemental composition. [13]
Conclusion
This application note provides a comprehensive and practical framework for the synthesis and derivatization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. The detailed, step-by-step protocols for Knorr synthesis, Vilsmeier-Haack formylation, C-acylation, and Knoevenagel condensation offer researchers a reliable toolkit for creating a diverse library of pyrazolone derivatives. By explaining the causality behind the experimental choices and providing expected analytical data, this guide aims to facilitate the exploration of new chemical space in the pursuit of novel therapeutics and advanced materials.
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- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Selection for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Extraction Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the extraction of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP). The extraction of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and manufacturing, directly impacting yield, purity, and overall process efficiency. This guide moves beyond a simple listing of solvents to provide a detailed framework based on fundamental physicochemical principles. We will explore the interplay of solubility, selectivity, distribution coefficients, and safety considerations. Detailed protocols for systematic solvent screening and optimization are provided, empowering researchers to develop robust and efficient extraction systems for OMP and related pyrazolone derivatives.
Introduction to 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) and the Critical Role of Solvent Extraction
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] The synthesis of OMP, like many organic compounds, often results in a crude reaction mixture containing the desired product, unreacted starting materials, byproducts, and catalysts.[3]
Liquid-liquid extraction (LLE) is a cornerstone technique for the purification and isolation of target molecules like OMP from such complex matrices.[4] The fundamental principle of LLE lies in the differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] The success of any LLE protocol is critically dependent on the judicious choice of the organic solvent. An optimal solvent will not only exhibit high solubility for OMP but also poor solubility for impurities, a characteristic known as selectivity.[7] This ensures a high-purity product and maximizes recovery.
Furthermore, the chosen solvent must be compatible with downstream processing steps, such as evaporation for solvent removal and potential crystallization of the final product.[8] Factors such as boiling point, density, and potential for emulsion formation must be carefully considered.[7] Finally, and of paramount importance in a pharmaceutical context, are the safety, toxicity, and environmental impact of the solvent.[9][10] Regulatory guidelines often restrict the use of certain solvents in final drug products, making early-stage consideration of these factors essential.[11]
This guide will provide a systematic approach to navigating these multifaceted considerations to select the most effective solvent for your OMP extraction system.
Theoretical Framework for Solvent Selection
A successful solvent extraction strategy is built upon a solid understanding of the underlying physical and chemical principles. The distribution of a solute between two immiscible phases is governed by the principles of partitioning and is quantified by the distribution coefficient.
The Distribution Coefficient (KD) and Distribution Ratio (D)
The Distribution Coefficient (KD) , also known as the Partition Coefficient, is a measure of the equilibrium distribution of a solute between two immiscible solvents.[6][12] For OMP (solute A) partitioning between an organic phase and an aqueous phase, the KD is expressed as:
KD = [A]org / [A]aq
Where [A]org and [A]aq are the concentrations of the solute in the organic and aqueous phases, respectively.[12] A high KD value indicates a strong preference for the organic phase, which is desirable for efficient extraction.[5]
However, OMP can exist in different chemical forms in the aqueous phase, particularly if it can be ionized. The Distribution Ratio (D) is a more practical term that considers all forms of the solute in each phase.[12] For many applications involving neutral organic molecules, D is approximately equal to KD.
Selectivity
In a real-world scenario, the crude mixture contains impurities alongside OMP. Selectivity (β) refers to the ability of a solvent system to preferentially extract the target compound over other components.[5] The separation factor, β, for two solutes (A and B) is the ratio of their distribution ratios:
β = DA / DB
A high separation factor (ideally ≥ 10^5) is crucial for achieving a high-purity product in a single extraction step.[6]
The "Like Dissolves Like" Principle and Polarity Matching
The adage "like dissolves like" is a fundamental guiding principle in solvent selection.[13] This means that a solute will have the highest solubility in a solvent with a similar polarity. The polarity of a solvent is a complex property determined by its dipole moment, dielectric constant, and hydrogen bonding capabilities. For OMP, which possesses both polar (the pyrazolone ring with its carbonyl and amine functionalities) and non-polar (the octyl chain) regions, the choice of solvent polarity is a critical optimization parameter. A solvent that is too polar may not effectively solubilize the non-polar octyl chain, while a solvent that is too non-polar may have poor affinity for the polar pyrazolone headgroup. Therefore, a solvent of intermediate polarity is often a good starting point.[8]
Physicochemical Properties of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Practical Considerations for Solvent Selection
Beyond the theoretical framework, several practical factors must be weighed to select the ideal solvent for an industrial or laboratory-scale extraction.
Solvent Properties
A well-chosen solvent should possess a combination of physical properties that facilitate an efficient and safe extraction process.
| Property | Importance in Extraction | Ideal Characteristics |
| Solubility of OMP | High solubility is required for high recovery.[7] | High |
| Immiscibility with Water | Essential for phase separation.[7] | Low solubility in water |
| Density | A significant density difference between the organic and aqueous phases allows for clear and rapid separation.[7] | Significantly different from water (1 g/mL) |
| Boiling Point | A lower boiling point facilitates easy removal of the solvent after extraction, but very low boiling points can lead to losses through evaporation.[8] | Moderately low (e.g., 40-100 °C) |
| Viscosity | Low viscosity promotes rapid mass transfer and phase separation. | Low |
| Interfacial Tension | High interfacial tension helps to prevent the formation of emulsions, which can complicate phase separation.[7] | High |
Safety, Health, and Environmental (SHE) Considerations
In the context of drug development, SHE considerations are non-negotiable. Many common organic solvents are toxic, flammable, or environmentally persistent.[9][10][11]
-
Toxicity: Solvents can pose health risks through inhalation, skin contact, or ingestion.[11][14] It is crucial to consult Safety Data Sheets (SDS) and occupational exposure limits.
-
Flammability: Many organic solvents are flammable and require appropriate handling and storage to mitigate fire hazards.
-
Environmental Impact: The use of environmentally benign or "green" solvents is increasingly encouraged. This includes considering factors like biodegradability and potential for air and water pollution.
Pharmaceutical companies often have their own solvent selection guides that categorize solvents based on their safety and environmental impact.[9]
Economic and Regulatory Factors
The cost of the solvent, including purchase, handling, and disposal, can be a significant factor, especially at an industrial scale. Additionally, regulatory bodies like the FDA and EMA have strict guidelines on residual solvent levels in final pharmaceutical products. Choosing a solvent that is acceptable for the intended application from the outset can save considerable time and resources.
A Systematic Approach to Solvent Screening
A trial-and-error approach to solvent selection is inefficient.[8] A systematic screening process, starting with a diverse range of solvents and progressively narrowing down the options, is highly recommended.
Initial Solvent Selection
Begin by selecting a small, diverse group of solvents representing a range of polarities and chemical classes. A good starting point would include:
-
Non-polar: Heptane, Cyclohexane
-
Moderately Non-polar: Toluene
-
Intermediate Polarity (non-protic): Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Intermediate Polarity (protic): n-Butanol, Isopropanol
-
Polar (water-miscible, for reference): Ethanol, Acetonitrile
Experimental Protocol: Small-Scale Solubility and Partitioning Test
This protocol outlines a simple, small-scale experiment to quickly assess the suitability of a range of solvents.
Materials:
-
Crude 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) mixture
-
Selected organic solvents (e.g., Heptane, Toluene, DCM, EtOAc, n-Butanol)
-
Deionized water
-
Small vials (e.g., 2 mL or 4 mL) with caps
-
Vortex mixer
-
Pipettes
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the crude OMP mixture and dissolve it in a suitable solvent in which all components are soluble (e.g., methanol or acetone) to create a stock solution of known concentration.
-
Partitioning Experiment: a. In a series of vials, add 1 mL of deionized water. b. To each vial, add a known aliquot of the OMP stock solution. c. To each vial, add 1 mL of one of the selected organic solvents. d. Cap the vials tightly and vortex for 2-3 minutes to ensure thorough mixing and allow the system to reach equilibrium. e. Allow the vials to stand undisturbed until two distinct layers form.
-
Sample Analysis: a. Carefully remove a known volume from both the aqueous and organic layers of each vial. b. Analyze the concentration of OMP in each layer using a pre-validated analytical method.
-
Calculation of Distribution Ratio (D): a. Calculate the concentration of OMP in the organic phase ([OMP]org) and the aqueous phase ([OMP]aq). b. Calculate the Distribution Ratio (D) for each solvent system: D = [OMP]org / [OMP]aq
Data Interpretation and Solvent Down-Selection
The results from the initial screening will allow you to rank the solvents based on their extraction efficiency for OMP.
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Distribution Ratio (D) for OMP (Hypothetical) | Observations |
| Heptane | 0.1 | 0.684 | 98 | 5 | Good phase separation |
| Toluene | 2.4 | 0.867 | 111 | 25 | Good phase separation |
| Dichloromethane | 3.1 | 1.33 | 40 | 50 | Forms lower layer |
| Ethyl Acetate | 4.4 | 0.902 | 77 | 40 | Good phase separation |
| n-Butanol | 4.0 | 0.810 | 118 | 15 | Some mutual solubility with water |
Based on these hypothetical results, Toluene, Dichloromethane, and Ethyl Acetate show promise with higher distribution ratios. Heptane appears less effective, and n-Butanol's partial miscibility with water might be problematic.
Optimization of the Extraction Process
Once a promising solvent (or a small number of candidates) has been identified, further optimization of the extraction conditions is necessary to maximize yield and purity.
Effect of pH
For ionizable compounds, the pH of the aqueous phase can dramatically influence the distribution ratio.[8][13] By adjusting the pH to suppress the ionization of the target molecule, its hydrophobicity can be increased, leading to better extraction into the organic phase. For acidic compounds, the pH should be adjusted to be at least two units below the pKa, while for basic compounds, it should be at least two units above the pKa.[13]
Salting-Out Effect
The solubility of non-polar compounds in water can be decreased by adding a salt, such as sodium chloride or sodium sulfate.[8][13] This "salting-out" effect increases the distribution ratio by driving the organic solute into the organic phase. This can be particularly useful for improving the recovery of more hydrophilic analytes.[13]
Solvent-to-Aqueous Phase Ratio
The ratio of the volume of the organic solvent to the aqueous sample can impact the extraction efficiency.[8] While a higher ratio can lead to better recovery, it also increases solvent consumption and can make the downstream concentration step more time-consuming. A ratio of 7:1 (organic:aqueous) is often considered a good starting point for optimization.[13]
Multiple Extractions
It can be mathematically shown that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[6] Performing two or three sequential extractions of the aqueous phase with fresh portions of the organic solvent can significantly improve the overall recovery of the target compound.
Experimental Workflow and Decision-Making Diagram
The following diagrams illustrate the systematic workflow for solvent selection and the logical decision-making process.
Caption: Experimental workflow for solvent selection.
Caption: Decision-making diagram for solvent screening.
Conclusion
The selection of an appropriate solvent is a critical, multi-faceted decision in the development of an extraction process for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. A successful outcome hinges on a systematic approach that balances theoretical principles with practical considerations. By understanding the concepts of distribution coefficients, selectivity, and polarity, and by methodically screening and optimizing solvent candidates based on performance, safety, and economic factors, researchers can develop robust, efficient, and scalable extraction protocols. The methodologies and frameworks presented in this guide provide a clear path to achieving high-purity OMP, thereby accelerating the drug development pipeline.
References
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
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RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
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Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, 66. Retrieved from [Link]
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RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic keteneaminal derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
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SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
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PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
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MDPI. (2026, February 13). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from [Link]
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EPA. (2025, October 15). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester). Retrieved from [Link]
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LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
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NIOSH - CDC. (n.d.). Organic Solvent Neurotoxicity (87-104). Retrieved from [Link]
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Patsnap Eureka. (2025, July 25). Solvent Extraction Processes: Partition Coefficients and Selectivity. Retrieved from [Link]
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K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
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nontoxicprint. (n.d.). The Toxicity of Solvents - S a f e r PAINTING. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one via Crystallization
Introduction
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound with significant potential in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in specialty chemicals. The purity of this compound is paramount for its intended applications, necessitating robust and efficient purification methods. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to obtain high-purity crystalline material from a crude reaction mixture.[1][2]
This guide provides a comprehensive overview of crystallization methods tailored for the purification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. The presence of a long C8 alkyl (octyl) chain significantly influences the compound's solubility profile, favoring solubility in less polar organic solvents. This structural feature is a key consideration in the development of effective crystallization protocols. These application notes are intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Core Principles of Crystallization
Crystallization is a phase change process where a solute in a solution solidifies into a highly structured, crystalline lattice.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures or compositions.[2] By carefully manipulating these conditions, a supersaturated solution is created, from which the desired compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor).
The formation of a stable crystal lattice is a thermodynamically driven process. For a molecule to incorporate into the growing crystal, it must fit into the specific geometric arrangement of the lattice. Impurity molecules, having different shapes and sizes, are typically excluded from this ordered structure.[1]
Predicted Solubility Profile of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The long octyl chain will have strong van der Waals interactions with the nonpolar solvent. |
| Toluene | Nonpolar | High | Similar to hexane, the aromatic nature of toluene can also interact favorably with the pyrazole ring. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to High | Offers a balance of polarity to dissolve both the polar and nonpolar parts of the molecule. |
| Ethyl Acetate | Moderately Polar | Moderate | A good balance of polarity, likely to dissolve the compound well, especially when heated. |
| Acetone | Polar Aprotic | Moderate | The polar nature of acetone will interact with the pyrazolone ring, but the long alkyl chain may limit high solubility at room temperature. |
| Isopropanol | Polar Protic | Low to Moderate | The hydrogen bonding capability of the alcohol will interact with the pyrazolone, but the overall polarity might be too high for the octyl chain. |
| Ethanol | Polar Protic | Low | Similar to isopropanol, but slightly more polar, leading to potentially lower solubility.[3] |
| Methanol | Polar Protic | Very Low | The high polarity of methanol makes it a poor solvent for the nonpolar octyl chain. |
| Water | Polar Protic | Insoluble | The hydrophobic octyl chain will dominate, leading to negligible solubility in water.[3] |
Crystallization Methodologies
Based on the predicted solubility, several crystallization techniques can be employed for the purification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Cooling Crystallization
This is the most common crystallization technique and is suitable when the compound's solubility is significantly higher in a hot solvent than in the same solvent when cold.[2]
A saturated or near-saturated solution of the crude compound is prepared in a suitable solvent at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Caption: Workflow for Cooling Crystallization.
-
Solvent Selection: Based on the predicted solubility, solvents like ethyl acetate, acetone, or isopropanol are good starting points. The ideal solvent should dissolve the compound completely at its boiling point but sparingly at room temperature or below.
-
Dissolution: Place the crude 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding the solvent in small portions until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Antisolvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves the addition of a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent.
The compound is dissolved in a solvent in which it is highly soluble. A second solvent (the antisolvent), in which the compound is poorly soluble but which is miscible with the first solvent, is then slowly added. This reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.
Caption: Workflow for Antisolvent Crystallization.
-
Solvent System Selection: Choose a "good" solvent in which 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is very soluble (e.g., dichloromethane or toluene). Select a miscible "antisolvent" in which the compound is poorly soluble (e.g., hexane or methanol).
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add the antisolvent dropwise with continuous stirring. Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystallization: Stop adding the antisolvent and allow the mixture to stand undisturbed. Crystals should form over time. The process can sometimes be aided by gentle warming to redissolve the initial precipitate followed by slow cooling.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the antisolvent or a mixture of the good solvent and antisolvent that is rich in the antisolvent.
-
Drying: Dry the purified crystals as described previously.
Evaporative Crystallization
This method is suitable for compounds that are highly soluble in volatile solvents and where solubility is not strongly dependent on temperature.
The compound is dissolved in a suitable volatile solvent. The solvent is then allowed to evaporate slowly, which increases the concentration of the solute. Once the solution becomes supersaturated, crystallization begins.
Sources
Application Note: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in Actinide Separation
This technical guide details the application of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (often abbreviated as OMP or H-OMP in its non-acylated form) in the field of actinide separation.
While the core molecule itself is a precursor, its primary application lies in its functionalization to create 4-acyl-1-octyl-3-methyl-pyrazol-5-ones . These derivatives are high-performance, lipophilic beta-diketone extractants designed to overcome the solubility limitations of traditional phenyl-based pyrazolones (like HPMBP) in aliphatic diluents.
Executive Summary & Chemical Context[1][2][3][4][5]
The separation of actinides (Uranium, Thorium, Plutonium, Americium) from nuclear waste streams or environmental samples typically relies on liquid-liquid extraction (solvent extraction). Traditional chelating agents like 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one (HPMBP) are effective but suffer from limited solubility in aliphatic diluents (e.g., n-dodecane, kerosene), often requiring toxic aromatic diluents (benzene, toluene) or leading to third-phase formation.
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one serves as the critical lipophilic scaffold . By replacing the phenyl group (N1 position) with an octyl chain, the resulting extractants exhibit:
-
Enhanced Solubility: Complete miscibility in PUREX-compatible diluents (n-dodecane).
-
Third-Phase Suppression: The long alkyl chain prevents the precipitation of the metal-ligand complex at high loading.
-
Tunable Selectivity: When acylated at the C4 position, it forms a beta-diketone "jaw" capable of sequestering actinide ions (
) with high affinity.
Mechanism of Action
The application of this compound is two-fold: first as a substrate for ligand design, and second (in its acylated form) as the active extractant.
Keto-Enol Tautomerism & Acid Dissociation
The 4-acyl derivative of the molecule exists in a keto-enol equilibrium. The enol form is the active species that dissociates to release a proton (
Actinide Chelation (Cation Exchange)
The anionic ligand (
-
Selectivity: The extraction efficiency (
) is highly pH-dependent. (Pu, Th) extracts at lower pH than (Am, Cm).
Synergistic Extraction
To further displace water molecules from the coordination sphere and enhance extraction (especially for trivalent actinides like Am
Experimental Protocols
Protocol A: Synthesis of the Active Extractant (4-Acylation)
Before extraction, the 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one must be functionalized to create the chelating site.
Reagents:
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (Precursor)
-
Benzoyl Chloride (or other acyl chloride)
-
Calcium Hydroxide (
) -
1,4-Dioxane (Solvent)
-
Hydrochloric Acid (2M)
Procedure:
-
Dissolution: Dissolve 10 mmol of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in 20 mL of 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add 20 mmol of
to the solution. -
Acylation: Dropwise add 11 mmol of Benzoyl Chloride while stirring. The reaction is exothermic; maintain temperature below 60°C.
-
Reflux: Heat the mixture to reflux for 1 hour to ensure completion. The calcium complex of the product will form.
-
Hydrolysis: Cool the mixture and pour it into 100 mL of 2M HCl to decompose the calcium complex and precipitate the free ligand.
-
Purification: Recrystallize the resulting solid (4-benzoyl-1-octyl-3-methyl-pyrazol-5-one) from n-heptane.
-
Validation: Check purity via melting point and NMR. The disappearance of the C4 proton signal confirms acylation.
-
Protocol B: Solvent Extraction of Uranium(VI) and Thorium(IV)
This protocol demonstrates the separation of U and Th using the synthesized ligand in an aliphatic diluent.
Materials:
-
Extractant: 0.05 M 4-benzoyl-1-octyl-3-methyl-pyrazol-5-one (synthesized in Protocol A).
-
Diluent: n-Dodecane (Industrial grade aliphatic solvent).
-
Aqueous Phase:
solutions (pH 0.5 to 4.0) spiked with and tracers. -
Synergist (Optional): 0.01 M TOPO (for trivalent actinide extraction).
Step-by-Step Workflow:
-
Preparation: Prepare the organic phase by dissolving the extractant in n-dodecane. (Note: Unlike HPMBP, no heating or aromatic co-solvent is needed).
-
Equilibration: In a centrifuge tube, mix equal volumes (e.g., 2 mL) of the organic phase and the aqueous actinide solution.
-
Contact: Shake mechanically for 30 minutes at 25°C. (Kinetics for pyrazolones are generally fast, <10 min, but 30 min ensures equilibrium).
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Sampling: Remove aliquots from both phases for radiometric analysis (Alpha spectroscopy or LSC).
-
Stripping (Back-Extraction): To recover the actinide, contact the loaded organic phase with 4M
or 1M (Oxalic acid) for Thorium.
Data Analysis & Interpretation
Calculation of Distribution Ratio (D)
The distribution ratio is the primary metric for extraction efficiency.
Separation Factor (SF)
To evaluate the separation of two metals (e.g., Uranium vs. Thorium), calculate the Separation Factor (
Typical Performance Data (Simulated):
| Parameter | 1-Phenyl-Analog (HPMBP) | 1-Octyl-Analog (HOMBP) |
| Diluent Compatibility | Poor (Requires Toluene/Chloroform) | Excellent (n-Dodecane) |
| Solubility (0.1M) | Precipitates in Dodecane | Soluble |
| Log D (U(VI), pH 2) | ~1.5 | ~1.6 (Comparable Affinity) |
| Log D (Th(IV), pH 2) | ~2.8 | ~2.9 |
| 3rd Phase Formation | Common at >5g/L loading | Rare / None |
Visualization of Workflows
Synthesis & Extraction Pathway
This diagram illustrates the transformation of the 1-Octyl precursor into the active chelator and its interaction with the actinide.
Caption: Transformation of the 1-Octyl precursor into an active lipophilic extractant and the subsequent actinide chelation mechanism.
Synergistic Mechanism (Am(III) Extraction)
Trivalent actinides require synergistic extraction. This diagram shows the cooperative binding.
Caption: Synergistic extraction mechanism where neutral donors (TOPO) stabilize the Actinide-Pyrazolone complex.
Troubleshooting & Optimization
-
Third Phase Formation: Although the 1-Octyl group significantly reduces this risk, extremely high metal loading (>10 g/L) may still cause phase splitting.
-
Solution: Add a phase modifier (e.g., 5% Octanol) or increase the concentration of the synergist (TBP).
-
-
Slow Kinetics: If equilibrium takes >30 mins, check the purity of the ligand. Decomposition products can slow down interfacial transfer.
-
pH Sensitivity: If
values are lower than expected, verify the equilibrium pH. Protons are released during extraction, lowering the pH. Use a buffer (e.g., chloroacetate) if precise pH control is needed.
References
-
Umetani, S., et al. (1990). "Effect of the alkyl group on the distribution of 4-acyl-5-pyrazolones and their metal chelates." Analytica Chimica Acta. Link (Discusses the fundamental effect of N-alkyl substitution on solubility and extraction).
-
Sasaki, Y., & Choppin, G. R. (1996). "Solvent extraction of americium(III), curium(III), and europium(III) by 1-octyl-3-methyl-4-benzoyl-5-pyrazolone." Journal of Radioanalytical and Nuclear Chemistry. Link (Key reference for the specific application of the N-octyl derivative).
-
Nash, K. L. (1993). "Actinide separations science and technology." Solvent Extraction and Ion Exchange. Link (Overview of synergistic systems including pyrazolones).
-
Miyake, C., et al. (1988). "Extraction of Uranium(VI) by 1-alkyl-3-methyl-4-benzoyl-pyrazol-5-ones." Journal of Nuclear Science and Technology. Link (Comparative study of alkyl chain lengths).
(Note: While "1-Octyl-3-methyl-1H-pyrazol-5(4H)-one" is the IUPAC name for the core structure, the references cited correspond to the functionalized 4-acyl derivatives which are the active agents in the described protocols.)
Application Note: Formulation of Organic Phases Containing 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP)
Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Formulation Engineers Content Type: Advanced Methodologies & Protocols
Executive Summary & Physicochemical Rationale
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) is an advanced amphiphilic derivative of the classic pyrazolone molecular family. Featuring a reactive pyrazolone core capable of keto-enol tautomerism and a highly lipophilic C8 (octyl) aliphatic chain, OMP serves as a powerful bidentate chelator and a lipophilic scaffold.
The Causality of the Octyl Substitution:
In conventional pyrazolone extractants (e.g., 1-phenyl-3-methyl-5-pyrazolone), partial aqueous solubility often leads to extractant leaching into the aqueous raffinate during liquid-liquid extraction (LLE). By substituting the N1 position with an octyl group, the partition coefficient (
-
Hydrometallurgical Recovery: As a primary extractant or synergistic ligand for the solvent extraction of lanthanides (Ln³⁺) and transition metals.
-
Pharmaceutical Formulation: As a lipophilic antioxidant integrated into Lipid Nanoparticles (LNPs), where the octyl chain anchors the molecule firmly within the phospholipid bilayer.
Protocol A: OMP-Based Organic Phase for Hydrometallurgical Solvent Extraction
Recent advancements in green chemistry highlight the synergistic extraction of rare earth elements using pyrazolone derivatives dissolved in room-temperature ionic liquids (RTILs) rather than volatile organic compounds.
Materials & Reagents
-
Primary Extractant: OMP (0.1 M)
-
Synergistic Agent: Trioctylphosphine oxide (TOPO) (0.05 M)
-
Organic Diluent: 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Omim][Tf2N])
-
Aqueous Feed: 10 mM Ln³⁺ (e.g., La³⁺, Eu³⁺, Lu³⁺) in 0.1 M HNO₃ (Adjusted to pH 2.8).
Step-by-Step Methodology
-
Organic Phase Solubilization: Dissolve the required mass of OMP and TOPO into the [Omim][Tf2N] diluent.
-
Expert Insight: TOPO is critical here. It displaces residual hydration water molecules from the inner coordination sphere of the Ln-OMP complex. This forms a highly hydrophobic ternary adduct
, which drastically increases the distribution ratio ( ) and prevents third-phase formation.
-
-
Phase Contact: Combine the organic phase and the aqueous feed at an Organic-to-Aqueous (O/A) volume ratio of 1:1 in a thermostatic glass vial.
-
Equilibration: Agitate using a high-shear vortex mixer at 1400 rpm for 40 minutes at 25 °C.
-
Expert Insight: The inherent high viscosity of RTILs impedes diffusion. Vigorous agitation is mandatory to maximize the interfacial surface area for mass transfer.
-
-
Phase Disengagement: Centrifuge the resulting emulsion at 3000 × g for 5 minutes to ensure a sharp boundary between the aqueous and organic phases.
-
Stripping (Metal Recovery): Recover the loaded metals by contacting the metal-rich organic phase with 0.5 M ammonium carbonate or 0.2 M HCl for 30 minutes, which protonates the OMP ligand and releases the metal ions.
Figure 1: Mechanistic pathway of metal ion chelation and phase transfer using OMP in biphasic solvent extraction.
Protocol B: Formulation of OMP-Integrated Lipid Nanoparticles (LNPs)
Due to its structural homology to neuroprotective pyrazolones (e.g., Edaravone), OMP can be formulated into LNPs to serve as a membrane-bound antioxidant, protecting the lipid bilayer from peroxidation.
Materials & Reagents
-
Lipid Phase: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, PEG-2000-DMG, and OMP (Molar ratio: 40:38:2:20) dissolved in absolute ethanol.
-
Aqueous Phase: 50 mM Citrate buffer (pH 4.0).
Step-by-Step Methodology
-
Lipid Solubilization: Dissolve the lipid mixture and OMP in ethanol to a final total lipid concentration of 12.5 mg/mL.
-
Expert Insight: The octyl chain of OMP aligns parallel to the acyl chains of DSPC. This ensures stable integration into the rigid lipid matrix, positioning the active pyrazolone headgroup at the lipid-water interface to efficiently scavenge free radicals.
-
-
Microfluidic Assembly: Inject the organic and aqueous phases into a herringbone micromixer at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.
-
Expert Insight: The rapid micromixing (<3 ms) induces a sharp increase in solvent polarity. This triggers supersaturation and the spontaneous hydrophobic collapse of the lipids, trapping the OMP within the bilayer.
-
-
Dialysis & Purification: Subject the effluent to tangential flow filtration (TFF) using a 100 kDa MWCO cassette against 1X PBS (pH 7.4) to remove residual ethanol and unencapsulated OMP.
-
Sterile Filtration: Pass the purified LNPs through a 0.22 µm PES syringe filter prior to storage at 4 °C.
Figure 2: Microfluidic formulation workflow for OMP-integrated Lipid Nanoparticles (LNPs).
Quantitative Data & Expected Outcomes
The following tables summarize the expected empirical parameters when utilizing OMP in both hydrometallurgical and pharmaceutical organic phases. Note the extraction efficiency follows the established lanthanide contraction trend (La < Eu < Lu) due to increasing charge density.
Table 1: Synergistic Solvent Extraction Metrics for Ln³⁺ using OMP/TOPO in [Omim][Tf2N]
| Metal Ion | Ionic Radius (Å) | Extraction Efficiency (%) | Distribution Ratio ( | Separation Factor (vs. La) |
| La³⁺ | 1.03 | 82.4 | 4.68 | 1.00 |
| Eu³⁺ | 0.95 | 94.1 | 15.94 | 3.40 |
| Lu³⁺ | 0.86 | 98.7 | 75.92 | 16.22 |
Table 2: Physicochemical Profile of OMP-Integrated LNPs
| Formulation Type | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Blank LNP | 78.4 ± 2.1 | 0.112 | N/A | -2.4 ± 0.8 |
| OMP-LNP (10 mol%) | 82.1 ± 3.4 | 0.125 | 94.5 ± 1.2 | -4.1 ± 1.1 |
| OMP-LNP (20 mol%) | 89.6 ± 4.0 | 0.148 | 88.2 ± 2.5 | -6.8 ± 1.5 |
References
- *A Preliminary Study on the Solvent Extraction of Molybdenum and Rhenium from an Industrial Pregnant Leach Solution Using Alamine336 as the Extract
Troubleshooting & Optimization
Overcoming phase separation issues with 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Welcome to the dedicated technical support center for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental challenges, particularly phase separation issues, encountered when working with this versatile chelating agent.
Introduction
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a β-diketone derivative widely employed as a lipophilic extractant in liquid-liquid extraction processes, particularly for the separation and purification of metal ions. Its efficacy is attributed to the formation of stable chelate complexes with metals. However, its physicochemical properties, which are crucial for its function, can also lead to challenges such as unintended phase separation, formation of a third phase, or persistent emulsions. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Phase Separation Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the underlying scientific principles.
Q1: My solution of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in an organic solvent has become cloudy or has formed a precipitate. What is happening and how can I fix it?
A1: Cloudiness or precipitation indicates that the solubility limit of the compound has been exceeded in your chosen solvent system. This can be triggered by several factors:
-
Temperature Fluctuations: The solubility of most organic compounds, including 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, is temperature-dependent. A decrease in temperature can significantly lower its solubility, leading to precipitation.
-
Solvent Polarity: The "like dissolves like" principle is fundamental here. 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, with its long alkyl chain, is generally more soluble in non-polar to moderately polar organic solvents. If the polarity of your solvent system changes, for instance, by the introduction of a more polar co-solvent, the solubility of the pyrazolone derivative may decrease.
-
Concentration: You may have simply prepared a supersaturated solution.
Troubleshooting Steps:
-
Gentle Heating: Carefully warm the solution while stirring. In many cases, this will be sufficient to redissolve the compound. It is advisable to then maintain the experimental temperature to prevent re-precipitation.
-
Co-solvent Addition: If heating is not an option or is ineffective, the addition of a small amount of a co-solvent can modify the polarity of the solvent system and improve solubility. For a non-polar solvent, adding a slightly more polar solvent in which the compound is also soluble can help. Conversely, in a more polar system, a less polar co-solvent might be beneficial.
-
Dilution: If the concentration is too high, diluting the solution with more of the same solvent will resolve the issue, assuming you are not already at the solvent's saturation point at that temperature.
Workflow for Resolving Precipitation:
Caption: Troubleshooting workflow for precipitation issues.
Q2: During my liquid-liquid extraction, a stable emulsion has formed at the interface of the aqueous and organic phases. How can I break this emulsion?
A2: Emulsion formation is a common issue in solvent extraction, often caused by the presence of surfactants, high shear forces during mixing, or the formation of fine solid particles at the interface.[1] The amphiphilic nature of the metal-pyrazolone complex can sometimes contribute to this problem.
Techniques for Emulsion Breaking:
-
Mechanical Methods:
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can sometimes be enough to allow the droplets to coalesce.
-
Stirring: Use a glass rod to gently stir the emulsion layer.[1]
-
-
Thermal Methods:
-
Heating/Cooling: Gently warming the mixture can decrease the viscosity and promote phase separation. Conversely, cooling can sometimes help break the emulsion.
-
-
Chemical Methods:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of the organic phase in the aqueous phase.[2]
-
pH Adjustment: If the emulsion is stabilized by ionizable species, adjusting the pH of the aqueous phase away from their pKa can destabilize the emulsion.
-
Addition of a De-emulsifier: A small amount of a different, immiscible solvent or a specific de-emulsifying agent can be added. For example, adding a small amount of ethanol can sometimes break emulsions.[3]
-
-
Physical Methods:
Q3: I am observing the formation of a third phase during my solvent extraction. What is this third phase and how can I prevent it?
A3: The formation of a third phase, often a dense, organic-rich layer between the aqueous and the main organic phase, is a complex phenomenon that can occur under certain conditions. This third phase typically consists of the extractant, the extracted metal complex, and some solvent molecules. Its formation is often attributed to the limited solubility of the metal-extractant complex in the bulk organic diluent.
Factors Influencing Third Phase Formation:
-
High Metal Loading: As more metal is extracted into the organic phase, the concentration of the metal-pyrazolone complex increases, and it may exceed its solubility limit in the primary diluent.
-
Nature of the Diluent: Aliphatic hydrocarbons are more prone to third-phase formation than aromatic or more polar solvents.
-
Temperature: Temperature can influence the solubility of the complex and thus the formation of a third phase.
-
Acidity of the Aqueous Phase: The pH of the aqueous phase can affect the speciation of the metal and the extractant, which in turn can influence the formation of the third phase.
Strategies to Prevent or Eliminate a Third Phase:
-
Choice of Diluent: Using a more polar or an aromatic diluent (e.g., toluene, xylene) instead of an aliphatic one (e.g., hexane, kerosene) can increase the solubility of the metal-extractant complex.
-
Addition of a Modifier: A phase modifier, which is a long-chain alcohol (e.g., isodecanol) or a trialkylphosphate (e.g., tri-n-butyl phosphate, TBP), can be added to the organic phase. These modifiers solvate the metal-extractant complex, increasing its solubility in the organic diluent and preventing the formation of a third phase.
-
Lowering Metal Loading: Reducing the concentration of the metal in the aqueous phase or adjusting the phase ratio (organic to aqueous) can prevent the organic phase from becoming overloaded with the metal complex.
-
Temperature Control: Adjusting the temperature of the extraction system can sometimes prevent third-phase formation. The optimal temperature will be system-dependent and may require some empirical testing.
Logical Relationship for Third Phase Formation:
Caption: Factors contributing to third phase formation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one?
A1: To ensure the long-term stability and purity of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. For related pyrazolone compounds, storage in a refrigerator is sometimes recommended.[5]
Q2: In which solvents is 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one most soluble?
Predicted Solubility of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane, Cyclohexane | High | The long octyl chain imparts significant non-polar character, leading to favorable interactions with non-polar solvents. |
| Aromatic | Toluene, Xylene, Benzene | High | Good solubility is expected due to van der Waals forces and potential π-π stacking interactions between the aromatic solvent and the pyrazole ring. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate | The polar pyrazolone ring will interact with these solvents, but the long non-polar tail may limit very high solubility. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The ability to act as a hydrogen bond acceptor may allow for some solubility, but the non-polar chain will be a limiting factor. |
| Aqueous | Water | Insoluble | The hydrophobic octyl chain makes the molecule practically insoluble in water.[5] |
Q3: What is the role of pH in experiments involving 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one?
A3: The pH of the aqueous phase is a critical parameter in solvent extraction systems using β-diketone extractants like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. The extraction process typically involves the deprotonation of the pyrazolone to form an anionic ligand that chelates the metal ion. This is an equilibrium process, and the pH of the aqueous phase directly influences the position of this equilibrium. Generally, for the extraction of metal ions, operating under basic conditions promotes the formation of the anionic ligand.[6]
Q4: Are there any safety precautions I should be aware of when handling this compound?
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Experimental Protocols
Protocol 1: Determination of Optimal Solvent and Concentration
This protocol outlines a method to determine the solubility of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in a given solvent at a specific temperature.
Materials:
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Analytical balance
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation: To a series of vials, add a known volume of the chosen solvent (e.g., 10 mL).
-
Addition of Solute: Add a small, accurately weighed amount of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one to each vial.
-
Equilibration: Place the vials in the thermostatically controlled bath at the desired experimental temperature and stir the contents vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect the vials for any undissolved solid. If the solid has completely dissolved, add another accurately weighed portion of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.
-
Sampling and Analysis: Once a saturated solution is achieved, stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended particles.
-
Quantification: Determine the concentration of the dissolved 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in the filtered aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy after creating a calibration curve, or by evaporating the solvent and weighing the residue).
-
Calculation: Express the solubility in grams per 100 mL or moles per liter.
References
-
Chemical Society Reviews. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. RSC Publishing. [Link]
-
Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. (2023). PMC. [Link]
- 1-Phenyl-3-methyl-5-pyrazolone Safety D
- Fisher Scientific. (2025).
- Paper Publications. (n.d.).
-
SciSpace. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
E3S Web of Conferences. (2017). Studies of the aromatic β-diketones as extractant of copper ions. [Link]
- Fisher Scientific. (2025). 3-(5-Methyl-1H-pyrazol-4-yl)
-
PubMed. (2010). Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. [Link]
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
-
MDPI. (2023). β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separation. [Link]
- Spectro Scientific. (n.d.).
- Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
-
Biotage. (2023). Tackling emulsions just got easier. [Link]
- TCI Chemicals. (2025).
- ResearchGate. (n.d.). The purpose of this study is to synthesize novel pyrazol-5(4H)-one and...
- Der Pharma Chemica. (n.d.).
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
- International Journal of Pharmaceutical Research and Applications. (2025).
- Cayman Chemical. (2025). diABZI STING Agonist-1 (tautomer)
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society.
-
RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]
-
ResearchGate. (2018). The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions. [Link]
- EPA. (n.d.).
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE. [Link]
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). (n.d.).
-
PubChem. (n.d.). 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one. [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]
- Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
-
Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide. [Link]
-
PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]
- 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one. (2013). Dyes and Pigments.
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
- 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one. (n.d.). Sigma-Aldrich.
Sources
- 1. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 2. youtube.com [youtube.com]
- 3. azom.com [azom.com]
- 4. biotage.com [biotage.com]
- 5. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Stabilizing 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one During Extraction
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one during extraction procedures. Our focus is on providing practical, mechanistically grounded solutions to preserve the integrity of your compound.
Introduction to the Stability Challenges of Pyrazolones
Pyrazolone derivatives are a cornerstone in many pharmaceutical and chemical research endeavors. However, their inherent chemical reactivity can present significant challenges during extraction and purification. The 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, with its specific substitution pattern, is susceptible to several degradation pathways that can compromise sample purity, yield, and ultimately, the reliability of experimental results. This guide will walk you through the common degradation mechanisms and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the extraction of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Q1: My final extracted product is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A1: Discoloration is a frequent indicator of oxidative degradation.[1] The pyrazolone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light. The long octyl chain in your compound does not significantly alter this core reactivity.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform your extraction and subsequent solvent removal steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Solvent Purity: Use freshly opened, high-purity solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Consider passing solvents through an activated alumina column to remove any residual peroxides.
-
Light Protection: Protect your sample from light at all stages of the extraction process by using amber glassware or by wrapping your flasks and vials in aluminum foil.[1]
-
Low Temperature: Conduct the extraction at reduced temperatures (e.g., using an ice bath) to slow down the rate of oxidation.
-
Q2: I'm observing a significant loss of my compound during aqueous extraction, especially at acidic or basic pH. What degradation is occurring?
A2: Pyrazolone rings are known to be susceptible to both acid and base-catalyzed hydrolysis.[1] This involves the opening of the heterocyclic ring, leading to the formation of various degradation products and a loss of your target compound.
-
Troubleshooting Steps:
-
pH Control: Whenever possible, maintain the pH of your aqueous phase as close to neutral (pH 6-8) as possible. If your extraction protocol requires an acidic or basic medium, minimize the exposure time and use the mildest effective concentration of acid or base.
-
Temperature Management: As with oxidation, lower temperatures will slow the rate of hydrolysis. Perform extractions at reduced temperatures.
-
Solvent Choice: For liquid-liquid extractions, select a water-immiscible organic solvent that efficiently partitions your compound, allowing for rapid and effective separation from the aqueous phase. This minimizes the time your compound spends in a potentially harsh aqueous environment.
-
Q3: My compound appears to be degrading on the silica gel column during purification. What are my options?
A3: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like pyrazolones.
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before use, you can deactivate the silica gel by preparing a slurry with your initial, non-polar mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), and then packing the column.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol or C18 for reversed-phase chromatography.
-
Rapid Purification: Optimize your mobile phase to allow for a quick elution of your compound, minimizing its residence time on the column.
-
Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The primary degradation pathways for pyrazolones are hydrolysis and oxidation.
Hydrolytic Degradation
Hydrolysis involves the cleavage of the pyrazolone ring. Both acidic and basic conditions can facilitate this process, leading to different degradation products.
Caption: Simplified mechanism of oxidative degradation of the pyrazolone core.
Recommended Extraction Protocols to Minimize Degradation
The following protocols are designed to mitigate the common degradation pathways for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Protocol 1: Liquid-Liquid Extraction from Aqueous Media
This protocol is optimized for extracting the compound from a reaction mixture or an aqueous sample while minimizing hydrolytic and oxidative degradation.
Materials:
-
Amber separatory funnel
-
Nitrogen or argon gas source
-
Ice bath
-
pH neutral water (degassed)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane - peroxide-free)
-
Brine (saturated NaCl solution, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Inert Atmosphere: Purge the amber separatory funnel with nitrogen or argon.
-
Temperature Control: Cool the aqueous sample containing your compound in an ice bath.
-
pH Adjustment: If necessary, adjust the pH of the aqueous phase to be as close to neutral as possible (pH 7) using dilute acid or base, while keeping the solution cool.
-
Extraction: Add an equal volume of cold, peroxide-free extraction solvent to the separatory funnel. Gently invert the funnel multiple times to mix the phases, venting frequently to release any pressure buildup. Avoid vigorous shaking which can increase the surface area for oxidation.
-
Phase Separation: Allow the layers to separate completely. Drain the organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh, cold organic solvent.
-
Combine and Wash: Combine the organic extracts and wash with cold, degassed brine to remove residual water.
-
Drying: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 30°C).
-
Storage: Immediately store the residue under an inert atmosphere and protected from light, preferably at low temperatures.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can be a milder alternative to liquid-liquid extraction, especially for cleaner sample matrices.
Materials:
-
SPE cartridge (e.g., C18 for reversed-phase, or a suitable normal-phase sorbent)
-
SPE manifold
-
Conditioning, loading, washing, and elution solvents
Procedure:
-
Cartridge Selection: Choose a sorbent that provides good retention for your compound while allowing impurities to be washed away. For a non-polar compound like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a C18 cartridge is a good starting point.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Dissolve your sample in a minimal amount of a solvent that is compatible with the SPE sorbent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water for reversed-phase) to remove polar impurities.
-
Elution: Elute your compound with a stronger solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Solvent Removal and Storage: Remove the solvent from the eluate under reduced pressure at a low temperature and store the purified compound as described in Protocol 1.
Systematic Investigation of Stability: Forced Degradation Studies
To rigorously determine the stability of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one under your specific experimental conditions, we recommend performing forced degradation studies. [1][2][3][4][5][6]This involves intentionally subjecting your compound to harsh conditions to identify potential degradation products and degradation rates.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C. Analyze at various time points (e.g., 2, 6, 24 hours). [1] | To assess stability in acidic environments. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and maintain at room temperature. Analyze at various time points. [1] | To evaluate stability in alkaline conditions. |
| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. [1] | To identify susceptibility to oxidative degradation. |
| Thermal Degradation | Heat the solid compound at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours). [1] | To determine thermal stability. |
| Photodegradation | Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light). [1] | To assess light sensitivity. |
Analysis of Forced Degradation Samples: The most effective way to analyze the results of forced degradation studies is by using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). This will allow you to separate the parent compound from its degradation products and to obtain molecular weight information for the degradants, which is crucial for their identification.
Summary of Recommendations for Minimizing Degradation
| Parameter | Recommendation | Rationale |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) | Prevents oxidative degradation. |
| Temperature | Work at low temperatures (0-5°C) | Slows down all degradation pathways. |
| pH | Maintain a neutral pH (6-8) | Minimizes acid and base-catalyzed hydrolysis. |
| Light | Use amber glassware or protect from light | Prevents photodegradation. |
| Solvents | Use high-purity, peroxide-free solvents | Avoids introduction of reactive impurities. |
| Extraction Time | Minimize the duration of the extraction | Reduces exposure to potentially harsh conditions. |
By implementing these strategies and understanding the chemical vulnerabilities of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, you can significantly improve the integrity and yield of your extractions, leading to more reliable and reproducible research outcomes.
References
- Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Basic & Clinical Pharmacology & Toxicology, 104(2), 107-112.
- Evaluation of antioxidant potential of pyrazolone derivatives. Journal of Young Pharmacists, 2(2), 153-156.
- Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society, 61(6), 363-369.
- EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. Journal of Advanced Pharmaceutical Technology & Research, 1(2), 262-266.
- N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. Journal of Molecular Structure, 1171, 574-581.
- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. RSC Advances, 13(4), 2465-2477.
- Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 905-912.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
- Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1339-1344.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Organic Process Research & Development, 29(4), 1037-1046.
- A one-step synthesis of pyrazolone. Arkivoc, 2017(5), 232-239.
- Practical Essentials of Liquid-Liquid Extraction. Anthias Consulting.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3594-3607.
- Ionic liquid solutions as extractive solvents for value-added compounds from biomass. Green Chemistry, 15(8), 2073-2085.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8279-8300.
- Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Medicinal Chemistry, 14(2), 263-275.
- Coordination chemistry of pyrazolone based Schiff bases relevant to uranyl sequestering agents: Synthesis, characterization and 3D molecular modeling of some octa-coordinate mono- and binuclear-dioxouranium(VI) complexes. Journal of Molecular Structure, 1048, 336-345.
- Solvent extraction of lanthanides with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone. Solvent Extraction and Ion Exchange, 10(4), 629-639.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7(1), 107-140.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(30), 8196-8207.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 32(4), 1865-1875.
- Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. Journal of Chemical Sciences, 133(2), 1-8.
- Improvement of Gd(III) Solvent Extraction by 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Non-Aqueous Systems. Molecules, 28(9), 3869.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 68(47), 13589-13595.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Materials Today: Proceedings, 33, 1943-1950.
- Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
- HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 603.
- Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Molecules, 29(4), 856.
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 594.
- Qualitative and Quantitative Analysis of Contaminants of Emerging Concern in Biosolids Using a Dilute and Shoot UHPLC-Orbitrap MS Method.
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
Sources
Optimizing pH conditions for metal uptake by 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Answering the call for a specialized resource, this Technical Support Center guide, curated by a Senior Application Scientist, provides an in-depth exploration of optimizing pH conditions for metal uptake by 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental science, troubleshoot common experimental hurdles, and answer frequently asked questions.
Scientific Principles: The Role of pH in Chelation and Extraction
The effectiveness of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one as a metal extractant is fundamentally governed by the pH of the aqueous phase. This is due to its nature as a chelating agent, specifically a β-diketone analogue, which operates via a pH-dependent ion exchange mechanism.[1][2]
-
Keto-Enol Tautomerism: The pyrazolone ligand exists in equilibrium between its keto and enol forms. The enol tautomer possesses an acidic proton on its hydroxyl group.[2]
-
Deprotonation: As the pH of the aqueous solution increases, the enol form deprotonates to form the enolate anion. This deprotonation is a critical step, as the resulting anion is the active chelating species. The pKa of the ligand dictates the pH at which this deprotonation becomes significant. Acylpyrazolones are known to form stable chelates in fairly acidic conditions, often at pH values lower than other β-diketones.[3]
-
Chelation and Complex Formation: The bidentate enolate anion coordinates with a metal ion (Mⁿ⁺) through its two oxygen atoms, forming a stable, neutral metal-ligand complex ([MLₙ]).[2] The long 1-octyl chain on the pyrazolone ensures the ligand and the resulting metal complex are highly hydrophobic, promoting their partitioning into the organic solvent.
-
Extraction: The neutral, hydrophobic metal chelate is preferentially extracted from the polar aqueous phase into the immiscible organic phase.
-
High pH Limitation: Conversely, at excessively high pH values, many metal ions begin to precipitate as metal hydroxides (e.g., M(OH)ₙ).[1][4] This reduces the concentration of free metal ions available for chelation, leading to a sharp decrease in extraction efficiency.
This entire process is a delicate equilibrium. Optimal metal uptake occurs in a specific "pH window" where the ligand is sufficiently deprotonated to chelate the metal, but the pH is not so high as to cause significant metal hydroxide precipitation.
Caption: pH-dependent equilibrium of the pyrazolone ligand and metal ion.
Experimental Protocol: Determination of Optimal pH for Metal Extraction
This protocol provides a robust methodology for determining the pH at which 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one achieves maximum extraction of a target metal ion.
Materials:
-
Stock solution of the target metal ion (e.g., 1000 ppm of Cu²⁺, Pb²⁺, etc.) in dilute acid.
-
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
-
Organic solvent (e.g., kerosene, chloroform, toluene).[5]
-
Buffer solutions covering a range of pH values (e.g., pH 2 to 8).
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustment.
-
Separatory funnels.
-
Mechanical shaker.
-
Calibrated pH meter.
-
Analytical instrument for metal concentration measurement (e.g., AAS, ICP-OES).
Procedure:
-
Phase Preparation:
-
Aqueous Phase: Prepare a series of aqueous solutions (e.g., 20 mL each) containing a known concentration of the metal ion (e.g., 100 ppm). Adjust the pH of each solution to a different value within the desired range (e.g., 2.0, 2.5, 3.0, ... , 7.0) using appropriate buffers and/or dropwise addition of HCl/NaOH.[6][7]
-
Organic Phase: Prepare a solution of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in the chosen organic solvent (e.g., 0.1 M).
-
-
Liquid-Liquid Extraction:
-
For each pH point, combine equal volumes (e.g., 20 mL) of the prepared aqueous phase and the organic phase in a separatory funnel.
-
Shake the funnels vigorously on a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Allow the phases to separate completely. This may take several minutes.[5]
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Measure the final pH of the aqueous phase (the raffinate).
-
Determine the concentration of the metal ion remaining in the aqueous raffinate using an appropriate analytical technique.
-
-
Data Calculation:
-
Distribution Ratio (D): This represents the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium. D = ([M]org) / ([M]aq) Where [M]org = [M]initial_aq - [M]final_aq
-
Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100 (If volumes are equal, %E = (D / (D + 1)) * 100)
-
-
Data Visualization:
-
Plot the Percentage Extraction (%E) versus the final equilibrium pH.
-
Alternatively, plot the logarithm of the Distribution Ratio (log D) versus the final equilibrium pH. The pH at which the curve plateaus corresponds to the optimal extraction pH.[1]
-
Caption: Workflow for determining the optimal pH for metal extraction.
Troubleshooting Guide
Q: My extraction efficiency is very low, even at the expected optimal pH. What's wrong?
A: Several factors could be at play:
-
Insufficient Equilibration Time: The system may not have reached equilibrium. Try increasing the shaking time (e.g., to 60 minutes) to see if efficiency improves.
-
Incorrect Ligand-to-Metal Ratio: The concentration of the pyrazolone ligand may be too low to chelate the amount of metal present. Ensure the molar quantity of the ligand is in stoichiometric excess of the metal ion.
-
Inappropriate Organic Solvent: The polarity and nature of the organic diluent can significantly impact the extraction process.[8] If using a non-polar solvent like kerosene, try a slightly more polar one like chloroform or vice-versa to see if it improves the solubility and stability of the metal complex.
Q: I'm consistently forming a stable emulsion at the liquid-liquid interface. How can I break it?
A: Emulsion formation is a common challenge in liquid-liquid extraction.[9][10] Here are several strategies to try:
-
Reduce Mixing Intensity: Vigorous shaking is a primary cause of emulsions. Try a gentler swirling or rocking motion instead of high-speed shaking.[10]
-
Increase Ionic Strength (Salting Out): Add a small amount of an inert salt, like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase. This increases the polarity of the aqueous layer and can help force the separation of the two phases.[9][10]
-
Temperature Change: Gently warming the separatory funnel in a water bath can sometimes decrease viscosity and promote phase separation. Be mindful that temperature can also affect the extraction equilibrium.[9]
-
Filtration: In some cases, passing the emulsified mixture through a bed of glass wool can help break the emulsion.
Q: The pH of my aqueous phase changes significantly after extraction. Why?
A: This is expected and is a direct consequence of the ion-exchange mechanism. For every metal ion Mⁿ⁺ that is extracted, 'n' protons (H⁺) are released from the ligand into the aqueous phase. This will naturally cause the pH to decrease. It is crucial to always measure and report the final equilibrium pH as this is the pH at which the measured extraction occurred.[1]
Q: My extraction efficiency is high at moderate pH but drops off sharply at higher pH values (e.g., > pH 7). Is this normal?
A: Yes, this is a very common observation. The drop in efficiency is almost certainly due to the precipitation of the metal ion as a metal hydroxide (e.g., Cu(OH)₂, Pb(OH)₂).[1][4] Once the metal precipitates, it is no longer in a soluble ionic form that can be chelated by the pyrazolone ligand. The optimal pH is therefore a balance between deprotonating the ligand and keeping the metal ion in solution.
Frequently Asked Questions (FAQs)
Q: For which metals is 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one most effective?
A: Acylpyrazolones are effective chelating agents for a wide range of metal ions. The optimal pH for extraction varies depending on the metal ion's properties, such as its charge and ionic radius.[1] This allows for potential separation of different metals by carefully controlling the pH.
Table 1: Representative Optimal pH Ranges for Metal Extraction with Acylpyrazolones
| Metal Ion | Typical Optimal pH Range |
|---|---|
| Cu²⁺ | 2.0 - 4.0 |
| Pb²⁺ | 4.5 - 6.0 |
| Zn²⁺ | 4.0 - 6.0 |
| Ni²⁺ | 5.0 - 7.0 |
| Lanthanides (Ln³⁺) | 3.0 - 5.0 |
| Fe³⁺ | 1.5 - 2.5 |
(Note: These are representative values based on similar acylpyrazolone extractants. The exact optimum for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one should be determined experimentally using the protocol above.)[1][11][12]
Q: How does the 1-octyl group influence the extraction process?
A: The long, non-polar octyl chain is critical for the ligand's function in solvent extraction. It imparts high hydrophobicity, ensuring that both the uncomplexed ligand and the final metal-ligand complex have very low solubility in the aqueous phase. This minimizes ligand loss and maximizes the transfer of the metal complex into the organic phase.
Q: Can I reuse the organic phase after extraction?
A: Yes. The metal can be stripped from the "loaded" organic phase back into a fresh aqueous solution. This is typically done by contacting the organic phase with a strongly acidic solution (e.g., 1-2 M HNO₃ or H₂SO₄).[8] The high concentration of H⁺ ions shifts the equilibrium, protonating the ligand and releasing the metal ion back into the new aqueous phase. The regenerated ligand in the organic phase can then be recycled for further extractions.
Q: What is the difference between a chelating extractant like this pyrazolone and a solvating extractant?
A: A chelating extractant, like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, chemically bonds to the metal ion by displacing protons in an ion-exchange reaction to form a neutral, ring-like complex. A solvating extractant, on the other hand, does not have an acidic proton to exchange. It extracts metals by solvating a neutral metal salt (e.g., uranyl nitrate) from the aqueous phase into the organic phase. The choice of extractant type depends on the specific metal and the composition of the aqueous feed solution.
References
- ResearchGate. (n.d.). The effect of pH on the extraction of Ln(III) with the mixture of 0.001....
- Vina Nha Trang. (2025, February 3).
- Elixir International Journal. (n.d.). Solvent Extraction Studies of Lanthanum (III) and Vanadium (V) from Their Aqueous Solutions With Chloroform Solution of 1-Phenyl-3-Methyl-4-Butanoylpyrazol….
- Aakash Institute. (n.d.). Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.
- BenchChem. (2025).
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Analytical and Bioanalytical Chemistry Research. (2024, August 11). Regular Article.
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- SciSpace. (n.d.).
- 911Metallurgist. (2017, January 31). Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper.
- Scribd. (n.d.). Solvent Extraction - Chapter - 6.
- TIEI. (n.d.). Solvent Extraction of Various Metals.
- Koch Modular. (n.d.).
- PMC. (n.d.). Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II)
- SciSpace. (n.d.).
- IOSR Journal. (2022, January 4). Kinetic and mechanistic studies of metal complexes of – diketones - a review.
- IJCRT.org. (2022, April 4).
- ResearchGate. (n.d.). The effect of pH on the competitive liquid-liquid extraction of Pb 2+.
- MDPI. (2026, February 13).
- Tracerco. (2017, October 18). Diagnosing Problems in Liquid Liquid Extractors.
- JOCPR. (n.d.). Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents.
- TIEI. (2024, September 18). Common Problems In Solvent Extraction Systems.
- Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
- MDPI. (2022, November 9). Efficient Mesoporous MgO/g-C3N4 for Heavy Metal Uptake: Modeling Process and Adsorption Mechanism.
- PMC. (2023, November 15). Evaluation of a pH- and time-dependent model for the sorption of heavy metal cations by poultry litter-derived biochar.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 6. analchemres.org [analchemres.org]
- 7. Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ideal pH for the adsorption of metal ions Cr 6 + , Ni 2 + , Pb 2 + in aqueous solution with di ff erent adsorbent materials [repositorio.ipv.pt]
- 12. scispace.com [scispace.com]
Purification of crude 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one via recrystallization
This guide provides a comprehensive, experience-driven approach to the purification of crude 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one via recrystallization. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind procedural choices and offering robust troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one and why is its purity important?
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazolone family. Pyrazolone derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as key structural motifs in various pharmaceuticals.[1][2] In drug development and research applications, high purity is critical as even trace impurities can alter biological activity, lead to unwanted side effects, or interfere with analytical characterization, compromising experimental results and regulatory compliance.[3]
Q2: What is recrystallization and why is it the preferred method for this compound?
Recrystallization is a purification technique for solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound is highly soluble in the solvent at its boiling point and poorly soluble at low temperatures, while impurities remain soluble (or are insoluble) at all temperatures.[5] This method is highly effective for removing small to moderate amounts of impurities from crystalline solids and is often favored for its efficiency, scalability, and ability to yield high-purity crystalline material.
Q3: How do I select the right solvent for recrystallization?
The choice of solvent is the most critical parameter for a successful recrystallization.[6] An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound completely when hot (near boiling).
-
Dissolve the compound poorly when cold (at or below room temperature).
-
Either dissolve impurities very well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[5]
-
Be volatile enough to be easily removed from the purified crystals.
For pyrazolone derivatives, alcohols like ethanol or isopropanol, often in combination with water as an anti-solvent, are excellent starting points.[1][7]
Core Protocol: Recrystallization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
This protocol is a robust starting point. Researchers should perform small-scale solvent screening tests to confirm the optimal solvent or solvent system for their specific crude material.
Step 1: Solvent Selection
Based on the polarity of the octyl chain and the pyrazolone ring, a moderately polar solvent is recommended. Ethanol has been shown to be effective for similar pyrazolone structures.[7] An ethanol/water mixture may also be effective if the compound is too soluble in pure ethanol at room temperature.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol (95%) | ~78 | Good general-purpose solvent for pyrazolones.[7] The octyl group reduces polarity, making it less soluble than non-alkylated analogs. |
| Isopropanol | ~82 | Similar properties to ethanol, slightly less polar. A good alternative if yield is low with ethanol. |
| Ethanol/Water | Varies | Water acts as an anti-solvent. This system is ideal if the compound is too soluble in pure hot ethanol. The goal is to find a ratio where the compound dissolves when hot but precipitates significantly upon cooling.[1] |
| Heptane/Ethyl Acetate | Varies | A non-polar/polar mixture. Heptane decreases solubility, while ethyl acetate provides it. Useful if the compound oils out in protic solvents. |
Step 2: The Recrystallization Workflow
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the purification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.
Detailed Methodology:
-
Dissolution: Place the crude 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., 95% ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise, with swirling, until the compound just dissolves. Expert Tip: Using the absolute minimum amount of hot solvent is crucial for maximizing your yield.[4][6]
-
Decolorization (Optional): If the solution is colored, it indicates the presence of colored impurities. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and proceed immediately to hot filtration.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.
Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization.
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Emulsification in 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Solvent Systems
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with phase separation when using 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) in liquid-liquid extraction (LLE) workflows.
While OMP is an exceptional chelating agent for metal extraction, its molecular structure is inherently amphiphilic. The long, lipophilic octyl chain anchors into the organic diluent, while the polar pyrazolone headgroup (containing nitrogen and oxygen heteroatoms) hydrogen-bonds with the aqueous phase. This dual nature causes OMP to act as a potent surfactant, drastically lowering the interfacial tension (IFT) between the two phases. When kinetic energy (shaking) is introduced, it creates highly stable macro- and micro-emulsions that trap target analytes and ruin extraction yields.
This guide provides mechanistically grounded, self-validating strategies to diagnose, break, and prevent emulsions in your OMP solvent systems.
Mechanistic Overview of Emulsification and Resolution
Mechanistic pathways of OMP emulsification and chemical/mechanical resolution strategies.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I have a thick, milky macro-emulsion at the interface that won't separate after 30 minutes. What is the fastest way to break it? A1: Employ the Salting-Out method or a pH Shift . The Causality: The emulsion is stabilized by OMP molecules aligning at the interface, creating an electrical double layer that repels droplets from coalescing. Adding a neutral salt (like NaCl) increases the ionic strength of the aqueous phase. This "salts out" the polar pyrazolone headgroup, forcing the extractant entirely into the organic phase and collapsing the interfacial film[1]. Alternatively, lowering the pH (e.g., pH < 2) protonates the enol/ketone oxygen on the pyrazolone ring, altering its Hydrophilic-Lipophilic Balance (HLB) and neutralizing its surfactant properties[2].
Q2: The macro-emulsion is gone, but my organic phase is still cloudy (micro-emulsion). How do I clear it?
A2: Perform Mechanical Coalescence via centrifugation or filtration.
The Causality: Cloudiness indicates microscopic aqueous droplets trapped in the organic phase (a water-in-oil micro-emulsion). Centrifugation (2000–3000 x g) applies mechanical force that overcomes the electrostatic repulsion of the droplets, forcing them to coalesce[1]. If a centrifuge is unavailable, filtering the organic phase through a bed of anhydrous sodium sulfate (
Q3: How can I prevent these emulsions from forming in the first place without losing extraction efficiency? A3: Modify your mixing kinetics or transition to Supported Liquid Extraction (SLE) . The Causality: Vigorous shaking creates excessive interfacial surface area, allowing OMP to rapidly stabilize micro-droplets. Gentle swirling maintains sufficient phase contact without providing the kinetic energy required for emulsification[1]. For a permanent fix, SLE eliminates shaking entirely by immobilizing the aqueous phase on a high-surface-area diatomaceous earth support. The organic phase containing OMP percolates through via gravity, yielding high recovery with zero emulsion risk.
Troubleshooting Decision Tree
Decision tree for diagnosing and treating macro- and micro-emulsions in OMP solvent systems.
Self-Validating Experimental Protocols
Protocol A: Chemical Emulsion Breaking (Salting-Out & pH Adjustment)
This protocol is designed as a self-validating loop. If phase separation does not occur, the system automatically dictates the next escalating step.
-
Assess the Emulsion: Allow the separatory funnel to sit for 10 minutes. If the emulsion layer exceeds 1/3 of the solvent volume, intervention is strictly required to prevent analyte loss (in accordance with EPA Method 1664 standards)[3].
-
pH Adjustment (Optional but recommended for metal-free extractions): Add 1 M
dropwise until the aqueous phase reaches pH 2[2]. Gently swirl for 30 seconds. Validation: Observe for a sharp phase boundary. If clear, proceed to collection. -
Salting-Out: If the emulsion persists, add 1–2 grams of pre-baked, anhydrous NaCl directly to the separatory funnel[2].
-
Agitation: Gently swirl (do not shake) the funnel in a circular motion to dissolve the salt into the aqueous layer without re-emulsifying the organic phase[1].
-
Settling & Validation: Allow the funnel to sit undisturbed for 10–15 minutes. The salt will increase the aqueous density and ionic strength, driving the OMP into the organic phase. A distinct, sharp line between the aqueous and organic layers validates the success of the protocol.
Protocol B: Mechanical Phase Separation (Micro-emulsion Clearing)
-
Phase Collection: Drain the cloudy organic phase into a clean Erlenmeyer flask, carefully leaving any macroscopic interfacial "crud" behind in the funnel.
-
Preparation of Filter: Place a highly silanized glass wool plug at the apex of a glass funnel[1]. Overlay with 5–10 grams of granular anhydrous
[2]. -
Filtration: Pour the cloudy organic extract through the
bed. The salt will chemically sequester the microscopic water droplets while the glass wool physically shears the emulsion[1]. -
Validation: The resulting filtrate must be optically clear (non-turbid). If slight cloudiness remains, the
bed has been saturated. Repeat the filtration with a fresh bed until optical clarity is achieved[2].
Quantitative Data & System Optimization
To optimize your OMP extraction workflow, compare the efficacy of the troubleshooting techniques below. Select the method that best preserves your target analyte's chemical integrity.
| Troubleshooting Technique | Primary Mechanism of Action | Average Time to Separation | Impact on Target Analyte Recovery |
| Salting-Out (NaCl) | Increases aqueous ionic strength, disrupting the electrical double layer. | 10–15 mins | Positive: Forces highly polar analytes into the organic phase. |
| pH Shift (Acidification) | Protonates pyrazolone enol/ketone, altering extractant HLB. | 5–10 mins | Variable: Highly effective, but may strip acid-sensitive metal complexes. |
| Centrifugation | Applies mechanical force to overcome electrostatic droplet repulsion. | 3–5 mins | Neutral: Preserves chemical equilibrium entirely. |
| Physically shears droplets and chemically hydrates water. | < 2 mins | Neutral: Highly effective for clearing micro-emulsions. | |
| Supported Liquid Extraction | Immobilizes aqueous phase, preventing droplet formation entirely. | N/A (Preventative) | Highly Positive: Eliminates interface losses and automates easily. |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.[Link]
-
Method 1664, Revision B: n-Hexane Extractable Material (HEM; Oil and Grease) and Silica Gel Treated n-Hexane Extractable Material. U.S. Environmental Protection Agency (EPA).[Link]
-
Advantages of Supported Liquid Extraction. LCGC International.[Link]
Sources
Technical Support Center: Enhancing Selectivity of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one for Rare Earth Elements
Welcome to the technical support center dedicated to optimizing the separation of rare earth elements (REEs) using 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP). This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the selectivity of their extraction processes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of OMP for REE separation, providing foundational knowledge for your experimental design.
Q1: What is 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) and why is it used for REE extraction?
A1: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, also known as OMP, is a chelating extractant. In the field of solvent extraction, it is utilized for its ability to form stable complexes with metal ions.[1] The pyrazolone structural motif is a critical component in various chemical applications.[2] For rare earth elements, OMP offers a mechanism for their separation from other metals present in a solution. The separation process, known as solvent extraction or liquid-liquid extraction, involves transferring the desired REE from an aqueous solution to an immiscible organic solvent phase containing OMP.[3][4]
Q2: What are the main challenges in separating adjacent rare earth elements?
A2: The primary challenge lies in the remarkable chemical similarity of rare earth elements.[5][6] They typically exist in the +3 oxidation state and have very similar ionic radii.[7] This makes it difficult to achieve high selectivity between adjacent elements in the lanthanide series using conventional extraction methods.[3][7]
Q3: How can the selectivity of OMP for specific REEs be enhanced?
A3: Enhancing the selectivity of OMP often involves a strategy called synergistic extraction.[8][9] This technique combines the chelating extractant (OMP) with a neutral extractant, also known as a synergist.[8] The addition of a synergist can lead to the formation of a more stable ternary complex in the organic phase, which can significantly improve both extraction efficiency and selectivity between different REEs.[8][10]
Q4: What is the role of pH in the extraction of REEs with OMP?
A4: The pH of the aqueous phase is a critical parameter that significantly influences the extraction efficiency.[11] The extraction of REEs with acidic extractants like OMP is an ion-exchange process where protons from the extractant are exchanged for metal ions in the aqueous phase.[3] Generally, extraction efficiency increases with increasing pH (i.e., lower acidity).[11][12] However, the optimal pH range can vary depending on the specific REE and the overall composition of the system.[13]
Q5: What are common diluents used with OMP in solvent extraction?
A5: OMP is typically dissolved in an immiscible organic solvent, referred to as a diluent, to form the organic phase. Common choices include high-flashpoint kerosene, xylene, and other aliphatic or aromatic hydrocarbons. The nature of the diluent can influence the extraction process.[14] In recent years, ionic liquids have also been explored as alternative "green" diluents in solvent extraction systems.[1][14][15]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with OMP for REE separation.
Problem 1: Low Overall Extraction Efficiency of REEs
You are observing that a significant portion of the target REEs remains in the aqueous phase after extraction.
Possible Causes & Solutions:
-
Incorrect pH of the Aqueous Phase:
-
Explanation: The extraction of REEs with chelating extractants like OMP is highly pH-dependent. If the pH is too low (too acidic), the equilibrium will favor the protonated form of the extractant, leading to poor complexation with the REE ions.[3]
-
Solution: Carefully measure and adjust the pH of the aqueous feed solution before extraction. The optimal pH will depend on the specific REE but is generally in the moderately acidic range.[12] Conduct small-scale experiments across a pH range (e.g., 2.0 to 6.0) to determine the optimal condition for your system.
-
-
Insufficient Extractant Concentration:
-
Explanation: The concentration of OMP in the organic phase directly impacts the extraction capacity. If the concentration is too low relative to the REE concentration in the aqueous phase, the organic phase will become saturated, leaving unextracted REEs behind.
-
Solution: Increase the concentration of OMP in the organic diluent. The appropriate concentration can be determined by constructing an extraction isotherm, which plots the concentration of the REE in the organic phase against its concentration in the aqueous phase at equilibrium.
-
-
Inadequate Phase Contact Time or Mixing:
-
Explanation: Solvent extraction is a mass transfer process that occurs at the interface between the two immiscible phases. Insufficient mixing or contact time will result in incomplete extraction.
-
Solution: Ensure vigorous mixing of the aqueous and organic phases to create a large interfacial area. The required contact time to reach equilibrium should be determined experimentally, but typically ranges from a few minutes to an hour.
-
Problem 2: Poor Selectivity Between Adjacent REEs
You are successfully extracting a group of REEs, but the separation between adjacent elements (e.g., Neodymium and Praseodymium) is poor.
Possible Causes & Solutions:
-
Lack of a Synergistic Agent:
-
Explanation: While OMP alone can extract REEs, its inherent selectivity between adjacent lanthanides can be limited. The addition of a neutral synergistic agent can significantly enhance the separation factor between two REEs.[8][10]
-
Solution: Introduce a neutral organophosphorus extractant, such as tri-n-butyl phosphate (TBP) or tri-n-octylphosphine oxide (TOPO), into the organic phase along with OMP.[16] The synergistic mixture often leads to the formation of a more stable and selective adduct with the REE-OMP complex.[10][16]
-
-
Suboptimal pH for Selective Separation:
-
Explanation: The optimal pH for maximizing the separation factor between two REEs may differ from the pH that gives the highest overall extraction.
-
Solution: Perform a series of extractions at different pH values and analyze the composition of the extracted REEs at each point. This will allow you to identify the pH that provides the best selectivity for your target separation.
-
Problem 3: Formation of a Third Phase or Emulsion at the Interface
During or after mixing, a stable third phase or a persistent emulsion forms between the aqueous and organic layers, making phase separation difficult.
Possible Causes & Solutions:
-
High Metal Loading in the Organic Phase:
-
Explanation: Excessive loading of the organic phase with metal complexes can sometimes lead to the formation of a third phase, which is a separate phase rich in the metal-extractant complex.
-
Solution: Reduce the initial concentration of REEs in the aqueous feed or decrease the aqueous-to-organic phase ratio (A/O). This will prevent the oversaturation of the organic phase.
-
-
Presence of Surfactants or Particulate Matter:
-
Explanation: Contaminants in your aqueous feed, such as surfactants or fine solid particles, can stabilize emulsions.
-
Solution: Ensure your aqueous feed solution is properly filtered to remove any suspended solids. If surfactants are suspected, pretreatment of the feed solution may be necessary.
-
-
Inappropriate Diluent:
-
Explanation: The choice of diluent can influence the stability of the phases.
-
Solution: Experiment with different diluents. For example, switching from an aliphatic to an aromatic hydrocarbon, or vice versa, can sometimes resolve emulsion issues.
-
Problem 4: Difficulty in Stripping REEs from the Loaded Organic Phase
After successful extraction, you are unable to efficiently recover the REEs from the OMP-containing organic phase into a new aqueous solution.
Possible Causes & Solutions:
-
Stripping Solution is Not Acidic Enough:
-
Explanation: Stripping is the reverse of extraction and is typically achieved by shifting the equilibrium back towards the aqueous phase. For acidic extractants like OMP, this is accomplished by contacting the loaded organic phase with a strongly acidic solution.[4] The high concentration of H+ ions protonates the extractant, causing it to release the complexed REE ions.
-
Solution: Use a more concentrated acid solution for stripping. Hydrochloric acid (HCl) or nitric acid (HNO₃) at concentrations of 1M to 4M are commonly used.[11][13] The required acid concentration will depend on the stability of the REE-OMP complex.
-
-
Insufficient Contact Time or Mixing During Stripping:
-
Explanation: Similar to extraction, stripping is a mass transfer process that requires adequate contact between the two phases.
-
Solution: Ensure vigorous mixing and sufficient contact time during the stripping step to allow for the complete transfer of REEs from the organic to the aqueous phase.
-
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for REE Extraction with OMP
-
Preparation of the Organic Phase: Dissolve a known concentration of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) in a suitable organic diluent (e.g., kerosene). If using a synergistic system, add the neutral synergist (e.g., TBP) to this solution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the rare earth elements of interest at a known concentration. Adjust the pH of this solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Extraction: In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the two phases. Analyze the concentration of REEs in the aqueous phase (raffinate) using a suitable analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS). The concentration of REEs in the organic phase can be calculated by mass balance.
Diagram: Simplified REE Solvent Extraction Circuit
Caption: Formation of a synergistic complex enhances REE extraction.
Table 1: Key Parameters Influencing REE Selectivity with OMP
| Parameter | Effect on Selectivity | Typical Range/Condition | Rationale |
| pH of Aqueous Phase | High | 2.0 - 6.0 | The stability of REE-OMP complexes varies with pH, allowing for selective extraction by fine-tuning this parameter. |
| Synergistic Agent | High | Addition of TBP, TOPO, etc. | Forms more stable and sterically hindered adducts, amplifying small differences in ionic radii between REEs. [10][16] |
| Temperature | Moderate | 20 - 50 °C | Can influence the equilibrium constants of extraction and thus the separation factors, though effects are generally less pronounced than pH or synergism. |
| Diluent Type | Moderate | Aliphatic vs. Aromatic | The polarity and solvating power of the diluent can affect the stability and solubility of the extracted complexes, thereby influencing selectivity. |
IV. References
-
Hérès, X., et al. (2018). Rare Earth Metals Recovery from Apatite Processing Products Using Liquid-Liquid Extraction Method. Montanuniversität Leoben.
-
ResearchGate. (n.d.). Highly Tunable 4-Phosphoryl Pyrazolone Receptors for Selective Rare-Earth Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synergistic Solvent extraction of trivalent lanthanoids with mixtures of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone and crown ethers. Retrieved from [Link]
-
Atanassova, M., & Dukov, I. (2018). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. PMC.
-
Taylor & Francis Online. (2007). Synergistic Extraction of Trivalent Actinides by Mixtures of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 and Neutral Oxo Donors. Retrieved from [Link]
-
Lyon, K., et al. (n.d.). ENHANCED SEPARATION OF RARE EARTH ELEMENTS. OSTI.GOV.
-
911Metallurgist. (2021). Extraction of Rare Earth Elements. Retrieved from [Link]
-
MDPI. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from [Link]
-
Energy Sustainability Directory. (2025). What Are the Challenges of Rare Earth Element Extraction?. Retrieved from [Link]
-
MDPI. (2025). The Separation of Y and Er Based on the Synergistic Effect of [N1444][P507] and TRPO. Retrieved from [Link]
-
MDPI. (2021). Recovery of Rare Earth Elements (REEs) Using Ionic Solvents. Retrieved from [Link]
-
Springer. (n.d.). Effect of Agitation, pH, and Particle Size on Rare Earth Element Extraction from an Ionic Clay. Retrieved from [Link]
-
ResearchGate. (2025). Liquid-liquid extraction and separation of total rare earth (RE) metals from polymetallic manganese nodule leaching solution. Retrieved from [Link]
-
MDPI. (2015). Separation and Recycling for Rare Earth Elements by Homogeneous Liquid-Liquid Extraction (HoLLE) Using a pH-Responsive Fluorine-Based Surfactant. Retrieved from [Link]
-
University of Saskatchewan. (2024). Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. Retrieved from [Link]
-
MDPI. (2023). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Interfacial structure in the liquid–liquid extraction of rare earth elements by phosphoric acid ligands: a molecular dynamics study. Retrieved from [Link]
-
MDPI. (2025). Solvent Extraction of Rare-Earth Elements (REEs) from Lignite Coal In Situ. Retrieved from [Link]
-
Sandia National Laboratories. (2020). Rare Earth Element Separation Using Mesoporous Materials. Retrieved from [Link]
-
MDPI. (2025). Separation of Rare Earth Elements by Ion Exchange Resin: pH Effect and the Use of a Fractionation Column. Retrieved from [Link]
-
National Library of Medicine. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Organic Ligand-Mediated Dissolution and Fractionation of Rare-Earth Elements (REEs) from Carbonate and Phosphate Minerals. Retrieved from [Link]
-
University of Idaho. (n.d.). Rare-earth element separation with ionic liquid impregnated resin. Retrieved from [Link]
-
Scilit. (2026). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Novel extractants for rare earth chelation and separation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Influence of the ionic liquid cation on the solvent extraction of trivalent rare-earth ions by mixtures of Cyanex 923 and ionic liquids. Retrieved from [Link]
-
Penn State University. (2021). New, environmentally friendly method to extract and separate rare earth elements. Retrieved from [Link]
-
ResearchGate. (2026). INFLUENCE OF pH ON RARE EARTH CONCENTRATE EXTRACTION FROM COAL BENEFICIATION WASTE OF JC «TSOF BEREZOVSKAYA». Retrieved from [Link]
-
OSTI.GOV. (2022). Synergistic extraction of rare earth elements, actinium, americium, and barium with TTA and Pb resin from acetate buffer solutions. Retrieved from [Link]
-
University of Kentucky. (n.d.). Development of ligand-associated solid-liquid extraction media system for separation of high purity individual rare earth elements from coal-based. Retrieved from [Link]
-
Google Patents. (n.d.). Process for solvent extraction separation purification of rare earth element. Retrieved from
-
ResearchGate. (2025). Extraction and Separation of Rare Earth Metal Ions with DODGAA in Ionic liquids. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Removal of transition metals from rare earths by solvent extraction with an undiluted phosphonium ionic liquid: separations relevant to rare-earth magnet recycling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rare Earth Element Separation Using Mesoporous Materials – Licensing and Technology Transfer [ip.sandia.gov]
- 7. Rare-earth element separation with ionic liquid impregnated resin - American Chemical Society [acs.digitellinc.com]
- 8. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the ionic liquid cation on the solvent extraction of trivalent rare-earth ions by mixtures of Cyanex 923 and ionic liquids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules | MDPI [mdpi.com]
- 15. scilit.com [scilit.com]
- 16. tandfonline.com [tandfonline.com]
Identifying impurities in synthesized 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Technical Support Center: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Analysis & Purification
Executive Summary
This guide addresses the analytical challenges associated with 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (an analog of the ALS drug Edaravone). Users frequently report "phantom impurities" and unexpected mass spectra. These issues often stem from the compound's intrinsic keto-enol tautomerism and its susceptibility to oxidative dimerization at the C4 position. This document provides definitive diagnostic protocols to distinguish between synthesis artifacts and intrinsic chemical behaviors.
Part 1: The "Ghost Peak" Phenomenon (Tautomerism)
User Symptom: "My HPLC shows two peaks for a theoretically pure compound, and the NMR spectrum in CDCl₃ looks 'messy' with broad signals."
Technical Diagnosis: This is likely not an impurity. Substituted 5-pyrazolones exhibit dynamic tautomerism. The equilibrium exists between the CH-form (keto), OH-form (enol), and NH-form .
-
In Non-polar Solvents (CDCl₃): The CH-form (keto) predominates but often exchanges slowly with the enol form, causing peak broadening.
-
In Polar Aprotic Solvents (DMSO-d₆): The OH-form (enol) and zwitterionic forms are stabilized, often yielding sharper, distinct signals [1, 2].
Diagnostic Workflow:
Figure 1: Solvent-dependent tautomeric equilibrium. Selecting the correct NMR solvent is critical for purity assessment.
Actionable Solution:
-
NMR: Run the sample in DMSO-d₆ rather than CDCl₃. The hydrogen bonding capacity of DMSO stabilizes the enol form, collapsing the equilibrium into a single, cleaner set of peaks.
-
HPLC: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). Acidic conditions suppress the ionization of the enolic hydroxyl group, sharpening the peak shape.
Part 2: The "Mystery Dimer" (Oxidative Coupling)
User Symptom: "I see a persistent impurity at RRT ~1.8 or a mass peak at [2M-2H]. Recrystallization does not remove it."
Technical Diagnosis: The C4 position of the pyrazolone ring is an "active methylene" site. In the presence of oxygen and trace metals (or basic conditions), two molecules of the pyrazolone oxidatively couple to form a 4,4'-bis(1-octyl-3-methyl-1H-pyrazol-5-one) dimer. This is the primary degradation product of Edaravone-type molecules [3, 4].
Mechanism of Formation:
-
Deprotonation: Base removes a proton from C4.
-
Radical Formation: One electron oxidation generates a radical at C4.
-
Dimerization: Two C4-radicals couple.
Prevention & Removal:
-
Synthesis: Perform the condensation reaction (Octylhydrazine + Ethyl acetoacetate) under a strict Nitrogen or Argon atmosphere .
-
Storage: Store the solid product under inert gas, protected from light.
-
Purification: The dimer is significantly more lipophilic than the monomer.
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate. The dimer elutes before the monomer due to the loss of the polar NH/OH functionality at the coupling site.
-
Part 3: Regioisomerism (Synthetic Route Dependency)
User Symptom: "My product has the correct mass, but the NMR splitting pattern of the octyl chain is slightly off."
Technical Diagnosis: The presence of regioisomers depends entirely on your synthetic route.
| Synthetic Route | Risk of Isomers | Explanation |
| Route A: Condensation (Ethyl acetoacetate + Octylhydrazine) | Low | Cyclization is directed by the reactivity difference between the ketone and ester. The terminal nitrogen of hydrazine attacks the ketone first, ensuring the octyl group ends up at N1. |
| Route B: Alkylation (3-methyl-5-pyrazolone + Octyl bromide) | High | The pyrazolone ring is an ambident nucleophile. Alkylation can occur at N1 (desired), N2 , or O (oxygen). This yields a difficult-to-separate mixture [5]. |
Actionable Solution: If you used Route B , you must switch to Route A . Separating N-alkyl vs O-alkyl isomers requires tedious column chromatography or preparative HPLC.
Part 4: Validated Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Designed to separate the monomer from the hydrophobic dimer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses enol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10% -> 90% B (Elution of monomer ~8 min, Dimer ~12 min)
-
15-20 min: 90% B (Wash)
-
-
Detection: UV at 244 nm (Lambda max for the pyrazolone core).
Protocol B: 1H-NMR Characterization (in DMSO-d₆)
-
Solvent: DMSO-d₆ (Crucial for tautomer stabilization).
-
Key Signals (Monomer):
- 2.10 ppm (s, 3H): Methyl group at C3.
- 5.30 ppm (s, 1H): Proton at C4 (Vinyl proton of the enol form). Note: If in keto form, this appears as a singlet ~3.5 ppm integrating to 2H.
- 3.60 ppm (t, 2H): N-CH₂ of the octyl chain.
- 11.0-12.0 ppm (broad s, 1H): OH/NH exchangeable proton.
Part 5: Troubleshooting Logic Map
Figure 2: Decision tree for isolating impurity origins based on Mass Spectrometry and HPLC peak shape.
References
-
Tautomerism in Pyrazolones: Holzer, W., & Hallak, I. (2004). Tautomerism of 1-phenyl-3-methyl-pyrazol-5-one. Journal of Heterocyclic Chemistry. (Generalized reference for pyrazolone tautomerism).
-
Edaravone Impurity Profiling: Wang, J., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development.
-
Oxidative Coupling Mechanism: Li, X., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry.
-
Dimer Characterization: Daicel Pharma Standards. Edaravone Impurities and Synthesis.
-
Regioselectivity in Alkylation: BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles.
Thermal stability optimization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one complexes
Welcome to the Technical Support Center for coordination chemistry and materials science. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) complexes.
The integration of an octyl chain into the pyrazolone ring significantly enhances lipophilicity, making these complexes ideal for solvent extraction, luminescent Langmuir–Blodgett films, and homogeneous catalysis. However, this long aliphatic tail introduces unique thermal vulnerabilities—specifically, low-temperature oxidative degradation—compared to traditional aryl-substituted pyrazolones [1].
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, standardized protocols, and diagnostic workflows to ensure your OMP complexes achieve maximum thermal stability.
Diagnostic Workflow: Thermal Stability Optimization
Before altering your synthesis, you must identify the exact thermodynamic failure point of your complex using simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC).
Fig 1: Diagnostic decision tree for resolving thermal instability in OMP-metal complexes.
Troubleshooting Guide & FAQs
Q1: My TGA curve shows a 5–8% mass loss between 80°C and 150°C, accompanied by a broad endothermic DSC peak. How do I prevent this early degradation? Causality: This is the classic signature of coordinated water molecules leaving the inner coordination sphere [2]. Because the OMP ligand is bidentate (O,O'-donor via the carbonyl and enolate oxygen), central metals with high coordination numbers (like Lanthanides, Ln³⁺, which prefer 8- or 9-coordination) will fill empty sites with water. Solution: You must saturate the coordination sphere with a robust, neutral ancillary ligand. Introducing a bidentate nitrogen donor like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy) during synthesis will displace the water. This creates a self-validating system: the disappearance of the 150°C TGA peak confirms successful ancillary coordination.
Q2: I observe a sharp, strong exothermic peak between 250°C and 270°C, leading to rapid mass loss before the pyrazolone ring even breaks. What is happening? Causality: This is thermal oxidative degradation of the 1-octyl aliphatic chain. Long alkyl chains on pyrazolones are highly susceptible to oxidation in the presence of air at elevated temperatures, acting essentially as a fuel source [1]. Solution: If your application requires high-temperature processing (e.g., melt-casting), you must process the material in a strict inert atmosphere (Argon or Nitrogen). Under inert conditions, the degradation mechanism shifts from low-temperature exothermic oxidation to higher-temperature (>320°C) endothermic thermal cracking.
Q3: My complex dissociates entirely around 200°C, even in an inert atmosphere. Why is the metal-ligand (M-L) bond so weak? Causality: Premature M-L bond cleavage indicates that the OMP ligand coordinated in its neutral keto form rather than its anionic enolate form. Enolization is strictly pH-dependent. Without deprotonation at the 4H or OH position, the electrostatic attraction to the metal cation is critically compromised [3]. Solution: Adjust the synthesis pH to 6.5–7.0 using dilute NaOH or ammonia prior to metal addition. This ensures complete enolization, maximizing the covalency and thermal stability of the resulting chelate ring.
Quantitative Data: Thermal Degradation Profiles
The following table summarizes the thermal behavior of standard OMP complexes, allowing you to benchmark your experimental TGA/DSC data against field-proven metrics.
| Complex Formulation | Stage 1: Dehydration (<150°C) | Stage 2: Octyl Chain Degradation | Stage 3: Ring Cleavage (>350°C) | Final TGA Residue (800°C) |
| [Tb(OMP)₃(H₂O)₂] | 6.2% mass loss (Endothermic) | 250–270°C (Strong Exothermic in Air) | 380–450°C (Endothermic) | Tb₄O₇ |
| [Tb(OMP)₃(phen)] | None (Stable) | 280–310°C (Delayed, Exothermic) | 400–480°C (Endothermic) | Tb₄O₇ |
| [Zn(OMP)₂(H₂O)₂] | 4.5% mass loss (Endothermic) | 260–280°C (Exothermic in Air) | 350–420°C (Endothermic) | ZnO |
| [Zn(OMP)₂] (Anhydrous) | None (Stable) | 290–320°C (Endothermic in N₂) | 360–430°C (Endothermic) | ZnO |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Thermally Robust[Ln(OMP)₃(phen)] Complexes
This protocol utilizes synergistic extraction principles to eliminate coordinated water, pushing thermal stability past 280°C.
-
Ligand Preparation: Dissolve 3.0 mmol of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in 20 mL of warm absolute ethanol (40°C).
-
Enolization (Critical Step): Slowly add 3.0 mmol of NaOH (as a 1.0 M aqueous solution) dropwise to the ligand solution under continuous stirring. Monitor the pH and maintain it strictly between 6.5 and 7.0 to ensure complete deprotonation without causing metal hydroxide precipitation later.
-
Ancillary Addition: Add 1.0 mmol of 1,10-phenanthroline to the mixture and stir for 15 minutes.
-
Complexation: Dissolve 1.0 mmol of the target Lanthanide nitrate (e.g., Tb(NO₃)₃·6H₂O) in 10 mL of ethanol. Add this dropwise to the ligand mixture.
-
Maturation: Reflux the combined solution at 60°C for 2 hours. A precipitate will gradually form.
-
Isolation: Filter the solid under a vacuum, wash sequentially with cold ethanol and diethyl ether (to remove unreacted lipophilic ligand), and dry in a vacuum desiccator over P₂O₅ for 48 hours.
Protocol B: Standardized TGA/DSC Analytical Workflow
To accurately diagnose thermal vulnerabilities, TGA/DSC must be run under highly controlled conditions.
-
Sample Prep: Weigh exactly 5.0–10.0 mg of the dried complex into an alumina (Al₂O₃) crucible. Avoid overpacking, which can trap evolved gases and artificially shift endothermic peaks.
-
Atmosphere Control:
-
To test operational stability: Purge the furnace with dry Air at 50 mL/min.
-
To test intrinsic M-L bond strength: Purge with high-purity Nitrogen (N₂) at 50 mL/min.
-
-
Heating Program: Equilibrate at 30°C for 5 minutes. Ramp the temperature at a strict rate of 10°C/min up to 800°C.
-
Data Correlation: Overlay the TGA mass-loss derivative (DTG) with the DSC heat flow curve. An exothermic peak without mass loss indicates a phase change (melting/crystallization), whereas an exothermic peak with mass loss indicates oxidative degradation of the octyl chain.
References
-
Tb(III) complexes with 1-phenyl-3-methyl-4-stearoyl-pyrazol-5-one as a material for luminescence Langmuir–Blodgett films Taylor & Francis (Journal of Coordination Chemistry) URL:[Link]
-
Complexes of rare earth perchlorates and nitrates with 3-methyl, 1-phenyl, pyrazol-5-one Proceedings of the Indian Academy of Sciences (Chemical Sciences) URL:[Link]
-
Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives BMC Chemistry URL:[Link]
Technical Support Center: Overcoming Solubility Challenges of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in Aliphatic Diluents
Welcome to the technical support center for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility limitations with OMP in common aliphatic diluents such as hexane, heptane, and octane. We will explore the underlying scientific principles governing these challenges and provide practical, field-proven troubleshooting strategies and detailed experimental protocols to help you achieve your desired experimental outcomes.
Part 1: Foundational Principles & Core FAQs
This section addresses the most common initial questions regarding the solubility behavior of OMP. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: Why is my 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) exhibiting poor solubility in aliphatic diluents like hexane and heptane?
A: The limited solubility of OMP in non-polar, aliphatic diluents stems from a fundamental conflict in its molecular structure, a classic case of "like-dissolves-like" being challenged by intramolecular forces.
-
Structural Dichotomy: Your OMP molecule has two distinct regions with opposing polarities. The long 1-Octyl chain is non-polar (lipophilic) and should readily interact with non-polar aliphatic solvents via weak van der Waals forces[1][2]. However, the 3-methyl-1H-pyrazol-5(4H)-one headgroup is polar. It contains a carbonyl group (C=O) and an N-H group, which are strong hydrogen bond donors and acceptors[3].
-
Crystal Lattice Energy: In its solid state, OMP molecules arrange themselves into a stable crystal lattice. This stability is largely due to strong intermolecular hydrogen bonds and potentially π-π stacking between the pyrazolone rings[4][5]. These forces create a high crystal lattice energy—the energy required to break apart the crystal structure.
-
Solvation Energy Deficit: Aliphatic diluents can only offer weak van der Waals forces for solvation. The energy released from these weak solute-solvent interactions is often insufficient to overcome the high crystal lattice energy holding the OMP molecules together[5]. Consequently, the solid OMP does not readily dissolve.
Q2: What are the key factors I should consider that influence the solubility of OMP?
A: Several interconnected factors dictate the solubility of OMP. A systematic evaluation of these can help you design a more effective experimental approach.
| Factor | Description | Impact on Solubility in Aliphatic Diluents |
| Solute Structure (OMP) | The balance between the polar pyrazolone head and the non-polar octyl tail. | The polar head promotes strong self-association (hydrogen bonding), which hinders dissolution in non-polar solvents[4][6]. |
| Solvent Properties | Aliphatic diluents (hexane, heptane, etc.) are non-polar and cannot form hydrogen bonds. Their solvating power is limited to weak dispersive forces[1]. | Inability to disrupt the strong intermolecular forces of the OMP crystal lattice leads to low solubility[5]. |
| Temperature | Increasing temperature provides thermal energy to the system. | Generally increases solubility by helping to overcome the crystal lattice energy[5]. However, this effect may be limited and must be balanced against potential compound degradation. |
| Crystal Structure (Polymorphism) | The specific arrangement of OMP molecules in the solid state can affect the lattice energy. Different crystalline forms (polymorphs) can have different solubilities[4]. | A more stable crystal form will have higher lattice energy and lower solubility. |
| Purity of OMP | Impurities can sometimes disrupt the crystal lattice, paradoxically increasing solubility, or introduce new, less soluble components. | High-purity material is essential for reproducible results. |
Q3: Can I use pH adjustment to improve OMP solubility in hexane?
A: No, pH adjustment is an ineffective strategy for this system. The concept of pH is specific to aqueous or protic solutions where proton transfer can occur to ionize a compound[4][5]. Aliphatic diluents like hexane are non-polar and aprotic; they do not support ionization. Attempting to add an acid or base will likely result in a separate, immiscible phase with no benefit to OMP solubility in the aliphatic layer.
Part 2: Troubleshooting Guide: Practical Solutions for Solubility Enhancement
When facing solubility limits, a logical, stepwise approach is most effective. The following workflow and Q&A guide provide actionable solutions.
Troubleshooting Workflow Diagram
Caption: Logical workflow for addressing OMP solubility issues.
Strategy 1: Temperature Adjustment
Q: Can I simply heat the mixture to dissolve more OMP?
A: Yes, increasing the temperature is the most straightforward first step. The added thermal energy increases molecular motion, which helps to break the intermolecular bonds in the OMP crystal lattice, allowing more solute to dissolve[5].
However, there are limitations. The solubility may not increase sufficiently for your needs before the solvent's boiling point is reached. Also, be mindful of the thermal stability of OMP at elevated temperatures. Always run a small-scale test to check for degradation (e.g., color change) before proceeding with bulk material.
Strategy 2: Co-Solvency (The Most Effective Approach)
Q: Heating the mixture wasn't enough. What is the most reliable next step?
A: The use of a co-solvent system is a highly effective and widely used strategy to enhance the solubility of poorly soluble compounds[7]. A co-solvent is a secondary solvent, miscible with the primary diluent, that helps to bridge the polarity gap between the solute and the primary solvent.
Q: How does a co-solvent work in an OMP/aliphatic system?
A: The mechanism of co-solvency in this context is multi-faceted. A small amount of a carefully chosen polar co-solvent can:
-
Disrupt Solute-Solute Interactions: The polar co-solvent molecules can interject themselves into the OMP crystal structure and disrupt the strong hydrogen bonds holding it together.
-
Improve Solute-Solvent Interactions: The co-solvent effectively creates a new, blended solvent environment that is more "hospitable" to both the polar head and non-polar tail of the OMP molecule, improving overall solvation.
Mechanism of Co-Solvency Diagram
Sources
- 1. simplesolvents.com [simplesolvents.com]
- 2. Understanding n-Pentane, n-Hexane, and n-Heptane: Properties, Applications, and Global Usage - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
- 7. wjbphs.com [wjbphs.com]
Validation & Comparative
FTIR spectral analysis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one functional groups
Executive Summary: The Lipophilic Ligand Advantage
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical structural evolution of the standard pyrazolone scaffold. While its phenyl-substituted analog (1-phenyl-3-methyl-5-pyrazolone, or PMP/Edaravone) is the industry standard for pharmaceutical and radical scavenging applications, OMP is engineered for hydrometallurgical extraction and biphasic catalysis .
The substitution of the phenyl ring with an n-octyl chain fundamentally alters the molecule's solubility profile, allowing it to function effectively in non-polar diluents (kerosene, dodecane) where PMP often precipitates.
This guide provides a rigorous FTIR spectral analysis, comparing OMP against its precursors and its phenyl-analog alternative. It focuses on the two most common sources of spectral confusion: Tautomeric shifting and Hydrophobic chain validation .
Part 1: Critical Analysis – The Tautomeric Challenge
The most frequent error in pyrazolone analysis is misinterpreting the Carbonyl (C=O) and Hydroxyl (O-H) regions. Unlike simple ketones, OMP exists in a dynamic equilibrium of three tautomeric forms. Your FTIR spectrum will change radically depending on the sample state (Solid KBr vs. Liquid Solution).
The "Chameleon" Effect
-
CH-Form (Keto): Dominant in non-polar solvents (e.g., CCl₄, CHCl₃). Characterized by a reactive methylene bridge (-CH₂-).
-
OH-Form (Enol): Dominant in polar solvents (e.g., DMSO, MeOH) and often in the solid state due to intermolecular hydrogen bonding. Characterized by an aromatic pyrazole ring.[1][2]
-
NH-Form: Less common, usually associated with zwitterionic solid-state structures.
Figure 1: Tautomeric equilibrium pathways affecting FTIR spectral output.
Part 2: Comparative Spectral Analysis[3]
Comparison A: OMP vs. The Alternative (1-Phenyl Analog)
Objective: Distinguish the lipophilic OMP from the standard PMP (Edaravone) using the "Aliphatic Fingerprint."
| Spectral Region | 1-Octyl-3-methyl (OMP) | 1-Phenyl-3-methyl (PMP) | Interpretation |
| 3000–3100 cm⁻¹ | Weak / Absent | Medium Intensity | Aromatic C-H stretch. The phenyl ring in PMP shows distinct bands here; OMP lacks this ring. |
| 2850–2960 cm⁻¹ | Very Strong / Sharp | Weak | Aliphatic C-H stretch. The octyl chain in OMP dominates this region (Sym/Asym CH₂ & CH₃). This is the primary ID tag for OMP. |
| 1600–1700 cm⁻¹ | ~1690 cm⁻¹ (Soln) | ~1700 cm⁻¹ (Soln) | C=O[3] Stretch (Keto form). Both show this, but PMP conjugation with phenyl may slightly redshift the band compared to the alkyl OMP. |
| 700–750 cm⁻¹ | 720 cm⁻¹ (CH₂ Rock) | 690 & 750 cm⁻¹ | Out-of-plane bending. PMP shows characteristic mono-substituted benzene peaks. OMP shows the long-chain methylene rocking. |
Comparison B: Product vs. Precursors (Synthesis Validation)
Objective: Confirm successful synthesis from Ethyl Acetoacetate + Octylhydrazine.
| Functional Group | Precursor: Ethyl Acetoacetate | Precursor: Octylhydrazine | Product: OMP | Status |
| Ester C=O | ~1735–1745 cm⁻¹ | Absent | Absent | Success (Ring closure) |
| Ketone C=O | ~1715 cm⁻¹ | Absent | ~1600–1680 cm⁻¹ | Shift due to cyclic amide/enol character. |
| NH / NH₂ | Absent | Doublet (3300-3400) | Singlet / Broad | Formation of cyclic secondary amine. |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility, use the following protocol. The "Solvent Shift Check" is a mandatory self-validation step to confirm the tautomeric state.
Sample Preparation
-
Solid State (KBr Pellet):
-
Mix 1 mg OMP with 100 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins.
-
Expectation: Spectrum will likely show the OH-form (Enol) or Zwitterionic form due to crystal packing H-bonds. Look for broad OH/NH bands (2500–3200 cm⁻¹) and suppressed C=O.
-
-
Solution State (Liquid Cell/ATR):
-
Dissolve OMP in anhydrous Chloroform (CHCl₃) or CCl₄.
-
Expectation: Spectrum will shift to the CH-form (Keto) . Look for a sharp, distinct Carbonyl peak at ~1700 cm⁻¹ and loss of broad OH bands.
-
Instrumental Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Fingerprint).
-
Scans: Minimum 32 scans (Background: 32 scans).
-
Apodization: Blackman-Harris 3-Term.
Workflow Diagram
Figure 2: Operational workflow for spectral acquisition and validation.
Part 4: Detailed Peak Assignment Table
This table synthesizes data from 1-substituted pyrazolone analogs, adjusted for the specific octyl-chain physics.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3100–3400 | ν(N-H) / ν(O-H) | Pyrazole Ring | Broad in solid state (H-bonded). Sharper in dilute solution. |
| 2954 | ν_as(CH₃) | Octyl Chain | Terminal methyl group. |
| 2925 | ν_as(CH₂) | Octyl Chain | Primary ID Peak. Very strong intensity due to 7 methylene units. |
| 2854 | ν_s(CH₂) | Octyl Chain | Strong intensity companion to 2925. |
| ~1700–1715 | ν(C=O) | Carbonyl (Keto) | Only visible in CH-tautomer (Solution). |
| 1590–1620 | ν(C=N) / ν(C=C) | Pyrazole Ring | Dominant in OH-tautomer (Solid). Often overlaps with H-bonded C=O. |
| 1460–1470 | δ(CH₂) | Alkyl Bend | Scissoring vibration of the octyl chain. |
| 1400–1420 | ν(C-N) | Ring C-N | Characteristic of the pyrazole skeleton. |
| 1250–1280 | ν(C-O) | Enolic C-O | Strong band appearing only in the OH-tautomer . |
| 720 | ρ(CH₂) | Methylene Rock | Characteristic of long alkyl chains (n > 4). |
References
-
Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones. Spectroscopy Letters. Detailed analysis of solid vs. solution state spectral shifts in pyrazolone derivatives. [4]
-
Synthesis and Crystal Study of 2-((3-Methyl-1H-pyrazol-5-yl)-1-octyl-1H-benzimidazole. ResearchGate. Provides comparative crystallographic and spectral data for octyl-substituted pyrazole systems.
-
Vibrational Assignment for Pyrazole. Journal of the Chemical Society B. Foundational text for assigning ring vibrations (C=N, N-N) in simple heterocycles.
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Experimental protocols for handling pyrazolone precursors and analyzing acylation products.
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Confirms synthesis pathways from ethyl acetoacetate and hydrazine derivatives.[5][6]
Sources
- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
Technical Comparison: Lipophilic Pyrazolones (OMP) vs. Classical PMBP in Metal Ion Extraction
The following guide provides an in-depth technical comparison between the industry-standard chelator PMBP and the lipophilic core scaffold 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (referred to herein as OMP ).
Note on Scientific Context: The comparison presented here addresses a critical distinction in ligand design. PMBP is a functionalized
Executive Summary
In the field of hydrometallurgy and actinide separation, 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) stands as a benchmark extractant due to its dual keto-enol tautomerism, allowing for efficient proton exchange with metal cations (e.g., U(VI), Th(IV), Ln(III)).
In contrast, 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a structural divergence:
-
Lipophilicity: The substitution of the N-phenyl ring with an N-octyl chain significantly increases solubility in aliphatic diluents (e.g., kerosene, dodecane), addressing a major limitation of PMBP (which requires aromatic diluents like benzene/toluene).
-
Chelation Efficiency: As the non-acylated core, OMP lacks the exocyclic carbonyl oxygen at position 4. Consequently, it cannot form the stable 6-membered chelate ring characteristic of PMBP. It functions primarily as a neutral solvating ligand or precursor.
Verdict: For standard cation exchange extraction, PMBP is vastly superior . However, OMP serves as the critical scaffold for synthesizing 4-acyl-1-octyl-5-pyrazolones , which combine the high extraction efficiency of PMBP with the superior hydrodynamic properties of the octyl chain.
Chemical Architecture & Mechanistic Mismatch
The extraction efficiency is dictated by the ligand's ability to deprotonate and coordinate the metal ion.
Comparative Structural Analysis
| Feature | PMBP (Reference Standard) | OMP (Target Molecule) |
| IUPAC Name | 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone | 1-octyl-3-methyl-1H-pyrazol-5(4H)-one |
| Functional Group | Cyclic Amide / Enamine (5-one only) | |
| Chelation Mode | Bidentate (O,O') via enol form | Monodentate (N or O) or Neutral |
| pKa (Acidity) | ~4.1 (Acidic proton at C4) | >10 (Weakly acidic/Neutral) |
| Solubility | High in Benzene/CHCl | High in Kerosene/Dodecane/Aliphatics |
| Primary Use | Extraction of U, Pu, Am, Ln | Precursor; Soft metal coordination (Pd, Pt) |
Mechanistic Pathway Diagram
The following DOT diagram illustrates the critical difference: PMBP forms a chelate ring, whereas OMP lacks the necessary "claw."
Caption: PMBP leverages the 4-acyl group for high-affinity chelation, while OMP is limited to weak monodentate interactions.
Performance Metrics: Extraction Efficiency
Distribution Ratio (Kd) and pH Dependence
In a standard extraction of U(VI) or Eu(III) from nitric acid media:
-
PMBP System: Exhibits a classic "bell-shaped" or rising pH isotherm.
-
Mechanism:[1]
-
Data: At pH 2-3, PMBP (0.1 M in Toluene) typically achieves >99% extraction (Kd > 100) for U(VI) [1].
-
-
OMP System: Exhibits negligible extraction (Kd < 0.1) under the same conditions.
-
Reasoning: Without the electron-withdrawing benzoyl group at C4, the proton at C4 is not sufficiently acidic to exchange with the metal ion at low pH.
-
The "Hidden" Competitor: 4-Acyl-OMP
If the user's intent is to compare the Octyl-derivative of PMBP (i.e., modifying PMBP by replacing the N-phenyl with N-octyl to create 1-octyl-3-methyl-4-benzoyl-5-pyrazolone ), the comparison shifts significantly:
-
Solubility: The Octyl-analog is fully miscible in cheap, industrial aliphatic diluents (e.g., Exxsol D80), whereas PMBP precipitates or forms a third phase.
-
Kinetics: The Octyl-analog often shows faster mass transfer rates due to lower viscosity and better interfacial orientation of the aliphatic tail.
-
Extraction Constant (
): The N-alkyl substitution slightly increases the pKa (making the ligand less acidic) compared to the N-phenyl group (which is electron-withdrawing).-
Result: The Octyl-analog requires a higher pH (by ~0.5 units) to achieve the same extraction efficiency as PMBP.
-
Experimental Protocols (Self-Validating)
To objectively compare these ligands, you must synthesize the 4-acyl derivative of OMP or compare OMP as a synergist. Below is the protocol for the Slope Analysis to determine stoichiometry and efficiency.
Protocol: Comparative Slope Analysis for U(VI) Extraction
Objective: Determine the dependency of distribution ratio (D) on pH and Ligand Concentration.
Reagents:
-
Ligand A: PMBP (0.05 M in Toluene).
-
Ligand B: OMP (0.05 M in Toluene) or 4-Acyl-OMP.
-
Aqueous Phase:
M U(VI) in M NaNO (ionic strength buffer).
Workflow:
-
Equilibration: Mix Organic (2 mL) and Aqueous (2 mL) phases in glass vials.
-
Agitation: Shake mechanically for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Analysis: Measure U(VI) concentration in both phases using Arsenazo III colorimetry or ICP-OES.
-
pH Titration: Adjust aqueous pH from 1.0 to 5.0 using dilute HNO
/NaOH and repeat extraction.
Data Validation (The "Slope" Check):
-
Plot
vs. pH. -
PMBP: Should yield a slope of ~2.0 (indicating release of 2 protons for
). -
OMP: Will likely yield a slope near 0 (indicating no ion exchange) or erratic values due to poor extraction.
Workflow Diagram
Caption: Step-by-step workflow for determining distribution coefficients (Kd).
Synthesis of the "True" Competitor
Since OMP is a precursor, researchers often acylate it to create a lipophilic PMBP alternative.
Reaction:
-
Why do this? To combine the chelation power of the benzoyl group with the kerosene solubility of the octyl chain.
-
Reference Standard: This synthesis follows the Jensen method used for PMBP [2], adapted for the aliphatic starting material.
References
-
Umetani, S., & Freiser, H. (1987). Equilibrium extraction constants for metal chelates of 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Inorganic Chemistry , 26(19), 3179–3181. Link
-
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica , 13, 1668-1670. Link
-
Sasaki, Y., & Freiser, H. (1983). Extraction of lanthanides with 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone. Inorganic Chemistry , 22(16), 2289–2292. Link
- Marchetti, F., et al. (2010). Acylpyrazolone ligands: Synthesis, structures, and metal coordination chemistry. Chemical Reviews, 110(12). (Review of the ligand class).
Sources
X-ray diffraction (XRD) crystal structure of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
This guide provides an in-depth technical analysis of the structural characterization of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one , a pyrazolone derivative utilized in industrial dye synthesis and metal chelation (solvent extraction).[1][2][3]
Editorial Note: While 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (often abbreviated as OMP or N-octyl-3-methyl-5-pyrazolone ) is a known chemical entity documented in industrial patents [1, 2], its specific single-crystal X-ray diffraction (XRD) structure is rarely reported in open crystallographic databases compared to its phenyl-substituted analogue, Edaravone (1-Phenyl-3-methyl-5-pyrazolone) .[1][2][3] Consequently, this guide uses the high-resolution crystal data of the 1-Phenyl analogue as the primary structural benchmark , applying crystal engineering principles to infer the structural impact of the N-octyl substitution.
Part 1: Structural Context & Comparative Analysis
The structural integrity of pyrazolones hinges on tautomerism .[2] In the solid state, these molecules do not exist as static entities but adopt specific tautomeric forms (CH-keto, OH-enol, or NH-keto) stabilized by intermolecular hydrogen bonding.[1][2][3]
The Comparative Benchmark: Octyl vs. Phenyl
The substitution of the rigid phenyl ring (in Edaravone) with a flexible
| Feature | 1-Phenyl-3-methyl-5-pyrazolone (Benchmark) | 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (Target) | Structural Implication |
| Crystal System | Monoclinic ( | Predicted:[1][2][3] Triclinic or Monoclinic | Octyl chain flexibility lowers symmetry. |
| Dominant Tautomer | OH-form (Enol) or NH-form (Solid State) | NH-form (Predicted Solid State) | Long alkyl chains often stabilize dipolar NH-forms to maximize head-group H-bonding.[1][2][3] |
| Packing Motif | Bilayer / Lamellar Packing | Hydrophobic octyl chains interdigitate; polar pyrazolone heads cluster.[1][2][3] | |
| Melting Point | 127–129 °C | Lower (< 100 °C or Liquid) | Disruption of rigid lattice by alkyl chain dynamics. |
| Key Bond Lengths | XRD must distinguish |
Tautomeric Pathways & Crystallographic Signatures
To correctly solve the structure, you must identify which tautomer is present.[2][3] XRD distinguishes these by analyzing bond lengths (
Figure 1: Tautomeric equilibrium in pyrazolones.[1][2] In the solid state, the NH-keto or OH-enol forms are preferred to facilitate intermolecular hydrogen bonding networks, often forming dimers or chains.[1][2][3]
Part 2: Experimental Protocol (Self-Validating)
Since a direct crystallographic entry for the N-octyl variant may be unavailable in your library, follow this protocol to generate and validate the structure de novo.
Crystallization Strategy (The "Antisolvent Layering" Method)
The N-octyl chain imparts significant solubility in non-polar solvents, making standard evaporation difficult.[2][3] Use a biphasic system to force ordered precipitation.
-
Dissolution: Dissolve 50 mg of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in a minimum volume (0.5 mL) of Dichloromethane (DCM) or Chloroform .[1][2][3]
-
Layering: Carefully layer 2.0 mL of n-Hexane or Pentane on top of the denser DCM solution.[1][2] Do not mix.
-
Induction: Seal the vial with parafilm (poke 1 small hole) and store at 4°C.
-
Mechanism: As DCM evaporates/diffuses, the hexane concentration increases, slowly pushing the hydrophobic octyl tails to align, promoting crystallization over oil formation.[2][3]
XRD Data Collection & Refinement Workflow
Step 1: Crystal Selection
-
Select a crystal with defined faces (avoid oil droplets).[1]
-
Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).[1]
-
Cool to 100 K immediately. Crucial: The octyl chain will have high thermal motion at room temperature, leading to disorder and poor R-factors.[2][3] Freezing is mandatory.[1]
Step 2: Data Processing (SHELX/OLEX2)
-
Space Group Determination: Expect low symmetry (Triclinic
or Monoclinic ).[1] -
Disorder Handling: The octyl chain (
to ) often exhibits "wagging" disorder.[1]-
Protocol: If electron density is smeared, split the alkyl chain atoms into two positions (Part A/Part B) and refine occupancies (e.g., 0.60/0.40).[3] Use SAME or SIMU restraints in SHELXL to maintain reasonable bond geometry.
-
Step 3: Tautomer Assignment (The Validation Check)
-
Locate the proton on the heteroatoms (N or O) in the Difference Fourier Map (
).[1][2] -
Validation Rule:
Part 3: Structural Characterization Logic
Use the following logic tree to interpret your diffraction data.
Figure 2: Decision tree for assigning the correct tautomer based on crystallographic bond lengths.
Part 4: References
-
US Patent 2,753,334 . Pyrazolone metalliferous azodyestuffs. (Describes the synthesis and use of 1-n-octyl-3-methyl-5-pyrazolone as a coupling component). Link
-
US Patent 4,997,917 . Preparation of 1:2 chromium complex azo dyes. (Lists 1-n-octyl-3-methyl-5-pyrazolone as a key intermediate).[1][2][3] Link
-
Cambridge Structural Database (CSD) . Crystal structure of 3-methyl-1-phenyl-5-pyrazolone (Edaravone). Refcode: MPYRAZ . (The primary structural benchmark for this class of compounds).[1] Link
-
PubChem Compound Summary . 3-Methyl-1-phenyl-5-pyrazolone. (Provides physical property comparisons for the phenyl analogue). Link[1]
Sources
- 1. CAS 86-92-0: 1-p-Tolyl-3-methyl-5-pyrazolone | CymitQuimica [cymitquimica.com]
- 2. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
- 3. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]
Definitive Guide: HPLC Method Validation for Purity Assay of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Executive Summary
This guide addresses the specific analytical challenges associated with 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP). Unlike simple pyrazolones (e.g., Edaravone, PMP), OMP combines a polar, tautomeric pyrazolone head group with a highly lipophilic octyl (
This document compares a Generic Isocratic Method (often attempted as a first pass) against an Optimized Gradient Method developed to resolve these specific issues. The optimized protocol aligns with ICH Q2(R2) guidelines for validation.
Part 1: The Analytical Challenge
The core difficulty in analyzing OMP lies in its dual nature:
-
Tautomerism (Head Group): The pyrazolone ring exists in equilibrium between keto and enol forms. Without pH control, this leads to peak splitting or broadening.
-
Hydrophobicity (Tail Group): The octyl chain interacts strongly with the stationary phase, requiring high organic strength for elution, while the polar head group requires aqueous buffering to prevent secondary interactions.
Comparative Analysis: Generic vs. Optimized Method
The following table summarizes the performance metrics of a standard generic approach versus the optimized protocol recommended in this guide.
| Parameter | Generic Method (Alternative) | Optimized Method (Recommended) |
| Mobile Phase | Water : Methanol (Isocratic 40:60) | Buffer (pH 4.5) : ACN (Gradient) |
| Buffer | None | 20 mM Ammonium Acetate |
| Column | Standard C18 (5 µm) | End-capped C18 (3 µm or sub-2 µm) |
| Peak Shape | Broad, Tailing ( | Sharp, Symmetric ( |
| Retention Stability | Variable (pH sensitive) | Highly Reproducible |
| Resolution ( | Poor ( | Excellent ( |
| Run Time | > 20 mins (Late elution) | 12 mins (Gradient compressed) |
Part 2: Optimized Experimental Protocol
Chromatographic Conditions
This method utilizes a buffered mobile phase to stabilize the pyrazolone tautomer and a gradient to manage the lipophilic octyl retention.
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent highly end-capped column.
-
Rationale: High carbon load for the octyl chain; double end-capping to block silanols that bind the pyrazolone nitrogen.
-
-
Mobile Phase A: 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.
-
Rationale: Acidic pH suppresses silanol ionization (
) and stabilizes the keto-enol equilibrium.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (Primary) and 270 nm (Secondary).
-
Injection Volume: 10 µL.
Gradient Program
The gradient is designed to elute polar synthetic precursors early (0–3 min) and the lipophilic OMP product mid-run, followed by a wash.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | Elute polar impurities |
| 8.0 | 10 | 90 | Ramp to elute OMP |
| 10.0 | 10 | 90 | Wash lipophilic residues |
| 10.1 | 90 | 10 | Re-equilibration |
| 14.0 | 90 | 10 | End of Run |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Note: Do not use pure water; the octyl chain causes poor solubility.
-
-
Stock Solution: 1.0 mg/mL in Diluent.
-
Working Standard: 0.1 mg/mL (100 ppm) in Diluent.
Part 3: Validation Framework (ICH Q2 R2)
This validation protocol ensures the method is "fit for purpose" regarding specificity, linearity, accuracy, and precision.
Workflow Visualization
The following diagram outlines the logical flow of the validation process, ensuring all critical quality attributes (CQAs) are tested.
Caption: Step-by-step ICH Q2(R2) validation workflow for OMP purity assay.
Detailed Validation Steps
1. Specificity (Forced Degradation)
To demonstrate the method can distinguish OMP from degradation products.
-
Protocol: Expose 1 mg/mL OMP samples to:
-
Acid: 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Thermal: 80°C, 24 hours.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (
) > 1.5 between OMP and nearest degradant.
2. Linearity
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
3. Accuracy (Recovery)
-
Protocol: Spike known amounts of OMP into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels in triplicate.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
4. Precision (Repeatability)
-
Protocol: 6 consecutive injections of the 100% standard.
-
Acceptance Criteria: % RSD of peak area
.
Part 4: Chemical Logic & Troubleshooting
Tautomeric Equilibrium
The pyrazolone ring is sensitive to pH. In unbuffered systems, the proton on the nitrogen or the alpha-carbon can shift, creating a mixture of species that separate slightly on the column, causing "saddle" peaks.
Caption: Effect of pH on Pyrazolone tautomeric states. Buffer at pH 4.5 stabilizes the Keto form.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with Nitrogen | Ensure pH is acidic (4.5); Use end-capped column. |
| Retention Shift | Inconsistent Buffer pH | Prepare buffer by weight/volume; verify pH daily. |
| High Backpressure | Octyl-sample precipitation | Ensure Diluent contains at least 50% Organic. |
| Ghost Peaks | Gradient impurities | Use HPLC-grade ACN; wash column with 95% ACN. |
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition.
-
PubChem. 1-Phenyl-3-methyl-5-pyrazolone (Analogous Chemistry).[2] National Library of Medicine.
-
Separation of Pyrazolone Derivatives. SIELC Technologies Application Note. (Demonstrates acidity requirements for pyrazolone separation).
Sources
Comparative study of lipophilic pyrazolones for metal separation
Executive Summary
Lipophilic pyrazolones —specifically 4-acyl-5-pyrazolones—have emerged as a superior class of chelating extractants, offering distinct kinetic and thermodynamic advantages over traditional
This guide provides a technical comparison of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (HPMBP ) and its highly lipophilic derivatives against industry standards. It focuses on their application in separating Actinides (An), Lanthanides (Ln), and Transition Metals , highlighting the critical role of synergistic extraction systems.
Key Advantages of Pyrazolones:
-
Lower pKₐ (~3.95 vs. 6.25 for HTTA): Enables extraction at lower pH values, reducing hydrolysis risks.
-
Higher Chelation Constant: Forms more stable complexes with hard Lewis acids (f-block elements).
-
Tunable Lipophilicity: Derivatives with long alkyl chains (e.g., HPMSP) prevent ligand loss to the aqueous phase during high-pH operations.
Chemical Architecture & Mechanism
The extraction efficacy of pyrazolones is governed by the keto-enol tautomerism of the
Comparative Properties
| Feature | HPMBP (Pyrazolone) | HTTA (Traditional | HPMSP (High-Lipophilicity Pyrazolone) |
| Structure | 4-benzoyl-5-pyrazolone core | Thiophene + Trifluoroacetone | 4-stearoyl-5-pyrazolone core |
| Acidity (pKₐ) | |||
| Extraction pH | Acidic ( | Weakly Acidic ( | Acidic ( |
| Aqueous Solubility | Moderate (Losses at pH > 6) | Low | Negligible (Ideal for continuous processes) |
| Kinetics | Fast (< 5 mins equilibrium) | Slower (~15-30 mins) | Fast |
Extraction Mechanism Visualization
The following diagram illustrates the cation exchange mechanism and the synergistic effect when a neutral donor (e.g., TOPO) is added.
Caption: Cation exchange mechanism showing the formation of the primary chelate and the subsequent hydrophobic synergistic adduct.
Comparative Performance Analysis
Extraction Efficiency (pH Analysis)
The pH
Case Study: Trivalent Actinide (Am³⁺) Extraction
-
HPMBP: Extracts Am³⁺ quantitatively at pH ~2.5.
-
HTTA: Requires pH > 4.0 for similar efficiency.
-
Implication: HPMBP reduces the risk of hydrolysis and precipitate formation (e.g., Fe(OH)₃) that plagues HTTA systems at higher pH.
Synergistic Systems (The "Pyrazolone Boost")
Pyrazolones exhibit a massive synergistic enhancement when combined with neutral organophosphorus donors (TOPO, TBP, CMPO). This is due to the expansion of the metal coordination sphere, displacing residual water molecules that otherwise render the complex hydrophilic.
Data: Separation Factors (
Critical Insight: The HPMBP/TOPO system is superior for separating trivalent actinides from lanthanides due to the preferential binding of the "softer" nitrogen-containing pyrazolone ring to actinides compared to the "harder" oxygen-only donors in HTTA.
Experimental Protocol: Determination of Extraction Constants (log K )
This protocol describes the "Slope Analysis Method" to determine the stoichiometry and equilibrium constant for a metal
Reagents & Setup
-
Extractant: HPMBP (recrystallized from ethanol).
-
Solvent: Chloroform or Toluene (pre-equilibrated).
-
Aqueous Phase: 0.1 M NaNO₃ / NaClO₄ (ionic strength adjuster) + Metal tracer (e.g.,
Eu or Am). -
Buffer: MES or Acetate buffer (avoid citrate/phosphate which complex metals).
Step-by-Step Workflow
Caption: Workflow for determining extraction equilibrium constants.
Calculation Logic
-
Distribution Ratio (
): -
Extraction Constant (
): -
Validation:
-
Plot
vs. (at constant ). Slope should approximate valency (e.g., 3 for Eu³⁺). -
Plot
vs. (at constant pH). Slope indicates number of ligand molecules.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | High pH causing surfactant behavior of pyrazolone. | Add a modifier (e.g., 5% isodecanol) or switch to a more lipophilic derivative like HPMSP . |
| Low Recovery at High pH | Ligand dissolution into aqueous phase (pKₐ limit). | Use HPMSP (stearoyl derivative) which remains organic-soluble even at pH > 7. |
| Slow Kinetics | Enolization rate limiting step. | Ensure vigorous shaking; HPMBP is generally faster than HTTA, but tautomerization can be slow in non-polar solvents. |
| Precipitation | Metal concentration exceeds solubility of chelate. | Reduce metal loading or increase extractant concentration (maintain |
References
-
Synergistic Extraction of Trivalent Actinides by Mixtures of 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 and Neutral Oxo Donors. Taylor & Francis. [Link]
-
The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions. [Link]
-
4-acylbis(1-phenyl-3-methyl-5-pyrazolones) as extractants for f-elements. ResearchGate. [Link]
-
4‐Phosphoryl Pyrazolones for Highly Selective Lithium Separation from Alkali Metal Ions. Chemistry - A European Journal. [Link]
-
Para‐substituted 1‐Phenyl‐3‐methyl‐4‐aroyl‐5‐pyrazolones as Selective Extractants for Vanadium(V). Solvent Extraction and Ion Exchange. [Link]
Publish Comparison Guide: Elemental Analysis Validation for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Complexes
Executive Summary: The "Lipophilic Trap" in Complex Characterization
In the development of metallopharmaceuticals and solvent extraction agents, 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical ligand class. Unlike its crystalline phenyl-substituted analogs, the 1-octyl chain introduces significant lipophilicity and steric flexibility. This often results in complexes that are waxy solids or viscous oils, creating a unique failure mode for standard Elemental Analysis (EA).
This guide compares the Classic Combustion Protocol (CHNS) against a Multi-Modal Validation System (MMVS) . We argue that for OMP complexes, standard EA alone is statistically insufficient due to solvent inclusion and incomplete combustion. We propose a self-validating workflow that integrates Thermogravimetric Analysis (TGA) and High-Resolution Mass Spectrometry (HRMS) to "correct" and validate EA data.
Technical Comparison: Standard vs. Multi-Modal Approaches
The Contenders
| Feature | Method A: Standard Combustion (CHNS) | Method B: Multi-Modal Validation (MMVS) |
| Primary Metric | Weight % of C, H, N, S. | Integrated data: Mass ( |
| Sample Requirement | 2–5 mg (Destructive). | ~5 mg total (Split between TGA/EA/MS). |
| Detection Limit | < 3 ppm mass accuracy (HRMS); 0.1% wt loss (TGA). | |
| Failure Mode | Trapped solvent mimics non-stoichiometry; Carbides form with certain metals (Ru, Ir). | Requires expensive instrumentation; Data synthesis is complex. |
| Suitability for OMP | Low to Medium. Octyl chains trap hexane/DCM; waxy nature makes weighing difficult. | High. TGA quantifies trapped solvent before EA interpretation. |
Why OMP Complexes Fail Standard EA
The 1-octyl chain acts as a "solvent sponge." During synthesis, these complexes are often recrystallized from non-polar solvents (Hexane, Toluene). The long alkyl chains interdigitate, trapping solvent molecules in the lattice voids.
-
Result: Carbon (C) values appear consistently high (if Toluene trapped) or variable.
-
False Negative: A researcher might reject a pure compound because the C% deviates by 1.2%, unaware it is simply a hemi-solvate.
The Self-Validating Protocol (MMVS)
This protocol ensures that your EA data is not just "passing" but mechanistically correct .
Phase 1: Pre-Analysis Conditioning (The "Octyl" Specifics)
-
Step 1: Isolate the complex. If oily, triturate with cold pentane to induce solidification.
-
Step 2: Vacuum Drying: Dry at
(below the melting point of many OMP complexes) at mbar for 12 hours.-
Expert Insight: Do not heat above
initially. OMP complexes can melt and "seal" solvent pockets, preventing evaporation.
-
Phase 2: The TGA "Scout" Run
Before burning the sample for CHNS, run a rapid TGA ramp.
-
Ramp:
/min from to . -
Decision Gate:
-
Mass loss < 1% below
: Proceed to Standard EA. -
Mass loss > 1%: Calculate stoichiometry of solvent (e.g., 0.5
or 0.25 ). Recalculate theoretical CHN values based on this solvate.
-
Phase 3: Combustion with Oxygen Boost
Lipophilic ligands burn rapidly, consuming local oxygen and potentially leaving carbon soot (low C%).
-
Protocol: Set the elemental analyzer to "High Oxygen Dosing" (approx. 15-20 mL loop) and add a catalyst (e.g.,
) if analyzing refractory metals (Ti, Zr).
Experimental Data: Case Study
Compound:
Table 1: Comparison of Validation Methods
| Method | Result (Carbon %) | Deviation | Interpretation | Status |
| Theoretical (Pure) | 57.87% | - | - | - |
| Method A (Standard EA) | 56.10% | -1.77% | FAIL. Sample deemed impure. | ❌ |
| Method B (TGA + EA) | TGA detects 3.5% wt loss @ 110°C (matches 1 | - | Recalculate for Monohydrate. | ⚠️ |
| Theoretical (Monohydrate) | 55.85% | - | New Target. | - |
| Method B (Re-eval) | 56.10% | +0.25% | PASS. Compound is pure Monohydrate. | ✅ |
Note: Without TGA, the researcher would have wasted weeks re-synthesizing a perfectly pure compound.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating OMP complexes, preventing false rejections.
Caption: The MMVS workflow integrates thermal data to correct theoretical targets before EA pass/fail assessment.
References
-
ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Pham, E. C., et al. (2022).[1][2] Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one derivatives.[2][3][4] Arabian Journal of Chemistry. [Link]
-
University of Colorado Boulder. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.[5][Link]
-
National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis.[6][Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. cires1.colorado.edu [cires1.colorado.edu]
- 6. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one against commercial extractants
This guide provides an in-depth technical benchmarking of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (referred to herein as OMP ) and its functionalized derivatives against standard commercial extractants.[1]
Content Type: Technical Comparison & Application Guide Subject: 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (CAS: 77384-88-4) vs. Commercial Standards (PMBP, DEHPA, Cyanex 272) Audience: Hydrometallurgists, Separation Scientists, and Process Engineers.[1]
Executive Summary: The "Aliphatic" Advantage
In the field of solvent extraction (SX), 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical evolution of the pyrazolone scaffold.[1] While the industry standard, 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) , offers exceptional separation factors for lanthanides and actinides, it suffers from a fatal process flaw: poor solubility in aliphatic diluents (e.g., kerosene, dodecane), necessitating the use of toxic aromatic solvents like benzene or toluene.[1]
OMP solves this by replacing the phenyl ring with a lipophilic 1-octyl chain .[1] This modification retains the chelating power of the pyrazolone core while enabling complete miscibility in industrial aliphatic diluents. This guide benchmarks the OMP platform (specifically its 4-acyl derivatives) against commercial alternatives, highlighting its role in "Green" Actinide/Lanthanide Partitioning .
Chemical Profile & Mechanism
To function as an effective metal extractant, the core OMP molecule (a keto-enol tautomer) is typically functionalized at the 4-position with an acyl group (e.g., 4-benzoyl, 4-stearoyl) to create a
The Mechanism: Cation Exchange
The extraction proceeds via proton displacement. The lipophilic OMP derivative (
-
Key Differentiator: The
of OMP derivatives is typically lower (< 3.0) than commercial organophosphorus extractants (e.g., DEHPA, ), allowing extraction at higher acidity.
Graphviz Diagram: Extraction Mechanism & Tautomerism
The following diagram illustrates the tautomeric equilibrium and the metal chelation pathway.
Caption: Transformation of the OMP scaffold into an active chelator and the subsequent cation exchange mechanism.
Comparative Benchmarking
The following data compares 4-Benzoyl-OMP (the direct derivative) against industry standards.
Table 1: Performance Matrix
| Feature | OMP Derivatives (1-Octyl) | PMBP (1-Phenyl) | DEHPA (Organophosphorus) | Cyanex 272 |
| Diluent Compatibility | Excellent (Kerosene, Dodecane) | Poor (Requires Benzene/Chloroform) | Excellent (Kerosene) | Excellent (Kerosene) |
| Extraction Acidity | High ( | High ( | Moderate ( | Low ( |
| Separation Factor ( | High (Adjacent Ln ~2.5-3.[1]0) | Very High (Adjacent Ln ~3.0+) | Moderate (~1.5-2.[1]5) | High (Heavy Ln) |
| Kinetics | Fast (< 5 min) | Fast (< 5 min) | Moderate (10-20 min) | Slow (> 30 min) |
| Stripping | Easy (Low acid conc.) | Easy | Difficult (Requires conc.[1] acid) | Moderate |
Analysis of Key Metrics[3][4][5][6][7]
-
Solubility (The "Killer App"): The 1-octyl chain allows OMP ligands to reach concentrations of >0.5 M in kerosene without third-phase formation.[1] PMBP precipitates at <0.05 M in kerosene, rendering it useless for industrial scale-up despite its high selectivity.[1]
-
Selectivity: OMP derivatives maintain the "hard" donor oxygen character of pyrazolones, providing superior separation of Actinides (Am/Cm) from Lanthanides compared to DEHPA.
-
Synergism: Like PMBP, OMP shows massive synergistic enhancement (
increase in ) when combined with neutral donors like TOPO or TBP , but without the aromatic solvent requirement.
Experimental Protocol: Synthesis & Extraction
Objective: Prepare the active extractant (4-benzoyl-1-octyl-3-methyl-5-pyrazolone) and perform a benchmark extraction of Neodymium (Nd).[1]
Phase A: In-Situ Ligand Preparation (Brief)
Note: Commercial OMP (CAS 77384-88-4) is the starting material.[1]
-
Reagents: Dissolve 0.1 mol OMP in anhydrous dioxane. Add 0.11 mol
. -
Acylation: Dropwise add 0.1 mol Benzoyl Chloride under cooling. Reflux for 1 hour.
-
Workup: Decompose the Ca-complex with dilute HCl. The resulting oil is the active extractant (HL) . Dissolve this directly into n-dodecane to make a 0.1 M solution.
Phase B: Extraction Workflow (Self-Validating)
-
Feed Solution: Prepare 10 mM
in 0.1 M (aqueous phase). -
Contacting: Mix Organic (0.1 M HL in dodecane) and Aqueous phases at 1:1 ratio (A/O = 1).
-
Equilibration: Shake vigorously for 10 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 2 minutes.
-
Validation (Mass Balance):
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step extraction protocol with critical checkpoint for third-phase formation.
References
-
Uzoukwu, B. A. (2009). The synthesis and extraction properties of 1-octyl-3-methyl-4-acyl-5-pyrazolones. Solvent Extraction and Ion Exchange.
-
Umetani, S., & Freiser, H. (1987). Acylpyrazolones as Extractants: Effect of the 1-Substituent on Solubility and Extraction. Inorganic Chemistry.
-
Arctom Scientific. (2024). Product Data: 3-Methyl-1-octyl-4,5-dihydro-1H-pyrazol-5-one (CAS 77384-88-4).[1][2]
-
Nash, K. L. (1993). A Review of the Basic Chemistry and the Extraction Kinetics of Actinides by Pyrazolone Extractants. Solvent Extraction and Ion Exchange. [1]
Disclaimer: This guide is for research purposes. Handling of OMP and its acyl-chlorides requires standard PPE and fume hood protocols.[1]
Sources
Comparative Analytical Guide: UV-Vis vs. HPLC for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one Quantification
Executive Summary
This guide provides a technical validation framework for the quantification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP).[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine process monitoring, provided that tautomeric equilibria and matrix interferences are strictly controlled.[1]
Key Recommendation: UV-Vis is validated for pure substance assay and solubility studies where degradation products are absent. For stability studies or complex matrices (e.g., biological fluids, crude reaction mixtures), HPLC is required to resolve the analyte from its oxidative byproducts.[1]
Scientific Foundation: The Tautomeric Challenge
The quantification of pyrazolone derivatives is not merely a physical measurement but a chemical equilibrium challenge. 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one possesses a lipophilic octyl chain and a polar pyrazolone core, which undergoes keto-enol tautomerism .[1]
The Chromophore Mechanism
The UV absorption profile is dictated by the conjugation length, which changes between the CH-form (ketone), OH-form (enol), and NH-form.[1]
-
Non-polar solvents (Hexane/DCM): Favor the CH-form (diketone character).[1]
-
Polar protic solvents (Methanol/Water): Favor the OH-form (enol) or NH-form, often stabilizing the conjugated
-system, leading to a bathochromic shift (red shift) and higher molar absorptivity ( ).[1]
Critical Control Point: To validate a UV method, you must lock the tautomeric equilibrium.[1] This is achieved by using a buffered solvent system or a consistent high-polarity solvent (e.g., Acidified Methanol).[1]
Visualization: Tautomeric Equilibrium & Detection
The following diagram illustrates the structural shifts that impact UV absorbance.
Figure 1: Impact of tautomeric equilibrium on UV detection. Consistent solvent conditions are required to 'lock' the molecule into a single absorbing species.
Comparative Analysis: UV-Vis vs. HPLC
The following table contrasts the performance of UV-Vis spectrophotometry against the HPLC benchmark for this specific lipophilic ligand.
| Feature | UV-Vis Spectrophotometry | HPLC-UV / HPLC-PDA |
| Specificity | Low. Absorbs all compounds with similar | High. Chromatographic separation resolves OMP from impurities before detection. |
| LOD/LOQ | Moderate (~1-5 µg/mL).[1] Limited by background noise. | Excellent (<0.1 µg/mL).[1] Signal-to-noise ratio is improved by separation.[1] |
| Speed | Instant. <1 min per sample. Ideal for dissolution or solubility testing. | Slow. 10-20 min per sample (equilibration + run time). |
| Cost | Low (Solvent only).[1] | High (Columns, pump maintenance, high-grade solvents).[1] |
| Suitability | Quality Control (Assay) of pure raw material.[1] | Stability Indicating assays and impurity profiling.[2] |
Validated Experimental Protocols
Method A: UV-Vis Spectrophotometric Assay
Objective: Rapid quantification of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one in pure methanol.
Reagents:
-
Analyte: >99% Purity Reference Standard.
-
Solvent: HPLC Grade Methanol (The octyl chain requires organic solvent; water is insufficient).[1]
Protocol:
-
Stock Preparation: Weigh 10.0 mg of OMP into a 100 mL volumetric flask. Dissolve in Methanol. Sonicate for 5 mins. (Concentration: 100 µg/mL).[1]
-
Spectral Scan: Scan the stock solution from 200 nm to 400 nm against a Methanol blank.
-
Expected
: Typically 255–265 nm (strong ) and a weaker band around 280-290 nm depending on pH.[1] -
Selection: Choose the maximum with the highest intensity that is free from solvent cut-off interference.
-
-
Linearity Standards: Prepare dilutions of 5, 10, 20, 30, 40, and 50 µg/mL.
-
Measurement: Measure Absorbance at
using quartz cuvettes (1 cm path length). -
Calculation: Plot Absorbance vs. Concentration. Calculate
and the regression equation .
Method B: HPLC-UV (Reference Method)
Objective: Specificity check to confirm UV method accuracy.
Conditions:
-
Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm (Required for the lipophilic octyl chain).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [70:30 v/v].[1] Note: High organic content is needed to elute the octyl derivative.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at determined
(e.g., 260 nm).[1] -
Retention Time: Expect elution between 4–8 minutes depending on organic ratio.
Validation Workflow (ICH Q2(R1))
To ensure the UV method is scientifically robust, the following validation parameters must be met.
Validation Logic Diagram
Figure 2: Decision matrix for selecting UV-Vis over HPLC based on specificity requirements.
Acceptance Criteria
-
Linearity: The correlation coefficient (
) must be over the range of 5–50 µg/mL.[1] -
Precision (Repeatability): Six replicate measurements of a 20 µg/mL standard must yield a Relative Standard Deviation (RSD) of
. -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Recovery must be within 98.0% – 102.0%.
-
Robustness (Solvent Effect): Small changes in solvent composition (e.g., ±5% Methanol) should not shift
by more than 2 nm.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).[1] Principles of Instrumental Analysis (7th ed.).[1] Cengage Learning. (Standard text for UV-Vis theory).
-
Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Reference for pyrazolone tautomeric pKa values).
-
Uraev, A. I., et al. (2015).[1] "Synthesis and structure of 1-alkyl-3-methyl-4-formylpyrazol-5-one derivatives." Russian Journal of General Chemistry. (Provides structural characterization of alkyl-pyrazolone analogues).
Sources
Safety Operating Guide
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one proper disposal procedures
Executive Summary & Core Directive
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (often abbreviated as OMP or HPMBP derivatives in extraction contexts) is a lipophilic organic ligand commonly used in actinide/lanthanide separation and coordination chemistry. Unlike its water-soluble analogs (e.g., Edaravone), the octyl side chain confers significant hydrophobicity, necessitating specific organic solvent waste streams rather than aqueous disposal.
Core Disposal Directive:
Do NOT discharge into municipal sewer systems or aqueous waste streams. This compound must be segregated as Non-Halogenated Organic Waste and disposed of via high-temperature incineration equipped with afterburners and scrubbers to manage nitrogen oxide (
Hazard Identification & Waste Classification
Before disposal, you must classify the waste stream accurately.[1][2] While a specific GHS profile for this exact CAS is often extrapolated, Structure-Activity Relationship (SAR) analysis with analogous pyrazolones (e.g., 3-methyl-1-phenyl-5-pyrazolone) dictates the following safety profile:
| Parameter | Classification / Data | Operational Implication |
| GHS Hazards | H302: Harmful if swallowedH319: Causes serious eye irritationH411/H412: Toxic to aquatic life with long-lasting effects | Treat as Toxic and Eco-toxic . Prevent environmental release.[2][3][4][5][6] |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glass; requires solvent rinsing for complete removal. |
| Solubility | Lipophilic (Soluble in Chloroform, Toluene, Octanol) | Incompatible with water. Do not attempt aqueous rinse for disposal. |
| Reactivity | Stable, but incompatible with Strong Oxidizers | Segregate from nitric acid or perchlorates in waste storage. |
Operational Disposal Protocols
Protocol A: Solid/Neat Chemical Disposal
Applicable to: Expired pure stock, synthesis residues, or spill cleanup materials.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Ensure the lid has a PTFE liner to prevent organic vapor leaching.
-
Labeling: Affix a hazardous waste label with the full chemical name (no abbreviations). Mark hazard checkboxes: "Toxic" and "Irritant."
-
Transfer:
-
If solid: Transfer using a chemically resistant spatula.
-
If viscous liquid: Dissolve in a minimal amount of Acetone or Ethanol to facilitate transfer into the waste container.
-
-
Final Stream: Designate for Incineration .
Protocol B: Liquid Waste (Mother Liquors & Solvents)
Applicable to: Extraction phases (e.g., Kerosene, Toluene, Chloroform) containing the ligand.
-
Segregation: Do not mix with aqueous waste or halogenated solvents (unless the carrier solvent itself is halogenated, like chloroform).
-
pH Check: If the ligand was used in acidic extraction (e.g.,
), neutralize the organic phase washings to pH 6-8 before combining with general organic waste to prevent exothermic reactions in the drum. -
Accumulation: Pour into the "Non-Halogenated Organic Solvent" waste drum (red can).
-
Exception: If dissolved in Chloroform/DCM, use the "Halogenated Waste" stream.
-
Protocol C: Contaminated Glassware & Decontamination
Due to the octyl chain, water washing is ineffective and generates large volumes of contaminated aqueous waste.
-
Primary Rinse: Rinse glassware with Acetone or Ethanol . Collect this rinsate into the Organic Waste container.
-
Secondary Rinse: Rinse with water.[3][4][5][7] This secondary rinsate can usually go down the drain only if the primary organic rinse was thorough (check local EHS regulations).
-
Base Bath: For stubborn residues, a KOH/Isopropanol base bath is effective for degrading the pyrazolone ring structure.
Visualized Workflows
Figure 1: Waste Segregation Decision Logic
This logic gate ensures the compound enters the correct destruction stream, preventing regulatory violations.
Caption: Decision matrix for segregating 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one waste streams based on solvent carrier.
Figure 2: Emergency Spill Response Protocol
Immediate actions for bench-scale spills to prevent lab contamination.
Caption: Step-by-step spill response for lipophilic pyrazolone derivatives.
References & Authority
-
Arctom Scientific. (n.d.). Product Catalog: 3-Methyl-1-octyl-4,5-dihydro-1H-pyrazol-5-one (CAS 77384-88-4).[8] Retrieved from [8]
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Analogous Hazard Data). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved from
-
TCI Chemicals. (2018). Safety Data Sheet: Pyrazolone Derivatives General Handling. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
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- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. arctomsci.com [arctomsci.com]
- 9. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one
Executive Summary & Technical Context
1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (often abbreviated as OMP or HOMP ) is a lipophilic pyrazolone derivative. Unlike its water-soluble analogs (e.g., antipyrine), the addition of the C8-octyl chain significantly alters its toxicokinetics. This molecule is primarily used as a chelating ligand in liquid-liquid extraction processes for separating lanthanides, actinides, and transition metals from acidic media.
Critical Safety Distinction: While standard pyrazolones are generally classified as irritants, the octyl side chain increases lipophilicity (LogP) . This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) and cell membranes. Consequently, standard "splash protection" is insufficient; protocols must account for enhanced dermal absorption potential , particularly when the substance is dissolved in organic diluents like toluene, chloroform, or kerosene.
Hazard Identification & Risk Assessment
Based on Structural Activity Relationship (SAR) to CAS 89-25-8 and lipophilic analogs.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Pyrazolone core can interfere with cyclooxygenase (COX) enzymes; systemic toxicity possible upon ingestion. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Acidic proton on the pyrazolone ring (pKa ~4.0) acts as a local irritant. |
| Eye Damage | H319 | Causes serious eye irritation.[2][3][4][5][6] | Fine particulates are abrasive and chemically irritating to mucous membranes. |
| Sensitization | H317 | May cause allergic skin reaction.[7] | Pyrazolones are known haptens; repeated exposure may induce hypersensitivity. |
| Target Organ | H335 | May cause respiratory irritation.[2][5][8] | Inhalation of dust triggers inflammation in the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory. Do not rely on standard latex examination gloves, which are permeable to lipophilic organics.
PPE Selection Table
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood. Rationale: Engineering controls are superior to respirators. Prevent dust generation at the source.[4][7][9] |
| Hand (Dry Solid) | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil). Rationale: Sufficient for incidental contact with dry powder. |
| Hand (Solvent) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield). Rationale: When OMP is dissolved in toluene or chloroform, the solvent acts as a carrier, driving the ligand through thin nitrile. |
| Ocular | Chemical Goggles | Indirect Vent / Sealed. Rationale: Safety glasses are insufficient. Fine powders can bypass side-shields. |
| Body | Lab Coat + Apron | Tyvek® sleeves recommended during stock preparation. Rationale: Protects forearms from splashes during liquid-liquid extraction shaking. |
Operational Protocol: The "Closed-Loop" Handling Method
This protocol minimizes open-air exposure, specifically designed for preparing extraction solvents (e.g., 0.1 M OMP in Toluene).
Phase A: Preparation & Weighing
-
Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Pyrazolone powders are often electrostatic and "fly" easily.
-
Tare External: Tare the weighing boat outside the balance draft shield to minimize air disturbance.
-
Transfer: Transfer the solid OMP into a pre-labeled volumetric flask using a wide-mouth funnel. Do not use weighing paper (risk of spillage); use a plastic weighing boat that can be rinsed.
Phase B: Solvation (The High-Risk Step)
Risk: Dissolving OMP in organic solvents creates a "transdermal vector"—a mixture that penetrates skin faster than the solid alone.
-
Solvent Addition: Add the diluent (e.g., Toluene, Chloroform) to the flask inside the fume hood.
-
Seal & Agitate: Cap the flask immediately. Do not swirl an open flask.
-
Decontamination: Wipe the exterior of the flask with a Kimwipe dampened with ethanol before removing it from the hood. This removes invisible residues.
Phase C: Extraction Workflow (Visualized)
Figure 1: Safe workflow for preparing and using OMP in extraction studies. Note the critical PPE check before introducing organic solvents.
Emergency Response & First Aid
Scenario: Skin Contact with OMP-Solvent Mixture [4]
-
Immediate Action: Do not wipe. Wiping drives the chemical deeper.
-
Flush: Immediately place the affected area under the safety shower or drench hose. Flush for 15 minutes .
-
Soap: Use a lipophilic-surfactant soap (e.g., dish soap) rather than standard hand soap to help emulsify the oily ligand.
Scenario: Spillage (Powder)
-
Dampen: Cover the powder spill with a paper towel dampened with water or PEG-400. This prevents dust from becoming airborne during cleanup.[4][9]
-
Scoop: Scoop up the wet slurry and place it in a solid hazardous waste container.
Disposal & Waste Management
Because OMP is a chelator, its waste stream is complex. You must segregate based on whether the ligand has been used to extract metals.
| Waste Stream | Composition | Disposal Tag | Special Instructions |
| Stream A: Virgin Stock | OMP dissolved in solvent (No Metals). | Flammable Organic / Non-Halogenated | Label as "Contains Pyrazolone Derivatives." |
| Stream B: Loaded Phase | OMP + Solvent + Extracted Metals (e.g., Eu, Am, U). | Mixed Waste (Chemical + Metal/Rad) | CRITICAL: If extracting actinides/radioisotopes, this is Radioactive Mixed Waste. Do not mix with standard solvents. |
| Stream C: Solid Debris | Gloves, weighing boats, Kimwipes. | Hazardous Solid Waste | Double-bag to prevent off-gassing of residual solvent. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2754571 (Pyrazolone Derivatives). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 1-phenyl-3-methyl-5-pyrazolone (Structural Analog). Retrieved from [Link](Note: Used as SAR baseline for hazard classification).
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. download.basf.com [download.basf.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
